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HQNO

Cat. No.: B1662988
CAS No.: 341-88-8
M. Wt: 259.34 g/mol
InChI Key: ICTVCUOZYWNYHM-UHFFFAOYSA-N
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Description

2-heptyl-4-hydroxyquinoline N-oxide is an inhibitor of the mitochondrial respiratory chain at cytochrome bc1 and of photosynthetic electron flow immediately before cytochrome b559. It is a monohydroxyquinoline and a quinoline N-oxide.
2-Heptyl-4-hydroxyquinoline n-oxide has been reported in Streptomyces with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO2 B1662988 HQNO CAS No. 341-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-heptyl-1-hydroxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12,19H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTVCUOZYWNYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955644
Record name 2-Heptyl-1-hydroxyquinolin-4(1H)-one
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Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-88-8
Record name 2-heptyl-4-hydroxyquinoline N-oxide
Source DrugBank
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2-Heptyl-1-hydroxyquinolin-4(1H)-one
Source EPA DSSTox
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Record name 2-HEPTYL-4-HYDROXYQUINOLINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU5S5CG6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a crucial molecule in the study of bacterial quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa. As a key virulence factor and an inhibitor of the electron transport chain, understanding its synthesis is paramount for the development of novel therapeutics targeting bacterial infections. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visualizations of its biological context.

Synthetic Pathways

Two primary synthetic routes for 2-heptyl-4-hydroxyquinoline N-oxide have been prominently described in the literature. The first is a multi-step synthesis involving the protection, oxidation, and deprotection of a quinolone precursor. The second offers a more direct approach through the controlled hydrogenation of a 2-nitrobenzoyl enamine.

Pathway 1: Three-Step Synthesis from a Quinolone Precursor

This pathway, based on the work of Woschek et al., involves a three-step sequence starting from a substituted 3-(2-heptyl-4-oxo-1,4-dihydroquinolin-6-yl) propanoate.[1][2] While the synthesis of an exact this compound molecule via this published method starts from a different precursor, the methodology for the key transformations is applicable. A notable application of this method resulted in the synthesis of an this compound hapten analog with an overall yield of 62%.[1]

Experimental Protocol:

Step 1: Protection of the 4-oxo group A solution of the starting quinolone in a suitable aprotic solvent, such as dichloromethane, is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: N-oxidation The protected quinolone is dissolved in a chlorinated solvent, such as chloroform or dichloromethane, and cooled in an ice bath. To this solution, meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction is allowed to proceed at low temperature and then warmed to room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-oxide intermediate.

Step 3: Deprotection The N-oxide intermediate is dissolved in a suitable solvent mixture, such as methanol and water. A strong base, typically potassium hydroxide (KOH), is added, and the mixture is stirred, sometimes with gentle heating, to facilitate the removal of the Boc protecting group. The reaction is monitored by TLC. Upon completion, the reaction mixture is neutralized with an acid, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, 2-heptyl-4-hydroxyquinoline N-oxide, can be further purified by recrystallization or column chromatography.

Pathway 2: Platinum-Catalyzed Partial Hydrogenation

This method provides an operationally simpler and efficient route to this compound, starting from 2-nitrobenzoyl enamines. The key step is a controlled partial hydrogenation using a platinum catalyst, which chemoselectively reduces the nitro group to a hydroxylamine, followed by spontaneous cyclization to form the desired N-oxide. This process has been reported to yield this compound in 68% yield.

Experimental Protocol:

A solution of the 2-nitrobenzoyl enamine in a suitable solvent, such as ethanol or ethyl acetate, is placed in a hydrogenation vessel. A platinum-based catalyst, for example, platinum on carbon (Pt/C), is added to the mixture. The vessel is then purged with hydrogen gas and pressurized. The reaction is stirred vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed. The progress of the reaction should be carefully monitored to prevent over-reduction to the corresponding quinolone. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to afford pure 2-heptyl-4-hydroxyquinoline N-oxide.

Quantitative Data Summary

Synthesis PathwayStarting MaterialKey Reagents/CatalystOverall YieldReference(s)
Three-Step Synthesis (for this compound hapten analog)3-(2-heptyl-4-oxo-1,4-dihydroquinolin-6-yl) propanoate(Boc)₂O, m-CPBA, KOH62%[1][2]
Platinum-Catalyzed Partial Hydrogenation2-nitrobenzoyl enaminePlatinum on Carbon (Pt/C), H₂68%

Spectroscopic Data for 2-heptyl-4-hydroxyquinoline N-oxide

Technique Solvent Chemical Shifts (δ ppm)
¹H-NMRDMSO-d₆0.85 (t, 3H, J = 6.8 Hz), 1.21 – 1.42 (m, 8H), 1.75 (m, 2H), 3.11 (t, 2H, J = 7.8 Hz), 7.15 (s, 1H), 7.79 (m, 1H), 8.09 (m, 1H), 8.30 (m, 2H), 11.65 (br s, 1H)
¹³C-NMRDMSO-d₆14.4, 22.5, 27.5, 28.8, 29.1, 31.6, 31.8, 105.4, 117.4, 121.1, 124.2, 127.9, 135.0, 140.0, 158.9, 166.9

Biological Context and Signaling Pathways

2-heptyl-4-hydroxyquinoline N-oxide plays a significant role in the biology of Pseudomonas aeruginosa. It is a key molecule in the pqs quorum-sensing system and also functions as a potent inhibitor of the electron transport chain in both prokaryotic and eukaryotic cells.

This compound in Pseudomonas aeruginosa Quorum Sensing

This compound is a product of the pqs operon, which is involved in the production of several alkyl-quinolone signaling molecules. While not a signaling molecule itself, its production is tightly regulated within the quorum-sensing cascade.

HQNO_Quorum_Sensing cluster_regulation Pqs Quorum Sensing System PqsR PqsR (Transcriptional Regulator) pqsABCD pqsABCD genes PqsR->pqsABCD activates PqsABCD_enzymes PqsABCD Enzymes pqsABCD->PqsABCD_enzymes encode PqsL pqsL gene PqsL_enzyme PqsL Monooxygenase PqsL->PqsL_enzyme encodes PqsABCD_enzymes->PqsL_enzyme precursor This compound 2-heptyl-4-hydroxyquinoline N-oxide (this compound) PqsL_enzyme->this compound synthesizes Anthranilate Anthranilate + Fatty Acid Anthranilate->PqsABCD_enzymes

Caption: Biosynthetic pathway of this compound within the Pqs quorum-sensing system.

This compound as a Respiratory Chain Inhibitor

This compound is a well-characterized inhibitor of the electron transport chain, specifically targeting the cytochrome bc₁ complex (Complex III) at the Qᵢ site. This inhibition disrupts the normal flow of electrons, leading to the production of reactive oxygen species (ROS), which in turn causes cellular damage and can induce autolysis in bacteria.

HQNO_Respiratory_Inhibition cluster_etc Mitochondrial/Bacterial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Electron Leak ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O₂ ComplexIV->O2 ATP ATP Synthesis ComplexIV->ATP This compound 2-heptyl-4-hydroxyquinoline N-oxide (this compound) This compound->ComplexIII Inhibits at Qi site Damage Cellular Damage (e.g., Autolysis) ROS->Damage

Caption: Mechanism of respiratory chain inhibition by this compound.

Conclusion

The synthesis of 2-heptyl-4-hydroxyquinoline N-oxide can be achieved through multiple effective pathways, offering flexibility to researchers based on available starting materials and desired operational simplicity. A thorough understanding of these synthetic routes, coupled with the knowledge of its biological functions, is critical for advancing research in bacterial pathogenesis and for the development of novel anti-infective strategies. The detailed protocols and data presented in this guide serve as a valuable resource for professionals in the fields of chemistry, microbiology, and drug development.

References

HQNO: A Key Virulence Factor in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its ability to form resilient biofilms. A key player in its virulence arsenal is 2-heptyl-4-quinolone N-oxide (HQNO), a quorum sensing-regulated small molecule. This technical guide provides a comprehensive overview of the multifaceted role of this compound as a virulence factor, detailing its biosynthesis, regulation, and its impact on crucial pathogenic traits including biofilm formation, antibiotic tolerance, and interspecies competition. This document is intended to be a valuable resource for researchers and professionals engaged in the study of P. aeruginosa pathogenesis and the development of novel antimicrobial strategies.

Introduction to this compound and its Role in Virulence

This compound is a secondary metabolite produced by P. aeruginosa that, while structurally related to the quorum sensing (QS) signaling molecules 4-hydroxy-2-heptylquinoline (HHQ) and 3,4-dihydroxy-2-heptylquinoline (PQS), does not itself appear to function as a signaling molecule in the traditional sense.[1][2] Instead, its primary role as a virulence factor stems from its potent inhibitory effects on the electron transport chain of both prokaryotic and eukaryotic cells.[3][4] This inhibition has profound consequences for cellular respiration and triggers a cascade of events that ultimately benefit the P. aeruginosa population.

The production of this compound is tightly regulated by the pqs (or mvfR) quorum sensing system, which is a central regulator of virulence in P. aeruginosa.[5] This system allows the bacteria to coordinate the expression of virulence factors in a cell-density dependent manner, ensuring a concerted attack once a sufficient population has been established. This compound contributes to virulence through several key mechanisms:

  • Induction of Programmed Cell Death and Biofilm Formation: this compound can induce autolysis in a subpopulation of P. aeruginosa cells by disrupting the cytochrome bc1 complex, leading to the production of reactive oxygen species (ROS) and subsequent cell death. The released extracellular DNA (eDNA) is a critical component of the biofilm matrix, promoting biofilm formation and enhancing tolerance to antibiotics.

  • Antimicrobial Activity against Competing Bacteria: this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. By inhibiting the respiratory chain of competing microbes, P. aeruginosa can gain a competitive advantage in polymicrobial environments like the cystic fibrosis lung.

  • Contribution to Antibiotic Tolerance: The this compound-mediated release of eDNA strengthens the biofilm matrix, which can act as a physical barrier to antibiotics. This contributes to the high level of antibiotic tolerance observed in P. aeruginosa biofilms.

  • Iron Acquisition: While not a direct chelator of iron, this compound's lytic effect on other cells can release intracellular iron stores, making this essential nutrient available to P. aeruginosa. The PQS system, which regulates this compound, is also linked to iron acquisition through the production of pyocyanin, which can reduce ferric iron to a more bioavailable form.

The Pqs/MvfR Quorum Sensing System and this compound Biosynthesis

The production of this compound is intricately linked to the pqs quorum sensing system, which is governed by the transcriptional regulator MvfR (also known as PqsR). This system is activated by the binding of its cognate signaling molecules, HHQ and PQS.

Signaling Pathway

The activation of MvfR initiates the transcription of the pqsABCDE operon, which encodes the enzymes responsible for the biosynthesis of alkyl-quinolones (AQs), including HHQ. HHQ is then converted to PQS by the monooxygenase PqsH. The biosynthesis of this compound requires the products of the pqsABCD genes and an additional monooxygenase, PqsL. The expression of pqsL is under the control of the las quorum sensing system, highlighting the complex interplay between the different QS networks in P. aeruginosa.

HQNO_Biosynthesis_Pathway This compound Biosynthesis and Regulation cluster_las Las System cluster_pqs Pqs/MvfR System cluster_molecules Molecules LasR LasR pqsL pqsL LasR->pqsL Activates MvfR MvfR (PqsR) pqsABCDE pqsABCDE operon MvfR->pqsABCDE Activates PqsABCD PqsABCD enzymes pqsABCDE->PqsABCD PqsL_enzyme PqsL enzyme pqsL->PqsL_enzyme HHQ HHQ PqsABCD->HHQ Synthesizes This compound This compound PqsABCD->this compound Synthesizes PqsL_enzyme->this compound Synthesizes HHQ->MvfR Activates PQS PQS

Caption: Regulatory pathway of this compound biosynthesis.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 1: this compound's Impact on P. aeruginosa Phenotypes
PhenotypeStrain(s)ConditionQuantitative MeasurementFold Change/PercentageReference
Autolysis (Cell Death)PA14, pqsA⁻48h cultureColony Forming Units (CFUs)~90% decrease in PA14 vs ~10% in pqsA⁻
eDNA ReleasePA14, pqsA⁻24h and 31h cultureRelative eDNA levels (qPCR)Significant increase in PA14 and this compound-treated pqsA⁻
Biofilm FormationPA14, pqsA⁻48h cultureCrystal Violet Staining (OD₅₅₀)pqsA⁻ shows reduced biofilm; this compound addition rescues phenotype
Antibiotic Tolerance (Meropenem)PA14, pqsA⁻BiofilmSurvival fractionpqsA⁻ biofilm is more sensitive; this compound addition reduces sensitivity
Table 2: Antimicrobial Activity of this compound
Target OrganismMetricConcentrationEffectReference
Staphylococcus aureusGrowth InhibitionNot specifiedClear inhibition by extracts from PA14, but not from pqsA⁻ or mvfR⁻ mutants
Bacillus subtilisGrowth InhibitionNot specifiedClear inhibition by extracts from PA14, but not from pqsA⁻ or mvfR⁻ mutants
S. aureusDioxygen ConsumptionNot specifiedThis compound significantly decreases the rate of dioxygen consumption
S. aureusBiofilm Viability (with Chloroxylenol)10 µg/ml~4-log reduction in viability when combined with chloroxylenol
Table 3: this compound Production Levels
Strain/ConditionMethodConcentrationReference
PA14 stationary-phase cultureNot specified~15 µg/ml
PA14 grown on CF-derived epithelial cells (6h)Not specified~15 µg/ml
Clinical isolates (acute infection)ELISAHigher levels compared to chronic isolates
Clinical isolates (chronic infection)ELISALower levels compared to acute isolates

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of this compound.

Quantification of this compound

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol Outline:

  • Antigen Preparation: Synthesize an this compound-hapten and conjugate it to a carrier protein (e.g., BSA) to make it immunogenic.

  • Immunization: Immunize animals (e.g., rabbits) with the this compound-conjugate to produce polyclonal antibodies.

  • ELISA Development:

    • Coat microtiter plates with the this compound-conjugate.

    • Block non-specific binding sites.

    • Add a mixture of the sample (containing unknown this compound concentration) and a fixed concentration of the anti-HQNO antibody.

    • Incubate to allow competitive binding.

    • Wash to remove unbound reagents.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colored product upon reaction with the enzyme.

    • Measure the absorbance and calculate the this compound concentration based on a standard curve.

    • This method has a reported limit of detection in the low nM range.

Autolysis Assay

Method: Monitoring Optical Density and Viable Cell Counts

Protocol Outline:

  • Bacterial Culture: Grow P. aeruginosa strains (e.g., wild-type, pqsA⁻ mutant) in a suitable liquid medium (e.g., LB or M9 minimal medium).

  • Treatment: For mutant strains, supplement the medium with a known concentration of this compound.

  • Monitoring Growth and Lysis:

    • Measure the optical density at 600 nm (OD₆₀₀) at regular intervals over 48-72 hours to monitor bacterial growth and subsequent lysis (indicated by a decrease in OD₆₀₀).

    • At specific time points (e.g., 24h and 48h), collect culture samples, perform serial dilutions, and plate on agar plates to determine the number of colony-forming units (CFUs) per ml. A significant drop in CFUs indicates cell death.

Biofilm Formation Assay

Method: Crystal Violet Staining

Protocol Outline:

  • Bacterial Culture: Grow P. aeruginosa strains in 96-well microtiter plates in a suitable medium.

  • Incubation: Incubate the plates under static conditions for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add a solution of 0.1% crystal violet to each well and incubate for 15-20 minutes.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-590 nm. Higher absorbance indicates greater biofilm biomass.

Biofilm_Assay_Workflow Biofilm Formation Assay Workflow start Start culture Culture bacteria in 96-well plate start->culture incubation Incubate (24-48h) culture->incubation wash1 Wash to remove planktonic cells incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain wash2->solubilize measure Measure absorbance (OD550) solubilize->measure end End measure->end

Caption: Workflow for the crystal violet biofilm assay.

Conclusion and Future Directions

This compound is a critical virulence factor of P. aeruginosa, contributing significantly to its pathogenic potential. Its role in promoting biofilm formation, enhancing antibiotic tolerance, and mediating interspecies competition makes it an attractive target for the development of novel anti-virulence therapies. A deeper understanding of the precise molecular mechanisms underlying this compound's diverse effects, particularly its interaction with the cytochrome bc1 complex and the subsequent downstream signaling events, will be crucial for designing effective inhibitors. Furthermore, exploring the regulation of this compound production in the context of a polymicrobial infection environment will provide valuable insights into the complex dynamics of chronic infections. Future research should focus on developing specific inhibitors of this compound biosynthesis or its activity as a potential therapeutic strategy to disarm this formidable pathogen.

References

An In-depth Technical Guide to 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) is a quinolone compound originally isolated from the bacterium Pseudomonas aeruginosa. It is a well-characterized inhibitor of the mitochondrial electron transport chain and has become an invaluable tool in the study of cellular respiration, oxidative stress, and bacterial signaling. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed protocols for key experimental applications.

Physical and Chemical Properties

This compound is a crystalline solid with the following properties:

PropertyValueReferences
Molecular Formula C₁₆H₂₁NO₂[1][2][3]
Molecular Weight 259.34 g/mol [1][2]
Melting Point 156-157 °C
Appearance Crystalline solid
Purity ≥98%

Solubility:

SolventSolubilityReferences
Dimethylformamide (DMF) 0.5 mg/mL
Dimethyl sulfoxide (DMSO) 1 mg/mL to 9 mg/mL (34.7 mM)
Ethanol 3 mg/mL to ≥25.9 mg/mL (with gentle warming)
Ethanol:PBS (pH 7.2) (1:4) 0.2 mg/mL
Water Insoluble

Storage and Stability:

This compound powder is stable for at least 4 years when stored at -20°C. Stock solutions in DMSO can be stored for up to 1 year at -80°C or 1 month at -20°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound is a potent inhibitor of the electron transport chain, primarily targeting two key sites:

  • Mitochondrial Complex III (Cytochrome bc₁ complex): this compound binds to the Qᵢ (quinone reduction) site of Complex III, disrupting the Q-cycle and inhibiting the transfer of electrons from ubiquinol to cytochrome c. This inhibition leads to the accumulation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. The dissociation constant (Kd) for this compound binding to Complex III is approximately 64 nM.

  • Type II NADH:quinone oxidoreductase (NDH-2): this compound also inhibits bacterial and mitochondrial NDH-2, an alternative enzyme to Complex I in the respiratory chain of many organisms. The IC₅₀ for NDH-2 inhibition is approximately 7.3 µM.

The inhibition of these respiratory complexes disrupts cellular energy metabolism and can induce a variety of downstream effects, including cell death and altered signaling.

Signaling Pathways and Biological Effects

Beyond its role as a respiratory inhibitor, this compound is involved in bacterial signaling and interspecies competition.

Pseudomonas aeruginosa Quorum Sensing

In its producing organism, P. aeruginosa, this compound is a secondary metabolite whose biosynthesis is regulated by the pqs quorum-sensing system. While not a signaling molecule itself, its production is tightly linked to the synthesis of the quorum-sensing signal molecules HHQ (2-heptyl-4-quinolone) and PQS (Pseudomonas quinolone signal). This compound contributes to P. aeruginosa virulence by inducing autolysis and the release of extracellular DNA (eDNA), which promotes biofilm formation and increases antibiotic tolerance.

HQNO_Biosynthesis_and_Effect cluster_P_aeruginosa Pseudomonas aeruginosa cluster_Extracellular Extracellular Environment cluster_Target_Cell Target Cell (e.g., S. aureus or host cell) pqs_operon pqsABCDE, pqsL (Quorum Sensing Regulated) This compound This compound pqs_operon->this compound Biosynthesis HQNO_secreted Secreted this compound This compound->HQNO_secreted Secretion ETC Electron Transport Chain (Complex III, NDH-2) HQNO_secreted->ETC Inhibition Autolysis Autolysis & eDNA Release HQNO_secreted->Autolysis Induces ROS Increased ROS ETC->ROS Biofilm Biofilm Formation & Antibiotic Tolerance Autolysis->Biofilm Promotes

Caption: Biosynthesis of this compound in P. aeruginosa and its extracellular effects.

Effects on Staphylococcus aureus

This compound produced by P. aeruginosa has a significant impact on the competing bacterium Staphylococcus aureus. By inhibiting the S. aureus respiratory chain, this compound can:

  • Induce a shift to fermentative metabolism.

  • Trigger the accumulation of intracellular fatty acids.

  • Negatively impact the SaeRS two-component system, which regulates the expression of virulence factors.

  • Select for the emergence of small-colony variants (SCVs) that exhibit increased antibiotic resistance.

HQNO_on_SA This compound This compound SA_Respiration S. aureus Respiratory Chain This compound->SA_Respiration Inhibits Fatty_Acid Fatty Acid Accumulation SA_Respiration->Fatty_Acid Leads to SCV Selection for Small-Colony Variants SA_Respiration->SCV Promotes SaeRS SaeRS System (Virulence Regulation) Fatty_Acid->SaeRS Inhibits Virulence Decreased Virulence Factor Expression SaeRS->Virulence Regulates Respirometry_Workflow Start Start: Cell Suspension in Respirometer Permeabilize Permeabilize Cells (Digitonin) Start->Permeabilize Add_CI_Substrates Add Complex I Substrates (Pyruvate + Malate) Permeabilize->Add_CI_Substrates Add_ADP Add ADP (Measure OXPHOS) Add_CI_Substrates->Add_ADP Add_this compound Add this compound (Observe Inhibition) Add_ADP->Add_this compound Add_CII_Substrates Add Complex II Substrate (Succinate) Add_this compound->Add_CII_Substrates Add_Rotenone Add Rotenone (Inhibit Complex I) Add_CII_Substrates->Add_Rotenone Add_AntimycinA Add Antimycin A (Inhibit Complex III) End End of Experiment Add_AntimycinA->End Rotenone Rotenone Rotenone->Add_AntimycinA

References

The Impact of 2-Heptyl-4-Quinolone N-Oxide (HQNO) on the Mitochondrial Electron Transport Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Heptyl-4-quinolone N-oxide (HQNO) is a potent inhibitor of the mitochondrial electron transport chain (ETC), primarily targeting Complex III (cytochrome bc1 complex). This guide provides an in-depth technical overview of the mechanism of action of this compound, its quantitative effects on mitochondrial function, detailed experimental protocols for assessing its impact, and visualizations of the key pathways and workflows involved. By disrupting the Q-cycle at the Qi site of Complex III, this compound effectively halts electron flow, leading to a cascade of downstream effects including decreased ATP synthesis, dissipation of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS). Understanding these mechanisms is crucial for researchers in fields ranging from microbiology to cancer biology and for professionals involved in drug development, where mitochondrial toxicity is a key consideration.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the mitochondrial electron transport chain primarily by binding to the quinone reduction site (Qi site) of Complex III (cytochrome bc1 complex)[1]. This binding event competitively inhibits the binding of ubiquinone, a critical component of the Q-cycle. The Q-cycle is a process that facilitates the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c and couples this electron transfer to the pumping of protons across the inner mitochondrial membrane.

By occupying the Qi site, this compound disrupts the normal flow of electrons, leading to a stalled Q-cycle. This inhibition prevents the re-reduction of cytochrome b and the subsequent transfer of electrons to cytochrome c1 and then to cytochrome c. The consequences of this disruption are profound and multifaceted, impacting cellular energy production and redox homeostasis.

In addition to its well-established role as a Complex III inhibitor, this compound has also been shown to inhibit the Type II NADH:quinone oxidoreductase (NDH-2) in some bacteria and lower eukaryotes[2]. This dual inhibitory action makes this compound a valuable tool for studying microbial respiration and a potential lead for the development of novel antimicrobial agents.

Quantitative Effects of this compound on Mitochondrial Function

The inhibitory action of this compound on the mitochondrial ETC leads to several quantifiable downstream effects. These effects are critical for understanding the potency and cellular impact of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various mitochondrial parameters.

Table 1: Inhibitory Concentration (IC50) of this compound

Cell Line / OrganismTargetIC50Reference
Vibrio alginolyticusNQR>100 nM
Vibrio choleraeNQR2.1 µM
Caldalkalibacillus thermarumNDH-26.8 µM
Toxoplasma gondiiProliferation0.995 µM
Vero cellsCytotoxicity33.38 µM

Table 2: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

Cell Line / OrganismThis compound ConcentrationEffect on Basal OCRReference
A549 cells10 µMSignificant decrease
HeLa cells10 µMSignificant decrease
Staphylococcus aureus (WT)5 µg/mLSignificant decrease
Staphylococcus aureus (ΔcydA qoxB::tet)5 µg/mLNo significant change

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell Line / OrganismThis compound ConcentrationEffect on ΔΨmReference
Toxoplasma gondii0.625 - 10 µMDose-dependent decrease
Staphylococcus aureus5 µg/mLQualitative decrease

Table 4: Effect of this compound on ATP and ROS Levels

Cell Line / OrganismThis compound ConcentrationEffect on ATP LevelsEffect on ROS LevelsReference
Toxoplasma gondii0.625 - 10 µMDose-dependent decreaseDose-dependent increase

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. The Mito Stress Test is a standard assay to assess mitochondrial function.

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution (in DMSO)

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density to obtain a basal OCR between 50 and 400 pmol/min. Allow cells to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Compound Preparation: Prepare stock solutions of this compound and other mitochondrial inhibitors. On the day of the assay, dilute these stocks in the assay medium to the desired final concentrations.

  • Assay Setup:

    • Remove the cell culture medium and wash the cells with pre-warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Seahorse XF Analysis:

    • Load the hydrated sensor cartridge with the prepared inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound (or vehicle control) in the appropriate injection ports.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • Run the Mito Stress Test protocol. A typical injection strategy is:

      • Port A: this compound or vehicle

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to control cells.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using DiOC2(3)

DiOC2(3) is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with a high ΔΨm, the dye forms aggregates that fluoresce red. In cells with a depolarized ΔΨm, the dye remains in its monomeric form and fluoresces green.

Materials:

  • Fluorescence microscope or flow cytometer

  • DiOC2(3) stock solution (in DMSO)

  • Cell culture medium or appropriate buffer

  • This compound stock solution (in DMSO)

  • FCCP (as a positive control for depolarization)

Protocol:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or in suspension for flow cytometry.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control (FCCP).

  • Dye Loading:

    • Prepare a working solution of DiOC2(3) in cell culture medium or buffer (typically 5-50 nM).

    • Remove the treatment medium from the cells and add the DiOC2(3) working solution.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging or Flow Cytometry:

    • Microscopy: Wash the cells with pre-warmed buffer and image using appropriate filter sets for green (monomers) and red (aggregates) fluorescence.

    • Flow Cytometry: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation. Collect green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

  • Data Analysis:

    • For microscopy, quantify the red/green fluorescence intensity ratio in individual cells or populations.

    • For flow cytometry, analyze the shift in fluorescence from red to green in the this compound-treated population compared to the control. A decrease in the red/green ratio indicates mitochondrial depolarization.

Mandatory Visualizations

Signaling Pathway of this compound-induced Mitochondrial Dysfunction

HQNO_Pathway This compound This compound ComplexIII Mitochondrial Complex III (Qi site) This compound->ComplexIII Inhibits ETC Electron Transport Chain ElectronFlow Disrupted Electron Flow ETC->ElectronFlow Leads to ProtonPumping Decreased Proton Pumping ElectronFlow->ProtonPumping ROS Increased Reactive Oxygen Species (ROS) Production ElectronFlow->ROS Causes electron leak MembranePotential Reduced Mitochondrial Membrane Potential (ΔΨm) ProtonPumping->MembranePotential ATP Decreased ATP Production MembranePotential->ATP OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

Experimental Workflow for Assessing this compound's Mitochondrial Toxicity

Experimental_Workflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture HQNO_Prep This compound Treatment (Dose-Response) CellCulture->HQNO_Prep OCR_Assay Oxygen Consumption Rate (Seahorse XF) HQNO_Prep->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (e.g., DiOC2(3)) HQNO_Prep->MMP_Assay ATP_Assay ATP Levels (Luminometry) HQNO_Prep->ATP_Assay ROS_Assay ROS Production (Fluorescent Probes) HQNO_Prep->ROS_Assay Data_Analysis Quantitative Analysis (IC50, % change) OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis ROS_Assay->Data_Analysis Interpretation Interpretation of Mitochondrial Toxicity Profile Data_Analysis->Interpretation

Caption: Experimental workflow for assessing mitochondrial toxicity of this compound.

References

The Discovery and History of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a multifaceted quorum sensing molecule produced by the opportunistic pathogen Pseudomonas aeruginosa. Initially identified for its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, subsequent research has unveiled its critical role as a respiratory chain inhibitor and a key player in interspecies competition and biofilm formation. This in-depth technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for the scientific community.

Discovery and Historical Perspective

The journey to understanding 2-heptyl-4-hydroxyquinoline N-oxide (this compound) began with early observations of the antimicrobial properties of Pseudomonas aeruginosa extracts. In the late 19th century, it was noted that "pyocyanase," a crude extract from P. aeruginosa cultures, exhibited inhibitory effects on other bacteria[1]. However, the specific compounds responsible for this activity remained unknown for many years.

A significant breakthrough came in 1992 when Machan et al. isolated and characterized a mixture of low molecular weight, hydrophobic substances from clinical isolates of P. aeruginosa that were responsible for the inhibition of Staphylococcus aureus growth[2][3]. The primary active component was identified as 2-heptyl-4-hydroxyquinoline N-oxide (this compound), along with its homologues[2][3]. This work also highlighted that the reduced forms, the alkyl-hydroxyquinolines, were less active against S. aureus. Furthermore, 2-heptyl-4-hydroxyquinoline was detected in the bronchial secretions of a cystic fibrosis patient heavily colonized with P. aeruginosa, suggesting its clinical relevance in the context of polymicrobial infections.

Later research contextualized this compound within the broader framework of quorum sensing, a bacterial cell-to-cell communication system. It was discovered that this compound is a part of the Pseudomonas quinolone signal (PQS) system and its production is regulated by the MvfR (PqsR) transcriptional regulator. This placed this compound not just as a simple antibiotic, but as a signaling molecule involved in coordinating virulence, biofilm formation, and other collective behaviors in P. aeruginosa.

Mechanism of Action: Respiratory Chain Inhibition

This compound exerts its primary biological effects by potently inhibiting the electron transport chain in both prokaryotic and eukaryotic cells. Its structural similarity to ubiquinone allows it to interfere with quinone-binding sites in respiratory complexes.

Inhibition of Complex III (Cytochrome bc1 Complex)

The most well-characterized target of this compound is the cytochrome bc1 complex (Complex III) of the respiratory chain. This compound binds to the Qi site of this complex, which is involved in the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol to cytochrome c. By blocking the Qi site, this compound disrupts the flow of electrons, leading to an accumulation of semiquinone radicals at the Qo site. This disruption has two major consequences: a halt in ATP production via oxidative phosphorylation and the generation of reactive oxygen species (ROS), such as superoxide, due to the reaction of the semiquinone radical with molecular oxygen.

Inhibition of Type II NADH:quinone Oxidoreductase (NDH-2)

In addition to Complex III, this compound is also an inhibitor of bacterial and mitochondrial Type II NADH:quinone oxidoreductase (NDH-2). This enzyme is a single-subunit respiratory dehydrogenase that is not involved in proton pumping. This compound competes with the quinone substrate for binding to NDH-2, thereby inhibiting its activity.

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity of this compound and its concentrations in biological systems.

Parameter Target Value Organism/System Reference
Kd Ubiquinol-ferricytochrome c oxidoreductase (Complex III)64 nMNot specified
IC50 Type II NADH:quinone oxidoreductase (NDH-2)7.3 µMBacterial and mitochondrial
IC50 Succinate-dependent respiration40 µMEikenella corrodens
IC50 PQS (for comparison)162.5 nMELISA
IC50 HHQ (for comparison)56.0 nMELISA

Table 1: Inhibitory Concentrations of this compound

Sample Type Concentration Organism/Condition Reference
Planktonic cultures6.94 µMP. aeruginosa
Planktonic cultures (8h in LB)11 µMP. aeruginosa PA14
Supernatant on CFBE cells (6h)~15 µg/mLP. aeruginosa PA14
Supernatant on plastic (6h)~8 µg/mLP. aeruginosa PA14
Supernatant on plastic (24h)~10 µg/mLP. aeruginosa PA14

Table 2: Concentrations of this compound in Biological Samples

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of 2-heptyl-4-hydroxyquinoline N-oxide

A common method for the synthesis of this compound involves the controlled partial hydrogenation of 2-nitrobenzoyl enamines.

Procedure:

  • Dissolve the starting 2-nitrobenzoyl enamine (0.5 mmol) in isopropanol (2 mL).

  • Add DMSO (0.012 mL), n-butylamine (0.050 mL), and 5 wt% Pt/Al2O3 (0.010 g) to the solution.

  • Evacuate the air in the reaction vessel and replace it with a hydrogen atmosphere, maintained with a balloon.

  • Stir the reaction mixture magnetically at 25°C for 24 hours.

  • Filter the catalyst off through a pad of celite on a sintered glass funnel, rinsing thoroughly with isopropanol.

  • The product can then be purified, for example, by crystallization.

Respiratory Inhibition Assay

This protocol is adapted from studies on the effect of respiratory inhibitors on bacterial membranes.

Procedure:

  • Prepare isolated membrane particles from the bacteria of interest.

  • Use a polarographic oxygen electrode to measure the rate of oxygen consumption.

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent does not affect respiratory activity.

  • Add the substrate for the respiratory chain (e.g., NADH or succinate) to the reaction chamber containing the membrane particles in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Record the basal rate of oxygen consumption.

  • Add varying concentrations of this compound to the chamber and record the inhibited rate of oxygen consumption.

  • Calculate the percentage of inhibition and, if desired, the IC50 value.

Biofilm Formation Assay

This protocol describes a method to assess the effect of this compound on biofilm formation, particularly in S. aureus.

Procedure:

  • Grow bacterial cultures to the desired optical density.

  • In a 96-well microtiter plate, add the bacterial suspension to a suitable growth medium.

  • Add different concentrations of this compound to the wells. Include a no-HQNO control.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • After incubation, gently wash the wells with a buffer (e.g., phosphate-buffered saline) to remove planktonic cells.

  • Stain the adherent biofilm with a solution of crystal violet (e.g., 0.1% w/v) for a defined period (e.g., 15 minutes).

  • Wash the wells to remove excess stain and allow them to dry.

  • Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Quantify the biofilm biomass by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

HQNO_Signaling_Pathway HQNO_produced HQNO_produced Complex_III Complex_III HQNO_produced->Complex_III inhibits NDH2 NDH2 HQNO_produced->NDH2 inhibits MvfR MvfR pqsL pqsL pqsABCD pqsABCD PqsABCD_enzymes PqsABCD_enzymes PqsL_enzyme PqsL_enzyme ETC ETC ROS ROS ATP_depletion ATP_depletion Cellular_Damage Cellular_Damage

Experimental Workflows

Biofilm_Assay_Workflow start Start culture_prep Prepare Bacterial Culture start->culture_prep plate_setup Set up 96-well plate with media and bacteria culture_prep->plate_setup add_this compound Add varying concentrations of this compound plate_setup->add_this compound incubation Incubate to allow biofilm formation add_this compound->incubation wash1 Wash to remove planktonic cells incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain wash2->solubilize measure Measure absorbance solubilize->measure end End measure->end

Respiratory_Inhibition_Workflow start Start prep_membranes Isolate Bacterial Membrane Particles start->prep_membranes setup_electrode Set up Oxygen Electrode prep_membranes->setup_electrode add_substrate Add Respiratory Substrate (e.g., NADH) setup_electrode->add_substrate measure_basal Measure Basal Oxygen Consumption add_substrate->measure_basal add_this compound Add this compound measure_basal->add_this compound measure_inhibited Measure Inhibited Oxygen Consumption add_this compound->measure_inhibited analyze Calculate % Inhibition and IC50 measure_inhibited->analyze end End analyze->end

Conclusion

2-heptyl-4-hydroxyquinoline N-oxide is a molecule of significant interest in the fields of microbiology, infectious disease, and drug development. Its journey from a component of a crude antibacterial extract to a well-characterized quorum sensing molecule and respiratory inhibitor highlights the complexity and elegance of microbial interactions. The information compiled in this technical guide, including quantitative data, detailed protocols, and pathway visualizations, is intended to facilitate further research into the multifaceted roles of this compound and its potential as a target for novel therapeutic interventions.

References

HQNO as an Inhibitor of the Cytochrome bc1 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) of the mitochondrial electron transport chain. By binding to the quinone reduction site (Qi site) on cytochrome b, this compound disrupts the Q-cycle, leading to a cascade of cellular events including the inhibition of ATP synthesis, generation of reactive oxygen species (ROS), and dissipation of the mitochondrial membrane potential. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the involved pathways and workflows.

Mechanism of Action

The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force for ATP synthesis. This process is governed by a complex mechanism known as the Q-cycle.

This compound exerts its inhibitory effect by binding to the Qi site of the cytochrome bc1 complex[1][2][3]. This binding event physically obstructs the binding of ubiquinone, preventing the transfer of an electron from the low-potential heme bH. This blockage disrupts the regeneration of ubiquinol, a critical step in the Q-cycle, effectively halting electron flow through Complex III.

The inhibition of the Q-cycle by this compound has several significant downstream consequences:

  • Increased ROS Production: The blockage of electron flow at the Qi site leads to the accumulation of ubisemiquinone at the quinol oxidation (Qo) site. This unstable radical can donate an electron to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS)[2][4].

  • Decreased Mitochondrial Membrane Potential: The disruption of proton pumping by the cytochrome bc1 complex leads to a decrease in the mitochondrial membrane potential (ΔΨm).

  • Reduced ATP Synthesis: The diminished proton gradient resulting from the inhibition of the bc1 complex impairs the activity of ATP synthase, leading to a reduction in cellular ATP levels.

Quantitative Inhibition Data

The inhibitory potency of this compound on the cytochrome bc1 complex has been quantified in various studies. The following table summarizes key inhibitory parameters.

ParameterValueOrganism/SystemReference(s)
Kd 64 nMBovine heart mitochondria
IC50 7.3 µMBacterial Type II NADH:quinone oxidoreductase (in the presence of 50µM menadione)
EC50 0.995 µMToxoplasma gondii proliferation

Signaling Pathways and Experimental Workflows

This compound Inhibition of the Q-Cycle

The following diagram illustrates the Q-cycle and the point of inhibition by this compound.

Caption: this compound inhibits the Q-cycle at the Qi site.

Cellular Consequences of Cytochrome bc1 Inhibition by this compound

The following diagram outlines the signaling cascade initiated by this compound.

HQNO_effects This compound This compound bc1 Cytochrome bc1 Complex (Complex III) This compound->bc1 Inhibits Q_cycle Q-Cycle Disruption bc1->Q_cycle ROS Increased ROS Production Q_cycle->ROS Membrane_Potential Decreased Mitochondrial Membrane Potential (ΔΨm) Q_cycle->Membrane_Potential Apoptosis Apoptosis ROS->Apoptosis ATP Decreased ATP Synthesis Membrane_Potential->ATP Membrane_Potential->Apoptosis

Caption: Cellular effects of this compound-mediated bc1 inhibition.

Experimental Workflow for Characterizing this compound Activity

This diagram shows a typical workflow for studying the inhibitory effects of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis isolate_mito Isolate Mitochondria or Culture Cells cyt_c_assay Cytochrome c Reductase Assay isolate_mito->cyt_c_assay mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRM) isolate_mito->mmp_assay ros_assay ROS Production Assay (e.g., DCFH-DA) isolate_mito->ros_assay ic50 Determine IC50/Ki cyt_c_assay->ic50 quantify_mmp Quantify ΔΨm Changes mmp_assay->quantify_mmp quantify_ros Quantify ROS Levels ros_assay->quantify_ros

Caption: Workflow for this compound inhibitor characterization.

Experimental Protocols

Cytochrome c Reductase (Complex III) Activity Assay

This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c at 550 nm.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2, 2.5 mg/mL BSA)

  • Cytochrome c (oxidized form)

  • Decylubiquinol (DBH2) or other suitable substrate

  • This compound stock solution (in DMSO)

  • Antimycin A (as a positive control for Complex III inhibition)

  • Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of cytochrome c in the assay buffer.

    • Prepare a stock solution of DBH2 in ethanol.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Setup:

    • In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial sample.

    • For inhibitor studies, add the desired concentration of this compound or Antimycin A and incubate for a few minutes.

  • Initiate Reaction:

    • Start the reaction by adding the DBH2 substrate.

  • Measurement:

    • Immediately monitor the increase in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the Complex III activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA550/min).

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cultured cells

  • Cell culture medium

  • JC-1 staining solution

  • FCCP or CCCP (as a positive control for depolarization)

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for the desired time period. Include untreated and positive control (FCCP/CCCP) wells.

  • Staining:

    • Remove the culture medium and add the JC-1 staining solution to the cells.

    • Incubate the cells according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Washing (Optional):

    • Gently wash the cells with an appropriate buffer to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells and capture images in both the green and red channels.

    • Flow Cytometry: Analyze the cell populations for green and red fluorescence.

    • Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for JC-1 monomers (green) and aggregates (red).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cellular Reactive Oxygen Species (ROS) using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cultured cells

  • Cell culture medium

  • DCFH-DA solution

  • H2O2 or another ROS-inducing agent (as a positive control)

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and allow them to adhere.

    • Treat the cells with this compound for the desired duration. Include untreated and positive control (e.g., H2O2) wells.

  • Staining:

    • Remove the treatment medium and incubate the cells with the DCFH-DA solution (typically in serum-free medium) for 30-60 minutes at 37°C.

  • Washing:

    • Gently wash the cells with a suitable buffer to remove excess probe.

  • Analysis:

    • Measure the fluorescence intensity of DCF using a fluorescence microscope, flow cytometer, or plate reader at the appropriate excitation/emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission).

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. An increase in fluorescence indicates an increase in cellular ROS levels.

Conclusion

This compound is a valuable tool for studying the function and dysfunction of the mitochondrial electron transport chain. Its specific inhibition of the cytochrome bc1 complex at the Qi site provides a means to investigate the intricacies of the Q-cycle and the downstream consequences of its disruption. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to characterize the effects of this compound and other potential Complex III inhibitors, aiding in the fields of mitochondrial research and drug development.

References

The Natural Provenance of 2-Heptyl-4-Quinolone N-Oxide (HQNO): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the natural sources, producers, and biosynthesis of 2-heptyl-4-quinolone N-oxide (HQNO), a significant secondary metabolite with diverse biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into the microbial origins of this compound, with a primary focus on the bacterial genera Pseudomonas and Burkholderia. It outlines the genetic and biochemical pathways responsible for its synthesis, presents quantitative data on its production, and details established experimental protocols for its isolation and quantification. Furthermore, this guide employs visual diagrams to elucidate complex signaling pathways and experimental workflows, offering a thorough resource for the study and application of this compound.

Introduction

2-Heptyl-4-quinolone N-oxide (this compound) is a quinolone compound first identified for its antimicrobial properties. It is a potent inhibitor of the cytochrome bc1 complex in the electron transport chain, a mechanism that underlies its broad-spectrum bioactivity[1][2]. Beyond its antibiotic effects, this compound plays a crucial role in microbial ecology and pathogenesis, acting as a virulence factor and a signaling molecule within complex microbial communities[3][4]. Understanding the natural sources and production of this compound is paramount for harnessing its therapeutic potential and for developing strategies to counteract its role in infectious diseases. This guide serves as a technical resource, consolidating current knowledge on the natural origins and biosynthesis of this multifaceted molecule.

Primary Natural Producers of this compound

The production of this compound is predominantly attributed to bacteria, with two genera, Pseudomonas and Burkholderia, being the most well-characterized sources.

Pseudomonas aeruginosa

Pseudomonas aeruginosa is a versatile opportunistic human pathogen and a primary producer of this compound[4]. In this bacterium, this compound is a key component of the Pseudomonas Quinolone Signal (PQS) quorum-sensing system, which regulates the expression of numerous virulence factors. The production of this compound is intrinsically linked to the synthesis of other 2-alkyl-4(1H)-quinolones (AQs), such as its precursor 2-heptyl-4-quinolone (HHQ) and the signaling molecule PQS. This compound produced by P. aeruginosa has been shown to be a significant factor in its ability to outcompete other microorganisms, such as Staphylococcus aureus, in polymicrobial infections.

Burkholderia Species

Several species within the genus Burkholderia are also known producers of this compound and its analogs. Notably, Burkholderia thailandensis and Burkholderia pseudomallei possess a homologous biosynthetic gene cluster to that of P. aeruginosa. In Burkholderia, these compounds are referred to as 4-hydroxy-3-methyl-2-alkenylquinolines (HMAQs), and their N-oxide derivatives, including molecules structurally similar to this compound, play a role in the bacterium's ecological fitness and virulence. The distribution of the biosynthetic machinery for these compounds is not uniform across all Burkholderia species, with a higher prevalence observed in environmental isolates compared to clinical ones.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process encoded by a specific gene cluster. While the overall pathway is conserved between Pseudomonas and Burkholderia, there are some key differences.

The pqs Operon in Pseudomonas aeruginosa

In P. aeruginosa, the biosynthesis of this compound is governed by the pqs operon (pqsA-E) and the distally located pqsL and pqsH genes. The pathway initiates with the condensation of anthranilate, derived from the chorismate pathway, with a β-keto fatty acid.

The key steps are as follows:

  • Activation of Anthranilate: The enzyme PqsA activates anthranilate to anthraniloyl-CoA.

  • Condensation: PqsD, along with PqsB and PqsC, catalyzes the condensation of anthraniloyl-CoA with a β-ketodecanoate derivative to form 2-heptyl-4-quinolone (HHQ).

  • N-oxygenation: The monooxygenase PqsL is responsible for the N-oxygenation of a precursor to yield this compound. It is important to note that HHQ is not the direct precursor for this compound; rather, they share a common biosynthetic origin.

The regulation of the pqs operon is tightly controlled by the PQS quorum-sensing system, where the transcriptional regulator PqsR (also known as MvfR) plays a central role, being activated by PQS and HHQ.

The hmq Operon in Burkholderia Species

Burkholderia species utilize a homologous gene cluster, the hmq operon (hmqA-G), for the synthesis of their suite of 2-alkyl-4(1H)-quinolones. The biosynthetic pathway is analogous to the pqs system in P. aeruginosa. The hmq gene products catalyze the formation of various 4-hydroxy-2-alkylquinolines, including N-oxidated forms like this compound. A notable difference in some Burkholderia species is the presence of an additional gene, hmqG, which is responsible for the methylation of the quinolone ring, a feature not observed in the AQs produced by P. aeruginosa.

Quantitative Production of this compound

The quantity of this compound produced by bacteria can vary significantly depending on the species, strain, and culture conditions. Quantitative data is crucial for understanding its biological relevance and for potential biotechnological applications.

Producer OrganismStrainCulture ConditionsThis compound ConcentrationReference
Pseudomonas aeruginosaPA14Grown on plastic for 24h~10 µg/mL
Pseudomonas aeruginosaPA14Grown on CFBE cells for 6h~15 µg/mL
Pseudomonas aeruginosaClinical Isolates (Acute Infection)Müeller Hinton (MH) broth, 16hnM to low µM range
Pseudomonas aeruginosaClinical Isolates (Chronic Infection)Müeller Hinton (MH) broth, 16hGenerally lower than acute isolates
Burkholderia pyrrociniaMS455-0.91 nM (as HHQ)

Note: The concentrations can be influenced by factors such as growth phase, nutrient availability, and the presence of other microbial species.

Experimental Protocols

The isolation and quantification of this compound from bacterial cultures are critical steps for research in this field. The following sections provide a generalized methodology based on established protocols.

Extraction of this compound from Bacterial Supernatants
  • Culture Growth: Grow the bacterial strain of interest (e.g., P. aeruginosa or Burkholderia sp.) in a suitable liquid medium (e.g., Luria-Bertani or Müeller Hinton broth) to the desired growth phase (typically stationary phase for maximal production).

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to a pH of approximately 3-4 with an appropriate acid (e.g., hydrochloric acid).

    • Perform a liquid-liquid extraction with an equal volume of an organic solvent such as ethyl acetate.

    • Repeat the extraction process two to three times to ensure complete recovery.

    • Pool the organic phases.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for further analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 or C8 column.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol with the same additive.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • Transitions: The specific precursor-to-product ion transitions for this compound are monitored. A common transition is m/z 260.1 -> m/z 159.1.

  • Quantification:

    • Standard Curve: Prepare a standard curve using a certified reference standard of this compound of known concentrations.

    • Internal Standard: The use of a deuterated internal standard is recommended for improved accuracy.

    • Data Analysis: Quantify the amount of this compound in the samples by interpolating their peak areas against the standard curve.

Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding the complex biological and experimental processes related to this compound.

This compound Biosynthesis Pathway in P. aeruginosa

HQNO_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate PqsA PqsA Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsBCD PqsB, PqsC, PqsD Anthraniloyl_CoA->PqsBCD HHQ_precursor Shared Precursor HHQ HHQ HHQ_precursor->HHQ PqsL PqsL HHQ_precursor->PqsL PqsH PqsH HHQ->PqsH This compound This compound PQS PQS PqsA->Anthraniloyl_CoA PqsBCD->HHQ_precursor PqsL->this compound PqsH->PQS

Caption: Biosynthesis of this compound in P. aeruginosa.

Experimental Workflow for this compound Analysis

HQNO_Workflow Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for this compound extraction and analysis.

Conclusion

This technical guide has provided a detailed examination of the natural sources, producers, and biosynthesis of this compound. The primary microbial producers, Pseudomonas aeruginosa and Burkholderia species, utilize conserved biosynthetic pathways, the pqs and hmq operons respectively, to synthesize this potent bioactive molecule. The quantitative data and experimental protocols presented herein offer a practical resource for researchers investigating the multifaceted roles of this compound in microbiology, infectious diseases, and drug discovery. The continued exploration of this compound's natural origins and biological functions will undoubtedly unveil new opportunities for therapeutic intervention and a deeper understanding of microbial interactions.

References

The Dual-Faceted Role of HQNO in Pseudomonas aeruginosa: A Technical Guide to its Involvement in Quorum Sensing and Pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, utilizes a sophisticated network of cell-to-cell communication systems, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation. The PQS system, mediated by 2-alkyl-4-quinolones (AQs), is a critical component of this network. Within this system, 2-heptyl-4-quinolone N-oxide (HQNO) represents a unique and pivotal molecule. While synthesized by the PQS machinery, this compound does not function as a traditional QS signal. Instead, it acts as a potent respiratory inhibitor and metabolic toxin, profoundly influencing bacterial physiology, interspecies competition, and pathogenesis. This technical guide provides an in-depth exploration of this compound's biosynthesis, its mechanism of action, its significant contributions to biofilm formation and antibiotic tolerance, and the experimental protocols used to investigate its function.

The PQS Quorum Sensing Network: An Overview

The P. aeruginosa QS network is hierarchically organized, comprising the las, rhl, and pqs systems. The las system, considered at the top of the hierarchy, positively regulates both the rhl and pqs systems.[1] The pqs system itself is controlled by the transcriptional regulator PqsR (also known as MvfR), which is activated by its cognate signal molecules, 2-heptyl-4-hydroxyquinoline (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).[2] This activation leads to the expression of the pqsABCDE operon, which drives the synthesis of AQs, including this compound.[2][3]

Biosynthesis of this compound

The production of this compound is intricately linked to the PQS signaling pathway, yet it follows a distinct branch. The synthesis originates from anthranilic acid, which is converted through a series of enzymatic steps involving PqsA, PqsD, and the PqsBC complex.

  • PqsA activates anthranilic acid to anthraniloyl-CoA.

  • PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to yield 2-aminobenzoylacetate (2-ABA).[4]

  • From 2-ABA, the pathway bifurcates:

    • For HHQ/PQS Synthesis: The PqsBC enzyme complex condenses 2-ABA with octanoyl-CoA to form HHQ. Subsequently, the monooxygenase PqsH hydroxylates HHQ to produce the potent QS signal, PQS.

    • For this compound Synthesis: The monooxygenase PqsL utilizes a reduced flavin to convert 2-ABA into 2-hydroxylaminobenzoylacetate (2-HABA). The PqsBC complex then preferentially uses 2-HABA and condenses it with octanoyl-CoA to form this compound.

This pathway highlights that PqsBC is a crucial enzymatic hub, capable of producing either the precursor to the PQS signal (HHQ) or the respiratory toxin (this compound), depending on the availability of its substrate, which is controlled by PqsL activity.

G cluster_pathway PQS and this compound Biosynthesis AA Anthranilic Acid PqsA PqsA AA->PqsA ACoA Anthraniloyl-CoA PqsD PqsD ACoA->PqsD ABA 2-Aminobenzoylacetate (2-ABA) PqsL PqsL ABA->PqsL PqsBC PqsBC ABA->PqsBC HABA 2-Hydroxylaminobenzoylacetate (2-HABA) HABA->PqsBC OctanoylCoA Octanoyl-CoA OctanoylCoA->PqsBC OctanoylCoA->PqsBC HHQ HHQ PqsH PqsH HHQ->PqsH PQS PQS This compound This compound PqsA->ACoA PqsD->ABA PqsL->HABA PqsBC->HHQ PqsBC->this compound PqsH->PQS

Figure 1. The PQS and this compound biosynthetic pathway in P. aeruginosa.

Mechanism of Action: A Toxin, Not a Signal

Transcriptomic analyses have revealed that, unlike HHQ and PQS, externally supplied this compound does not significantly alter the gene expression profile of P. aeruginosa, confirming it does not function as a signaling molecule. Its primary role is that of a potent metabolic toxin.

This compound is a well-established inhibitor of the electron transport chain, specifically targeting the quinone reduction (Qi) site of the cytochrome bc1 complex. This inhibition disrupts the flow of electrons, leading to a cascade of downstream effects:

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain causes electrons to be prematurely donated to oxygen, resulting in the massive production of superoxide and other ROS.

  • Programmed Cell Death and Autolysis: The surge in ROS damages cellular components and disrupts membrane integrity, triggering a programmed cell death pathway that leads to autolysis (cell lysis).

  • eDNA Release: Lysis of a subpopulation of bacterial cells releases extracellular DNA (eDNA) into the environment.

This this compound-mediated autolysis is a crucial group behavior, benefiting the overall bacterial population at the expense of a few.

G cluster_mechanism This compound Mechanism of Action This compound This compound ETC Cytochrome bc1 Complex (Electron Transport Chain) This compound->ETC Inhibits ROS Increased ROS (Reactive Oxygen Species) ETC->ROS Disruption leads to Autolysis Programmed Cell Death & Autolysis ROS->Autolysis eDNA eDNA Release Autolysis->eDNA Biofilm Biofilm Formation & Maturation eDNA->Biofilm AbxTol Increased Antibiotic Tolerance eDNA->AbxTol

Figure 2. this compound's mechanism of action and its downstream physiological consequences.

Role in Pathophysiology

The consequences of this compound's activity are central to the virulence of P. aeruginosa.

  • Biofilm Formation: eDNA is a critical structural component of the P. aeruginosa biofilm matrix. By promoting eDNA release, this compound is essential for biofilm formation and maturation. Studies have shown that a pqsA mutant, which cannot produce any AQs including this compound, forms a poor biofilm, but this defect can be fully rescued by the addition of exogenous this compound.

  • Antibiotic Tolerance: The biofilm matrix, rich in eDNA, acts as a physical barrier to antibiotics and can chelate cationic antimicrobials. This compound-dependent autolysis has been shown to increase tolerance to β-lactam antibiotics like meropenem.

  • Interspecies Competition: this compound is a potent antimicrobial agent against other bacteria, particularly Gram-positive organisms like Staphylococcus aureus. It inhibits their respiratory chain, suppressing growth and provoking the emergence of less virulent phenotypes like small-colony variants (SCVs).

  • Modulation of HHQ Homeostasis: The synthesis of this compound by PqsL prevents the accumulation of the precursor 2-ABA, thereby shunting it away from the production of HHQ. In a pqsL mutant, the resulting accumulation of HHQ can trigger a separate, PqsR-independent autolysis pathway through the activation of a prophage. This indicates that this compound production is a key mechanism for balancing AQ molecule levels and controlling different pathways to cell lysis.

Quantitative Data on this compound Activity

The effects of this compound and the impact of inhibitors on its production have been quantified in numerous studies.

Table 1: Effect of Exogenous this compound on P. aeruginosa PA14 Phenotypes (Data synthesized from Hazan et al., 2016)

Strain Treatment Biofilm Formation (OD595, relative to WT) Meropenem Survival (at 10 µg/mL, relative to WT)
Wild-Type (PA14) None 1.00 1.00
ΔpqsA None ~0.40 ~0.25

| ΔpqsA | + 50 µM this compound | ~1.10 | ~0.80 |

Table 2: Impact of a PqsR (MvfR) Antagonist on AQ Production (Data synthesized from Storz et al., 2019)

Antagonist Conc. HHQ Level (% of control) PQS Level (% of control) This compound Level (% of control)
0 µM (Control) 100% 100% 100%
~1 µM (IC50) ~50% ~50% ~50%

| 10 µM | <5% | <5% | <5% |

Table 3: this compound Production in P. aeruginosa Clinical Isolates (Data synthesized from Reen et al., 2022)

Isolate Type Growth Time Mean this compound Concentration (nM)
Acute Infection 8 h ~150-250
Acute Infection 16 h ~200-350
Chronic Infection 8 h ~20-50

| Chronic Infection | 16 h | ~25-75 |

Key Experimental Protocols

Investigating the role of this compound involves a variety of standard microbiology and analytical chemistry techniques.

Protocol 1: Crystal Violet Biofilm Assay

This method quantifies the total biomass of a static biofilm.

  • Materials and Reagents:

    • P. aeruginosa strains (e.g., Wild-Type, ΔpqsA mutant)

    • Luria-Bertani (LB) broth or other suitable growth medium

    • 96-well polystyrene microtiter plates

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • 0.1% (w/v) Crystal Violet solution

    • 30% (v/v) Acetic acid in water

    • Plate reader (absorbance at 550-595 nm)

  • Procedure:

    • Grow overnight cultures of P. aeruginosa strains at 37°C with shaking.

    • Dilute the overnight cultures 1:100 into fresh LB medium.

    • Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

    • Add test compounds (e.g., this compound, DMSO control) to the appropriate wells at the desired final concentrations.

    • Incubate the plate statically (without shaking) at 37°C for 24-48 hours.

    • Carefully discard the planktonic culture from the wells. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

    • Air dry the plate completely (e.g., by inverting on a paper towel).

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air dry the plate completely.

    • Solubilize the bound dye by adding 125 µL of 30% acetic acid to each well.

    • Read the absorbance at 550 nm (or a similar wavelength) using a plate reader.

Protocol 2: Quantification of Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment and a key virulence factor regulated by the PQS system. Its production is often used as a proxy for QS activity.

  • Materials and Reagents:

    • P. aeruginosa cultures

    • Chloroform

    • 0.2 N Hydrochloric acid (HCl)

    • Spectrophotometer

  • Procedure:

    • Grow P. aeruginosa in a suitable liquid medium (e.g., King's A) for 18-24 hours at 37°C with shaking.

    • Take a 3 mL aliquot of the culture and centrifuge at 13,000 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube. Add 1.5 mL of chloroform and vortex vigorously for 30 seconds. A blue layer of pyocyanin will be extracted into the bottom chloroform phase.

    • Centrifuge for 5 minutes to separate the phases. Carefully remove the upper aqueous layer.

    • To the remaining chloroform phase, add 1 mL of 0.2 N HCl and vortex again. The pyocyanin will move into the upper acidic aqueous phase, turning it pink.

    • Centrifuge for 1 minute. Transfer the upper pink layer to a cuvette.

    • Measure the absorbance at 520 nm (A520).

    • Calculate the concentration of pyocyanin (in µg/mL) by multiplying the A520 reading by 17.072.

    • Normalize the result to cell density by dividing by the OD600 of the initial culture.

Protocol 3: PqsR Reporter Gene Assay

This assay measures the activation of the PqsR transcriptional regulator in response to agonists or its inhibition by antagonists. An E. coli or P. aeruginosa strain is typically used that contains a plasmid with the pqsA promoter fused to a reporter gene like lacZ or lux.

  • Materials and Reagents:

    • Reporter strain (e.g., E. coli DH5α carrying pEAL08-2, which has a PpqsA-lacZ fusion)

    • LB broth with appropriate antibiotics

    • PQS or HHQ (agonist)

    • Test compounds (potential antagonists)

    • Lysis buffer (e.g., PopCulture)

    • Substrate for reporter (e.g., CPRG for β-galactosidase)

    • 96-well plates and a plate reader

  • Procedure (Example for β-galactosidase reporter):

    • Grow an overnight culture of the reporter strain.

    • Subculture by diluting 1:100 into fresh medium and grow to an OD600 of ~0.15.

    • For antagonism assays, add the native ligand (e.g., PQS at its EC50 concentration, ~7.5 nM) to the subculture.

    • Dispense the culture into a 96-well plate. Add test compounds at various concentrations. Include appropriate controls (agonist only, vehicle only).

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the final OD600 to assess bacterial growth.

    • To measure β-galactosidase activity, lyse a small volume of the culture from each well.

    • Add the CPRG substrate. The solution will turn red as the substrate is cleaved.

    • Incubate at room temperature until color develops in the positive control wells.

    • Stop the reaction (if necessary) and read the absorbance at 570 nm.

    • Normalize the reporter activity to cell density (A570 / OD600).

G cluster_workflow Experimental Workflow: Assessing QS Inhibitors Start P. aeruginosa Culture (e.g., PAO1) Treatment Treat with potential QS Inhibitor (QSI) Start->Treatment Incubate Incubate (18-24h, 37°C) Treatment->Incubate Split Split Culture for Multiple Assays Incubate->Split Supernatant Collect Supernatant Split->Supernatant Liquid Phase Cells Collect Cells Split->Cells Cell Pellet LCMS LC-MS/MS Analysis Supernatant->LCMS Virulence Virulence Factor Assays Supernatant->Virulence Reporter Gene Expression Analysis (Reporter Strain) Cells->Reporter *If using reporter strain LCMS_Result Quantify this compound, PQS, HHQ LCMS->LCMS_Result Virulence_Result Measure Pyocyanin, Elastase, etc. Virulence->Virulence_Result Reporter_Result Measure pqsA, rhlA -lux/lacZ activity Reporter->Reporter_Result

References

Methodological & Application

Application Notes: Inducing Oxidative Stress in Bacteria with HQNO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a potent inhibitor of the bacterial electron transport chain and a well-established tool for inducing oxidative stress in a controlled manner.[1][2][3] Produced naturally by bacteria such as Pseudomonas aeruginosa as a quorum sensing molecule, this compound plays a role in interspecies competition by inhibiting the respiration of other bacteria like Staphylococcus aureus.[2][4] Its specific mechanism of action allows researchers to study the downstream effects of reactive oxygen species (ROS) generation, bacterial defense mechanisms, and the efficacy of novel antimicrobial strategies. These notes provide a comprehensive guide for utilizing this compound to induce and measure oxidative stress in bacterial cultures.

Mechanism of Action

This compound primarily functions by inhibiting the cytochrome bc1 complex (Complex III) of the electron transport chain. It binds to the quinone reduction site (Qi) of the complex, which disrupts the normal flow of electrons. This blockage causes electrons to be prematurely passed directly to molecular oxygen (O₂), leading to the formation of superoxide anions (O₂•−), a primary reactive oxygen species. The subsequent accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, DNA damage, and protein oxidation. This cascade of events can result in membrane depolarization, disruption of membrane integrity, and ultimately, programmed cell death or autolysis.

HQNO_Mechanism cluster_ETC Bacterial Respiratory Chain cluster_HQNO_Action This compound Intervention cluster_ROS_Generation Oxidative Stress Cascade Substrate Electron Donor (e.g., NADH) ComplexI Complex I/II Substrate->ComplexI UQ Ubiquinone Pool ComplexI->UQ ComplexIII Cytochrome bc1 (Complex III) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ElectronLeak Electron Leak ComplexIII->ElectronLeak e⁻ ComplexIV Complex IV CytC->ComplexIV Oxygen O₂ ComplexIV->Oxygen Water H₂O Oxygen->Water This compound This compound Block This compound->Block Inhibits Qi site ROS ROS Generation (Superoxide O₂•−) ElectronLeak->ROS MolecularOxygen O₂ MolecularOxygen->ROS Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Membrane Membrane Depolarization Damage->Membrane Autolysis Autolysis & eDNA Release Membrane->Autolysis

Caption: Mechanism of this compound-induced oxidative stress in bacteria.

Data Presentation: Efficacy of this compound

The effective concentration of this compound can vary significantly depending on the bacterial species and the desired biological outcome (e.g., growth inhibition vs. sublethal stress induction).

Bacterial SpeciesThis compound ConcentrationIncubation TimeObserved EffectReference
Staphylococcus aureus10 µg/mL6 - 12 hoursSignificant attenuation of growth.
Staphylococcus aureus5 µMNot SpecifiedInduction of staphyloxanthin (STX) production.
Staphylococcus aureus400 µMNot SpecifiedStrong growth inhibition.
Pseudomonas aeruginosa (membranes)Kᵢ = 2 µMNot ApplicableInhibition of NADH-dependent respiratory activity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • 2-heptyl-4-hydroxyquinoline N-oxide (this compound) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. This compound is a potent respiratory inhibitor.

  • Calculation: Determine the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM) in DMSO. The molecular weight of this compound is 259.35 g/mol .

  • Dissolving: Weigh the this compound powder and dissolve it in the calculated volume of DMSO.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Induction of Oxidative Stress in Bacterial Culture

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani Broth, Tryptic Soy Broth)

  • Shaking incubator

  • Spectrophotometer

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

Procedure:

  • Prepare Overnight Culture: Inoculate a single colony of the desired bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

  • Subculture: The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of ~0.05.

  • Grow to Mid-Log Phase: Incubate the subculture with shaking until it reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6). This ensures the cells are metabolically active and responsive.

  • This compound Treatment:

    • Divide the culture into appropriately labeled flasks or tubes for each condition (e.g., Control, this compound 5 µM, this compound 10 µM).

    • Add the required volume of the this compound stock solution to the experimental cultures to achieve the final desired concentrations.

    • Crucially , add an equivalent volume of DMSO (the vehicle) to the control culture to account for any effects of the solvent.

  • Incubation: Continue to incubate the cultures under the same conditions for the desired experimental duration (e.g., 30 minutes, 1 hour, 2 hours). The optimal time will depend on the specific bacterium and the endpoint being measured.

  • Proceed to Measurement: After incubation, the cells are ready for analysis of oxidative stress markers (Protocol 3) or viability (Protocol 4).

Experimental_Workflow start Prepare Bacterial Overnight Culture subculture Subculture and Grow to Mid-Log Phase start->subculture split Split Culture subculture->split control_group Add Vehicle (DMSO) [Control Group] split->control_group hqno_group Add this compound [Experimental Group] split->hqno_group incubate Incubate for Defined Period control_group->incubate hqno_group->incubate measurement Analysis incubate->measurement ros Measure ROS (e.g., CellROX Green) measurement->ros viability Assess Cell Viability (e.g., CFU plating) measurement->viability

Caption: General workflow for this compound treatment and subsequent analysis.

Protocol 3: Measurement of Intracellular ROS with CellROX® Green

Materials:

  • This compound-treated and control bacterial cells (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • CellROX® Green Reagent

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Harvest Cells: After this compound treatment, harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash Cells: Discard the supernatant and gently resuspend the cell pellet in an equal volume of sterile PBS to remove residual media. Repeat the centrifugation and resuspension step.

  • Dye Loading: Add CellROX® Green to the washed cell suspension to a final concentration of 5 µM (concentration may require optimization). CellROX® Green is a fluorogenic probe that detects superoxide and hydroxyl radicals.

  • Incubation: Incubate the cells with the dye for 30 minutes at 37°C, protected from light.

  • Final Wash: Centrifuge the cells one last time to remove excess dye. Resuspend the pellet in fresh PBS.

  • Fluorescence Measurement:

    • Microplate Reader: Transfer the cell suspension to a black, clear-bottom 96-well plate. Measure fluorescence with excitation at ~485 nm and emission at ~520 nm. Normalize fluorescence readings to cell density (OD₆₀₀).

    • Fluorescence Microscopy: Place a small volume of the cell suspension on a microscope slide. Observe the cells using a FITC/GFP filter set. Oxidative stress will be indicated by bright green fluorescence.

    • Flow Cytometry: Analyze the samples on a flow cytometer equipped with a blue laser (488 nm) for excitation and a standard FITC/GFP emission filter. This allows for quantification of ROS levels in individual cells.

Protocol 4: Assessment of Cell Viability by Colony Forming Unit (CFU) Count

Materials:

  • This compound-treated and control bacterial cells (from Protocol 2)

  • Sterile PBS or saline solution

  • Agar plates with appropriate growth medium

Procedure:

  • Serial Dilutions: Following this compound treatment, create a 10-fold serial dilution series of each culture (control and treated) in sterile PBS.

  • Plating: Plate 100 µL from appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto agar plates in triplicate.

  • Incubation: Incubate the plates overnight at the optimal growth temperature for the bacterium.

  • Counting: The next day, count the colonies on plates that have between 30 and 300 colonies.

  • Calculation: Calculate the CFU/mL for the original culture using the formula:

    • CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Analysis: Compare the CFU/mL of the this compound-treated groups to the vehicle control to determine the impact on cell viability. A significant reduction in CFU/mL indicates cell death.

Bacterial Defense and Response

Bacteria are not passive targets of oxidative stress. They possess sophisticated defense systems to neutralize ROS and repair damage. Exposure to this compound-induced ROS often triggers the upregulation of these protective mechanisms. Key regulators, such as OxyR in P. aeruginosa, sense the oxidative environment and activate the expression of antioxidant genes. These genes encode enzymes like superoxide dismutase (SOD), which converts superoxide to hydrogen peroxide, and catalase, which breaks down hydrogen peroxide into water and oxygen. Studying these responses can provide insight into bacterial survival strategies.

Bacterial_Defense cluster_neutralization Enzymatic Defense This compound This compound ROS Intracellular ROS (O₂•−) This compound->ROS Sensor Stress Sensor Activation (e.g., OxyR) ROS->Sensor Neutralization ROS Neutralization Upregulation Upregulation of Antioxidant Genes (sod, kat, etc.) Sensor->Upregulation Enzymes Synthesis of Antioxidant Enzymes Upregulation->Enzymes SOD Superoxide Dismutase (SOD) Enzymes->SOD Catalase Catalase (CAT) Enzymes->Catalase Survival Increased Cell Survival Neutralization->Survival ROS_input H2O2 H₂O₂ ROS_input->H2O2 SOD H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase

Caption: Bacterial antioxidant defense response to this compound-induced ROS.

References

Application Notes and Protocols for HQNO in Biofilm Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a quinolone N-oxide produced by the bacterium Pseudomonas aeruginosa. It is a well-characterized inhibitor of the cytochrome bc1 complex in the electron transport chain. While traditionally studied for its antimicrobial properties, recent research has unveiled a more complex role for this compound in microbial communities, particularly in the regulation of biofilm formation. These application notes provide detailed protocols and data on the use of this compound in biofilm formation assays, offering insights for researchers investigating microbial pathogenesis, interspecies interactions, and the development of novel anti-biofilm strategies.

Mechanism of Action in Biofilm Formation

In P. aeruginosa, this compound acts as a signaling molecule within the pqs quorum-sensing system. Its primary mechanism involves the inhibition of the cytochrome bc1 complex, leading to a disruption of electron flow and the generation of reactive oxygen species (ROS). This oxidative stress induces autolysis in a subpopulation of the bacteria, resulting in the release of extracellular DNA (eDNA). The released eDNA is a key structural component of the biofilm matrix, promoting cell-to-cell adhesion and overall biofilm integrity.[1][2] Therefore, paradoxically, a molecule with antimicrobial properties at high concentrations can promote biofilm formation at sublethal concentrations.

Furthermore, this compound plays a significant role in interspecies interactions, particularly between P. aeruginosa and Staphylococcus aureus. This compound produced by P. aeruginosa can inhibit the growth of S. aureus while also stimulating its biofilm formation, contributing to the complex dynamics observed in polymicrobial infections.[3][4]

Signaling Pathway

The signaling pathway for this compound-mediated biofilm formation in P. aeruginosa is intricate and linked to the pqs quorum-sensing system.

HQNO_Signaling_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa cell PQS PQS System (Quorum Sensing) HQNO_prod This compound Production PQS->HQNO_prod regulates ETC Cytochrome bc1 Complex (ETC) HQNO_prod->ETC inhibits ROS ROS Generation ETC->ROS leads to Autolysis Cell Autolysis ROS->Autolysis induces eDNA eDNA Release Autolysis->eDNA results in Biofilm Biofilm Formation eDNA->Biofilm promotes Biofilm_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_quantify Quantification culture Overnight Bacterial Culture dilution Dilute Culture to Standard OD culture->dilution plate Dispense Culture into 96-well Plate dilution->plate add_this compound Add this compound at Varying Concentrations plate->add_this compound incubate Incubate for Biofilm Formation add_this compound->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain with Acetic Acid wash2->solubilize read Measure Absorbance solubilize->read

References

Unveiling the Optimal Concentration of HQNO for Potent Bacterial Growth Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the battle against bacterial resistance, understanding the precise inhibitory concentrations of novel antimicrobial compounds is paramount. 2-heptyl-4-quinolone N-oxide (HQNO), a quorum sensing molecule produced by Pseudomonas aeruginosa, has garnered significant attention for its potent antibacterial properties. This document provides detailed application notes and protocols for determining the optimal concentration of this compound to inhibit bacterial growth, supported by quantitative data and a comprehensive overview of its mechanism of action.

Mechanism of Action: A Targeted Disruption of Bacterial Respiration

This compound primarily exerts its antibacterial effect by targeting the bacterial electron transport chain, a critical pathway for cellular energy production.[1][2] Specifically, this compound is a potent inhibitor of Complex III (cytochrome bc1 complex) and Type II NADH:quinone oxidoreductase (NDH-2).[1] This inhibition disrupts the flow of electrons, leading to a cascade of detrimental effects within the bacterial cell, including:

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain causes a leakage of electrons, which then react with oxygen to form superoxide and other ROS.[3]

  • Membrane Damage: The accumulation of ROS leads to oxidative stress, causing damage to the cell membrane and reducing its potential.[3]

  • Cell Autolysis: The compromised membrane integrity ultimately results in cell lysis and death.

Interestingly, in P. aeruginosa, this this compound-induced autolysis can release extracellular DNA (eDNA), which promotes biofilm formation and increases tolerance to certain antibiotics like meropenem. In Staphylococcus aureus, this compound-mediated respiratory inhibition leads to an accumulation of intracellular fatty acids, which in turn negatively impacts the SaeRS two-component regulatory system, a key player in virulence gene expression.

Quantitative Data: Inhibitory Concentrations of this compound

The optimal concentration of this compound for bacterial growth inhibition varies depending on the bacterial species and the specific experimental conditions. The following tables summarize key quantitative data from published studies.

ParameterOrganism/EnzymeConcentrationReference
IC50 Bacterial and mitochondrial Type II NADH:quinone oxidoreductase (NDH-2)7.3 µM
Kd Ubiquinol-ferricytochrome c oxidoreductase segment (Complex III)64 nM
Ki P. aeruginosa NQR complex2.0 µM
Effective Concentration Bacillus cereus KCTC 3674 NADH:quinone oxidoreductase~40-45% inhibition at 20 µM
Growth Attenuation Staphylococcus aureus CF1A-L10 µg/ml
MIC Helicobacter pylori0.1–0.5 mg/mL (for H7 and N7, related compounds)

Table 1: Summary of Inhibitory Concentrations of this compound

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the 96-well plate using CAMHB. The final volume in each well should be 100 µL. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Inoculate: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB. Add 100 µL of the diluted inoculum to each well (except the sterility control), resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate: Cover the plate and incubate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Assay for Inhibition of NADH:Ubiquinone-1 Oxidoreductase Activity

This protocol describes how to measure the inhibitory effect of this compound on the activity of a specific enzyme in the electron transport chain.

Materials:

  • Bacterial membrane extract containing NADH:ubiquinone-1 oxidoreductase

  • This compound solutions at various concentrations

  • Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, containing 0.1 M NaCl)

  • NADH solution

  • Ubiquinone-1 (Q-1) solution

  • Potassium cyanide (KCN) solution (as an inhibitor of terminal oxidases)

  • Spectrophotometer

Procedure:

  • Prepare Assay Mixture: In a cuvette, combine the assay buffer, KCN (e.g., 30 mM), and Q-1 (e.g., 50 µM).

  • Add Enzyme and Inhibitor: Add a specific amount of the bacterial membrane extract (e.g., 10 µg protein) and the desired concentration of this compound. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding NADH.

  • Measure Activity: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the enzyme activity.

  • Calculate Inhibition: Compare the activity in the presence of this compound to the activity in a control reaction without the inhibitor to determine the percentage of inhibition.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for determining its inhibitory effects.

HQNO_Mechanism_of_Action This compound This compound ETC Bacterial Electron Transport Chain (Complex III, NDH-2) This compound->ETC Inhibits ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Leads to MembraneDamage Membrane Potential Reduction & Damage ROS->MembraneDamage Autolysis Cell Autolysis & DNA Release MembraneDamage->Autolysis Biofilm Biofilm Formation & Antibiotic Tolerance (in P. aeruginosa) Autolysis->Biofilm

Caption: Mechanism of this compound-induced bacterial cell death and its consequences.

SaeRS_Inhibition_Pathway This compound This compound Respiration S. aureus Respiration This compound->Respiration Inhibits FattyAcids Intracellular Fatty Acid Accumulation Respiration->FattyAcids Leads to SaeRS SaeRS Two-Component System Signaling FattyAcids->SaeRS Negatively Impacts Virulence Decreased Expression of Virulence Genes SaeRS->Virulence Results in

Caption: this compound-mediated inhibition of the SaeRS virulence pathway in S. aureus.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HQNO_Dilution Prepare Serial Dilutions of this compound Inoculation Inoculate Microtiter Plate HQNO_Dilution->Inoculation Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Visual Observation or OD600 Measurement Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Application Note & Protocol: Development of a Competitive ELISA for the Detection of 2-heptyl-4-quinolone N-oxide (HQNO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-heptyl-4-quinolone N-oxide (HQNO) is a crucial quorum sensing (QS) signaling molecule and virulence factor produced by the bacterium Pseudomonas aeruginosa[1][2]. It plays a significant role in inter-bacterial competition and pathogenesis by inhibiting the respiratory electron chain of host cells and other microorganisms[3][4][5]. The ability to accurately detect and quantify this compound is essential for studying bacterial communication, diagnosing infections, and developing novel therapeutic strategies.

Due to its small molecular size, this compound is a hapten and not immunogenic on its own. Therefore, to develop an antibody-based assay, it must first be conjugated to a larger carrier protein to elicit an immune response. The most suitable immunoassay format for detecting small molecules like this compound is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). This method is highly sensitive and specific, offering a robust platform for this compound quantification in complex biological samples.

This document provides a detailed protocol for the development and validation of an indirect competitive ELISA for this compound detection.

Principle of the Indirect Competitive ELISA

The indirect competitive ELISA for this compound operates on the principle of competition between the free this compound in the sample and a fixed amount of this compound-protein conjugate immobilized on the microplate wells. A specific primary antibody against this compound is pre-incubated with the sample. This mixture is then added to the this compound-conjugate coated wells. The more this compound present in the sample, the less free antibody will be available to bind to the immobilized this compound-conjugate on the plate. The amount of bound primary antibody is then detected by an enzyme-conjugated secondary antibody. After adding a chromogenic substrate, the resulting color intensity is inversely proportional to the concentration of this compound in the sample.

G Principle of Indirect Competitive ELISA for this compound cluster_sample Sample Incubation cluster_plate ELISA Plate Well cluster_result Result Interpretation Ab Anti-HQNO Antibody Ab_this compound Anti-HQNO Ab Bound this compound Ab->Ab_this compound Forms Complex Ab_binds_plate Free Antibody Binds to Coated this compound Ab->Ab_binds_plate Binding HQNO_free Free this compound (Sample) HQNO_free->Ab plate Well Surface Coated with this compound-Protein Conjugate Ab_this compound->plate No Binding (Complex Washed Away) high_this compound High this compound in Sample = Low Signal Ab_this compound->high_this compound Secondary_Ab Enzyme-Linked Secondary Ab plate->Secondary_Ab Binds Primary Ab Ab_binds_plate->plate Substrate Substrate Secondary_Ab->Substrate Enzyme Action Color Color Signal Substrate->Color Generates low_this compound Low this compound in Sample = High Signal Color->low_this compound

Caption: The competitive binding principle for this compound detection.

Overall ELISA Development Workflow

The development of a robust ELISA for this compound involves several key stages, from creating the necessary reagents to optimizing and validating the final assay protocol.

A Hapten Synthesis & Carrier Protein Conjugation B Immunization & Antibody Production A->B C Antibody Purification & Characterization B->C D Checkerboard Titration: Optimize Reagent Concentrations C->D E Develop Competitive ELISA Protocol D->E F Assay Validation: Standard Curve, IC50, Cross-Reactivity E->F G Sample Analysis F->G

Caption: Key stages in the development of the this compound ELISA.

Experimental Protocols

Protocol 1: Preparation of this compound-Carrier Protein Conjugate

Since this compound is a hapten, it must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) to become immunogenic. This involves synthesizing an this compound derivative with a reactive functional group suitable for conjugation.

Materials:

  • This compound

  • Carrier protein (BSA or KLH)

  • Appropriate cross-linking reagents (e.g., EDC/NHS for carboxyl groups)

  • Conjugation buffers (e.g., MES buffer, PBS)

  • Dialysis tubing or desalting columns

  • Spectrophotometer

Methodology:

  • Hapten Derivatization: Synthesize an this compound analog containing a linker with a terminal reactive group (e.g., a carboxylic acid). This step is crucial and often requires significant organic synthesis expertise.

  • Carrier Protein Activation: Dissolve the carrier protein (e.g., BSA) in MES buffer. Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxyl groups on the protein.

  • Conjugation Reaction: Add the derivatized this compound hapten to the activated carrier protein solution. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine.

  • Purification: Remove unreacted hapten and cross-linking reagents by extensive dialysis against PBS or by using a desalting column.

  • Characterization: Confirm the conjugation and estimate the hapten-to-protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry. A hapten density of around 15 molecules per carrier protein is often effective for eliciting a good antibody response.

Protocol 2: Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated by immunizing animals with the this compound-carrier conjugate.

Methodology (Brief Overview):

  • Immunization: Emulsify the this compound-carrier conjugate with a suitable adjuvant (e.g., Freund's adjuvant) and immunize animals (e.g., rabbits or mice) according to a standard immunization schedule.

  • Titer Monitoring: Periodically collect blood samples and monitor the antibody titer against the this compound-conjugate using an indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, collect the antiserum. Purify the IgG fraction using protein A/G affinity chromatography. For higher specificity, perform affinity purification using a column where the this compound hapten is immobilized on a different carrier protein than the one used for immunization.

Protocol 3: Optimization by Checkerboard Titration

Checkerboard titration is essential for determining the optimal concentrations of the coating antigen (this compound-protein conjugate) and the primary antibody to achieve the best signal-to-noise ratio.

Methodology:

  • Coat the Plate: Prepare serial dilutions of the this compound-BSA coating antigen (e.g., from 10 µg/mL to 0.1 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of each dilution to the wells of a 96-well plate, dedicating one row for each concentration. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% skim milk or 1% BSA in PBST) to each well. Incubate for 1-2 hours at 37°C.

  • Add Primary Antibody: Wash the plate 3 times. Prepare serial dilutions of the anti-HQNO primary antibody (e.g., from 1:1,000 to 1:64,000) in blocking buffer. Add 100 µL of each antibody dilution to the wells, dedicating one column for each dilution.

  • Incubate and Detect: Incubate for 1 hour at 37°C. Wash the plate 3 times. Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at its recommended dilution. Incubate for 1 hour at 37°C.

  • Develop and Read: Wash the plate 5 times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-20 minutes). Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm.

  • Analyze: Identify the combination of coating antigen and primary antibody concentrations that yields a high absorbance value (e.g., 1.0-1.5) with a low background. This combination will be used for the competitive assay.

Protocol 4: Indirect Competitive ELISA Procedure

Methodology:

  • Plate Coating: Coat a 96-well microplate with 100 µL/well of the optimal concentration of this compound-BSA conjugate determined from the checkerboard titration. Seal the plate and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate 3 times with 200 µL/well of wash buffer (PBST). Block the wells with 200 µL/well of blocking buffer for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Prepare a standard curve by making serial dilutions of a known concentration of free this compound in your sample diluent (e.g., from 100 nM down to 0.01 nM). Prepare unknown samples, diluting them if necessary.

    • In a separate dilution plate or tubes, mix 50 µL of each standard or sample with 50 µL of the optimal dilution of the anti-HQNO primary antibody.

    • Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free this compound.

  • Incubation on Plate: Wash the coated and blocked ELISA plate 3 times. Transfer 100 µL of the pre-incubated antibody-sample/standard mixture into the corresponding wells. Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate 5 times with wash buffer. Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.

  • Read Absorbance: Stop the reaction by adding 50 µL of stop solution. Measure the optical density (OD) at 450 nm within 30 minutes.

Data Presentation and Analysis

Data Analysis
  • Standard Curve: Plot the absorbance (OD 450 nm) on the Y-axis against the logarithm of the this compound concentration on the X-axis. The data should fit a sigmoidal (four-parameter logistic) curve.

  • IC50 Calculation: The IC50 is the concentration of this compound that causes a 50% reduction in the maximum signal (B₀) and represents the sensitivity of the assay.

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their absorbance values from the standard curve.

Table 1: Example Checkerboard Titration Results (OD at 450 nm)

This table helps identify the optimal reagent concentrations. The goal is to find a combination that gives a high signal (e.g., OD ≈ 1.5) for use in the competitive assay.

Coating Antigen (this compound-BSA)1:2,0001:4,0001:8,0001:16,0001:32,000
5.0 µg/mL >2.5002.4112.1051.8541.233
2.5 µg/mL 2.4562.2181.953 1.5020.987
1.0 µg/mL 2.1341.899 1.5211.1100.654
0.5 µg/mL 1.6221.2550.9430.5880.321
0.25 µg/mL 0.9810.6770.4510.2560.155

Optimal concentrations might be selected around 1.0-2.5 µg/mL for coating and a 1:8,000 antibody dilution.

Table 2: Representative this compound ELISA Performance

The following data is based on published results for a developed this compound ELISA, demonstrating the high sensitivity that can be achieved.

ParameterValueUnit
Limit of Detection (LOD) 0.15 ± 0.05nM
IC50 (Sensitivity) 2.71 ± 0.04nM
Dynamic Range 0.72 - 26.71nM
Assay Buffer PBS pH 6.5-
Table 3: Cross-Reactivity Analysis

Cross-reactivity is tested to ensure the assay is specific to this compound and does not significantly detect structurally related molecules. It is calculated as (IC50 of this compound / IC50 of analog) x 100%.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound 2-heptyl-4-quinolone N-oxide2.71100
PQS 2-heptyl-3-hydroxy-4-quinolone>1000<0.27
HHQ 2-heptyl-4-quinolone>1000<0.27
Anthranilic acid Precursor moleculeNot Detected<0.1

References

Application Notes and Protocols for Studying Antibiotic Tolerance Mechanisms Using HQNO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-heptyl-4-quinolone N-oxide (HQNO) is a quorum sensing molecule produced by Pseudomonas aeruginosa that plays a significant role in mediating antibiotic tolerance.[1] It functions primarily as an inhibitor of the bacterial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III) and Type II NADH:quinone oxidoreductase (NDH-2).[2][3] This inhibition disrupts cellular respiration, leading to a cascade of events that ultimately enhance bacterial survival in the presence of antibiotics. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the mechanisms of antibiotic tolerance.

Mechanism of this compound-Induced Antibiotic Tolerance

This compound's primary mechanism of action involves the disruption of the electron flow in the respiratory chain. This leads to the generation of reactive oxygen species (ROS), which in turn causes membrane depolarization, autolysis, and the release of extracellular DNA (eDNA).[1] The released eDNA is a key factor in promoting biofilm formation and increasing tolerance to antibiotics, particularly beta-lactams.[1]

In the context of interspecies interactions, this compound produced by P. aeruginosa can inhibit the respiration of other bacteria, such as Staphylococcus aureus. This forces S. aureus to shift to a fermentative metabolism, which can lead to a state of reduced metabolic activity and increased tolerance to certain antibiotics like vancomycin. Furthermore, this compound exposure can select for the emergence of S. aureus small-colony variants (SCVs), a phenotype associated with persistent infections and increased antibiotic resistance.

Key Experiments for Studying this compound and Antibiotic Tolerance

Several key experiments can be performed to elucidate the role of this compound in antibiotic tolerance. These include:

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the effect of this compound on the susceptibility of bacteria to various antibiotics.

  • Biofilm Formation and Tolerance Assays: To assess the impact of this compound on biofilm development and the antibiotic tolerance of biofilm-embedded cells.

  • Persister Cell Isolation and Quantification: To investigate the role of this compound in the formation of antibiotic-tolerant persister cells.

  • Measurement of Reactive Oxygen Species (ROS): To quantify the production of ROS induced by this compound.

  • Membrane Potential and Permeability Assays: To evaluate the effect of this compound on bacterial membrane integrity.

Data Presentation

Table 1: Effect of this compound on Antibiotic Susceptibility of P. aeruginosa Biofilms

AntibioticConcentrationThis compound (µg/mL)Survival Fraction (%)
Meropenem1060
Meropenem15085
Meropenem10030
Meropenem105065
Meropenem100010
Meropenem1005040

Data summarized from studies demonstrating this compound's ability to increase tolerance to meropenem in P. aeruginosa biofilms. The addition of this compound significantly reduces the efficacy of the antibiotic.

Table 2: this compound-Induced Emergence of S. aureus Small-Colony Variants (SCVs)

S. aureus StrainThis compound (µg/mL)SCV Frequency (%)
ATCC 292130<0.1
ATCC 29213105.2
Newman0<0.1
Newman104.8
CF03-L0<0.1
CF03-L106.1

Data adapted from studies showing that exposure to this compound significantly increases the frequency of SCV formation in various S. aureus strains.

Experimental Protocols

Protocol 1: Biofilm Antibiotic Tolerance Assay

This protocol assesses the effect of this compound on the antibiotic tolerance of bacterial biofilms.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PA14)

  • Appropriate growth medium (e.g., LB broth)

  • 96-well microtiter plates

  • This compound stock solution (dissolved in DMSO)

  • Antibiotic stock solution

  • DNase I (optional)

  • Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Grow a bacterial overnight culture.

    • Dilute the culture 1:100 in fresh medium.

    • Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

    • Add this compound to the desired final concentration. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.

  • Antibiotic Treatment:

    • Carefully remove the planktonic culture from each well.

    • Wash the biofilms gently with phosphate-buffered saline (PBS).

    • Add 100 µL of fresh medium containing the desired concentration of antibiotic to each well. For some experiments, DNase I can be added to assess the role of eDNA.

    • Incubate for the desired treatment duration (e.g., 4-24 hours).

  • Quantification of Viable Cells:

    • After antibiotic treatment, remove the medium and wash the biofilms with PBS.

    • Add 100 µL of PBS to each well and disrupt the biofilms by vigorous pipetting or sonication.

    • Perform serial dilutions of the resuspended cells and plate on agar plates to determine the number of colony-forming units (CFUs).

    • Calculate the survival fraction as the ratio of CFUs after antibiotic treatment to the CFUs before treatment.

  • Biofilm Staining (Optional):

    • To quantify total biofilm mass, after washing, add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes.

    • Wash the wells with water and allow them to dry.

    • Solubilize the bound crystal violet with 125 µL of 30% acetic acid.

    • Measure the absorbance at 550 nm.

Protocol 2: Persister Cell Isolation using this compound

This protocol is designed to investigate if this compound treatment enriches for persister cells.

Materials:

  • Bacterial strain of interest

  • Growth medium

  • This compound stock solution

  • High-concentration antibiotic solution (e.g., ofloxacin, ampicillin)

  • PBS

  • Agar plates

Procedure:

  • Culture Growth and this compound Treatment:

    • Grow a bacterial culture to the desired growth phase (e.g., exponential or stationary).

    • Treat the culture with a specific concentration of this compound for a defined period (e.g., 2 hours). Include a vehicle control.

  • Antibiotic Challenge:

    • Add a high concentration of a bactericidal antibiotic (e.g., 10x MIC) to the this compound-treated and control cultures.

    • Incubate for a duration sufficient to kill non-persister cells (typically 3-6 hours).

  • Quantification of Persisters:

    • Take samples at different time points during the antibiotic challenge.

    • Wash the cells with PBS to remove the antibiotic.

    • Perform serial dilutions and plate on agar plates to enumerate the surviving persister cells (CFUs).

    • The persister fraction is calculated as the number of surviving cells divided by the initial number of cells before antibiotic treatment.

Visualizations

HQNO_Signaling_Pathway This compound This compound ETC Electron Transport Chain (Cytochrome bc1, NDH-2) This compound->ETC Inhibits ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to Membrane Membrane Depolarization & Damage ROS->Membrane Autolysis Cell Autolysis Membrane->Autolysis eDNA eDNA Release Autolysis->eDNA Biofilm Biofilm Formation eDNA->Biofilm Promotes Tolerance Antibiotic Tolerance Biofilm->Tolerance Increases Experimental_Workflow Start Start: Bacterial Culture Treatment This compound Treatment Start->Treatment Antibiotic Antibiotic Challenge Treatment->Antibiotic Analysis Analysis Antibiotic->Analysis MIC MIC Assay Analysis->MIC BiofilmAssay Biofilm Assay Analysis->BiofilmAssay PersisterAssay Persister Assay Analysis->PersisterAssay HQNO_Interspecies_Interaction P_aeruginosa P. aeruginosa This compound This compound P_aeruginosa->this compound Produces S_aureus S. aureus This compound->S_aureus Acts on Respiration Respiration Inhibition This compound->Respiration Causes Fermentation Shift to Fermentation Respiration->Fermentation Tolerance Increased Antibiotic Tolerance Fermentation->Tolerance SCV SCV Formation Fermentation->SCV

References

Application Notes and Protocols: Flow Cytometry Analysis of Bacteria Treated with 2-heptyl-4-hydroxyquinoline N-oxide (HQNO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a quorum sensing molecule produced by the bacterium Pseudomonas aeruginosa. It is a known inhibitor of the bacterial electron transport chain, leading to a cascade of physiological changes that can be effectively monitored using flow cytometry.[1][2][3] This document provides detailed protocols for the analysis of bacteria treated with this compound, focusing on key parameters such as cell viability, membrane potential, and the generation of reactive oxygen species (ROS).

This compound primarily targets the cytochrome bc1 complex (Complex III) and Type II NADH:quinone oxidoreductase (NDH-2) in the bacterial respiratory chain.[2][4] Inhibition of this pathway disrupts the electron flow, leading to an increase in intracellular ROS, depolarization of the cell membrane, and ultimately, cell death. These effects have significant implications for bacterial physiology, including impacts on biofilm formation and antibiotic tolerance.

Flow cytometry offers a powerful, high-throughput method to quantify these cellular changes at the single-cell level, providing valuable insights into the mechanism of action of this compound and its potential as an antimicrobial agent.

Key Physiological Effects of this compound on Bacteria

ParameterEffect of this compound TreatmentFlow Cytometry Application
Cell Viability Induction of cell death and autolysis.Quantification of live, membrane-compromised, and dead cells.
Membrane Potential Reduction in membrane potential due to respiratory chain inhibition.Measurement of membrane depolarization.
Reactive Oxygen Species (ROS) Increased production of ROS due to electron leakage from the respiratory chain.Detection and quantification of intracellular ROS.

Experimental Protocols

Bacterial Culture and this compound Treatment

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa mutants deficient in this compound production)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound (Selleck Chemicals or similar)

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Sterile culture tubes or microplates

  • Incubator shaker

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).

  • Inoculate the desired bacterial strain into fresh growth medium.

  • Grow the culture to the desired growth phase (e.g., mid-logarithmic phase) at the appropriate temperature and shaking speed.

  • Dilute the bacterial culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.

  • Add this compound to the bacterial cultures at the desired final concentrations. A vehicle control (DMSO only) should be included. The final concentration of DMSO should be consistent across all samples and ideally not exceed 0.5%.

  • Incubate the treated and control cultures for the desired time points (e.g., 1, 4, 8, 24 hours).

Flow Cytometry Analysis of Cell Viability

This protocol utilizes Propidium Iodide (PI), a fluorescent intercalating agent that is unable to cross the membrane of live cells, thus identifying membrane-compromised (dead) cells.

Materials:

  • This compound-treated and control bacterial cultures

  • Phosphate-buffered saline (PBS), pH 7.4

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL stock in water)

  • Flow cytometer with a 488 nm laser for excitation and appropriate emission filters for PI (e.g., ~617 nm).

Protocol:

  • Following this compound treatment, harvest 1 mL of each bacterial culture.

  • Centrifuge the cells (e.g., 5000 x g for 5 minutes) and discard the supernatant.

  • Wash the cell pellet once with 1 mL of PBS.

  • Resuspend the cells in 1 mL of PBS.

  • Add PI to a final concentration of 1-5 µg/mL.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer. Set gates on the forward scatter (FSC) and side scatter (SSC) to exclude debris. Collect data for at least 10,000 events per sample.

  • Quantify the percentage of PI-positive (dead) cells.

Flow Cytometry Analysis of Membrane Potential

This protocol uses the fluorescent membrane potential indicator DiOC₂(3) (3,3'-Diethyloxacarbocyanine Iodide). In healthy, polarized cells, DiOC₂(3) aggregates and fluoresces red, while in depolarized cells, it remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

Materials:

  • This compound-treated and control bacterial cultures

  • PBS, pH 7.4

  • DiOC₂(3) stock solution (e.g., 1 mM in DMSO)

  • Flow cytometer with a 488 nm laser and emission filters for green (e.g., ~530 nm) and red (e.g., ~575 nm or ~675 nm) fluorescence.

Protocol:

  • Harvest and wash the bacterial cells as described in the cell viability protocol.

  • Resuspend the cells in 1 mL of PBS.

  • Add DiOC₂(3) to a final concentration of 5-30 µM.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer.

  • Collect data for both green and red fluorescence.

  • Calculate the ratio of red to green fluorescence intensity for the cell population. A decrease in this ratio in this compound-treated samples compared to the control indicates membrane depolarization.

Flow Cytometry Analysis of Reactive Oxygen Species (ROS)

This protocol utilizes a ROS-sensitive fluorescent probe such as CellROX™ Green or 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). These probes are non-fluorescent until oxidized by ROS within the cell.

Materials:

  • This compound-treated and control bacterial cultures

  • PBS, pH 7.4

  • CellROX™ Green Reagent or H₂DCFDA solution (e.g., 10 mM stock in DMSO)

  • Flow cytometer with a 488 nm laser and a green emission filter (e.g., ~520 nm).

Protocol:

  • Harvest and wash the bacterial cells as described previously.

  • Resuspend the cells in 1 mL of PBS.

  • Add the ROS-sensitive probe to a final concentration of 5-10 µM for H₂DCFDA or as recommended by the manufacturer for CellROX™ Green.

  • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Analyze the samples on a flow cytometer.

  • Quantify the percentage of fluorescent cells and the mean fluorescence intensity, which correlate with the level of intracellular ROS.

Data Presentation

Table 1: Summary of Flow Cytometry Data for Bacteria Treated with this compound

Treatment% Dead Cells (PI Positive)Membrane Potential (Red/Green Fluorescence Ratio)% ROS Positive CellsMean ROS Fluorescence Intensity
Vehicle Control (DMSO)
This compound (Low Concentration)
This compound (High Concentration)
Positive Control (e.g., H₂O₂)

Note: The values in this table should be populated with experimental data. Positive controls, such as hydrogen peroxide for ROS induction, are recommended.

Signaling Pathway and Experimental Workflow Diagrams

HQNO_Signaling_Pathway cluster_respiratory_chain Bacterial Respiratory Chain NDH2 NDH-2 ComplexIII Cytochrome bc1 Complex (Complex III) ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Leads to This compound This compound This compound->NDH2 Inhibits This compound->ComplexIII Inhibits MembraneDepolarization Membrane Depolarization ROS->MembraneDepolarization CellDeath Cell Death / Autolysis MembraneDepolarization->CellDeath eDNA eDNA Release CellDeath->eDNA Biofilm Biofilm Formation eDNA->Biofilm AntibioticTolerance Antibiotic Tolerance eDNA->AntibioticTolerance

Caption: this compound signaling pathway in bacteria.

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Culture Bacterial Culture Treatment This compound Treatment Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Stain_Viability Stain with Propidium Iodide Harvest->Stain_Viability Stain_MP Stain with DiOC2(3) Harvest->Stain_MP Stain_ROS Stain with ROS-sensitive dye Harvest->Stain_ROS Acquisition Data Acquisition Stain_Viability->Acquisition Stain_MP->Acquisition Stain_ROS->Acquisition Gating Gating (FSC vs SSC) Acquisition->Gating Quantification Quantification of Fluorescence Gating->Quantification

Caption: Experimental workflow for flow cytometry analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on bacteria using flow cytometry. By measuring key parameters such as cell viability, membrane potential, and ROS production, a detailed understanding of this compound's mechanism of action can be achieved. This approach is valuable for basic research, drug discovery, and the development of new strategies to combat bacterial infections.

References

Application Notes: Measuring Changes in Bacterial Membrane Potential with HQNO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The bacterial cytoplasmic membrane is a critical barrier that maintains cellular integrity and hosts essential processes such as energy production, transport, and motility. The electrochemical gradient across this membrane, known as the membrane potential (ΔΨ), is a key component of the proton motive force (PMF) that drives ATP synthesis and other vital functions.[1] Consequently, the bacterial membrane is a major target for antimicrobial compounds.[2] Monitoring changes in membrane potential is crucial for understanding bacterial physiology, identifying novel antimicrobial targets, and elucidating the mechanisms of action of various compounds.

2-heptyl-4-quinolone N-oxide (HQNO) is a quorum sensing molecule produced by Pseudomonas aeruginosa that also functions as a potent inhibitor of the bacterial respiratory chain.[3][4] By disrupting electron transport, this compound induces membrane depolarization, making it a valuable tool for researchers studying bacterial bioenergetics and a model compound for investigating membrane-active antibacterial agents. These application notes provide detailed protocols for utilizing this compound to induce and measure changes in bacterial membrane potential using voltage-sensitive fluorescent dyes.

Mechanism of Action of this compound

This compound primarily targets the cytochrome bc₁ complex (Complex III) in the electron transport chain of many bacteria.[3] It acts as an inhibitor, disrupting the normal flow of electrons. This inhibition leads to a "leak" of electrons to molecular oxygen, resulting in the overproduction of reactive oxygen species (ROS). The subsequent oxidative stress damages cellular components, including the cytoplasmic membrane, leading to a loss of ion homeostasis and dissipation of the membrane potential (depolarization). This process can ultimately trigger cell autolysis and death.

HQNO_Mechanism cluster_ETC Within the Cytoplasmic Membrane This compound This compound (2-heptyl-4-quinolone N-oxide) ComplexIII Cytochrome bc₁ Complex (Complex III) This compound->ComplexIII Inhibits ETC Bacterial Electron Transport Chain (ETC) ElectronFlow Disrupted Electron Flow ComplexIII->ElectronFlow ROS Reactive Oxygen Species (ROS) Production ElectronFlow->ROS Causes MembraneDamage Membrane Damage & Increased Permeability ROS->MembraneDamage Induces Depolarization Membrane Depolarization (ΔΨ Collapse) MembraneDamage->Depolarization Leads to

This compound's mechanism of action leading to membrane depolarization.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on various bacteria as reported in the literature.

Table 1: Inhibitory Concentrations and Effects of this compound

Bacterial SpeciesParameter MeasuredThis compound ConcentrationObserved Effect
Pseudomonas aeruginosaNADH-dependent respiratory activityKᵢ = 2 µMInhibition of the NQR complex, a main NADH dehydrogenase.
Staphylococcus aureusGrowth10 µg/mLSignificant attenuation of growth.
Various BacteriaCellular RespirationEC₅₀ valuesMetabolites of this compound produced by other bacteria showed EC₅₀ values up to 2 orders of magnitude higher than that of this compound, indicating detoxification.

Table 2: this compound Production Levels in P. aeruginosa

ConditionStrainThis compound Concentration (µM)Reference
Laboratory Culture (LB)P. aeruginosa PAO1~10-15 µM
Clinical IsolatesP. aeruginosaRanging from ~1.5 to 12 µM

Experimental Protocols

Measuring bacterial membrane potential typically involves using potentiometric fluorescent dyes. These dyes distribute across the membrane in response to the electrical potential. In polarized cells, cationic dyes accumulate, leading to a change in their fluorescence properties (e.g., self-quenching or spectral shift). When the membrane is depolarized by a compound like this compound, the dye is released, causing a measurable change in fluorescence.

Experimental_Workflow Start Start: Bacterial Culture Prepare Prepare Cell Suspension (Logarithmic Phase) Start->Prepare Split Aliquot Cells for Controls & Test Conditions Prepare->Split Stain Add Potentiometric Dye (e.g., DiSC₃(5) or DiOC₂(3)) Split->Stain Incubate Incubate for Dye Equilibration Stain->Incubate Baseline Measure Baseline Fluorescence Incubate->Baseline Treat Add this compound (Test) or CCCP (Control) Baseline->Treat Measure Monitor Fluorescence Change (Time-course) Treat->Measure Analyze Analyze Data & Compare to Controls Measure->Analyze End End: Results Analyze->End

General workflow for a bacterial membrane potential assay.
Protocol 1: Microplate-Based Fluorometric Assay using DiSC₃(5)

This method is suitable for high-throughput screening and kinetic measurements of membrane depolarization. It relies on the dye 3,3'-Dipropylthiadicarbocyanine iodide (DiSC₃(5)), which is taken up by polarized cells and undergoes fluorescence self-quenching. Depolarization leads to its release and a subsequent increase in fluorescence (de-quenching).

Materials and Reagents:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., LB, TSB)

  • Phosphate-buffered saline (PBS) or desired assay buffer

  • DiSC₃(5) (stock solution in DMSO, e.g., 1 mM)

  • This compound (stock solution in DMSO)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Valinomycin (positive control for depolarization, stock in DMSO)

  • DMSO (vehicle control)

  • Black, clear-bottom 96-well microplates

  • Microplate reader with fluorescence capabilities (e.g., Ex: 610 nm, Em: 660 nm)

Procedure:

  • Cell Preparation:

    • Inoculate the bacterial strain into fresh growth medium and incubate until it reaches the mid-logarithmic growth phase (e.g., OD₆₀₀ of 0.3-0.7).

    • Harvest cells by centrifugation (e.g., 4000 x g for 10 min).

    • Wash the cell pellet once with sterile PBS or assay buffer.

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.2. For Gram-negative bacteria, the buffer may need to be supplemented with a mild outer membrane permeabilizer like EDTA (e.g., 1 mM) to facilitate dye uptake, though this should be optimized.

  • Assay Setup:

    • Add 100-200 µL of the cell suspension to the wells of a black 96-well plate.

    • Include wells for the following controls:

      • Negative Control: Cells with vehicle (DMSO) only.

      • Positive Control: Cells to be treated with CCCP (e.g., 5-10 µM final concentration).

      • Test Wells: Cells to be treated with various concentrations of this compound.

  • Dye Loading and Baseline Measurement:

    • Add DiSC₃(5) to all wells to a final concentration of 0.5-2 µM. The optimal concentration should be determined empirically.

    • Start monitoring fluorescence (Ex: 610 nm, Em: 660 nm) in the microplate reader every minute.

    • Allow the dye to equilibrate with the cells until a stable, quenched fluorescence signal (a low, stable baseline) is achieved. This typically takes 10-20 minutes.

  • Treatment and Measurement:

    • Once the baseline is stable, add pre-determined concentrations of this compound, CCCP (positive control), or DMSO (vehicle control) to the respective wells.

    • Immediately continue kinetic fluorescence readings for 30-60 minutes to monitor the de-quenching of DiSC₃(5) fluorescence, which corresponds to membrane depolarization.

  • Data Analysis:

    • Normalize the fluorescence data by setting the initial baseline fluorescence before treatment to 0% and the maximum fluorescence achieved with the positive control (CCCP) to 100% depolarization.

    • Plot the percentage of depolarization over time for each this compound concentration and compare it to the controls.

Protocol 2: Flow Cytometry Assay using DiOC₂(3)

This method allows for single-cell analysis and is particularly useful for heterogeneous populations. The dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) is a ratiometric probe. In all bacterial cells, it emits green fluorescence. In healthy cells with high membrane potential, the dye accumulates and forms aggregates that shift its emission to red. A decrease in the red/green fluorescence ratio indicates depolarization.

Materials and Reagents:

  • Bacterial strain of interest

  • Appropriate growth medium

  • Filtered PBS

  • DiOC₂(3) (e.g., from a kit like the BacLight™ Bacterial Membrane Potential Kit, stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • CCCP (positive control for depolarization)

  • Flow cytometer with a 488 nm excitation laser and detectors for green (e.g., 530/30 nm) and red (e.g., 670 nm long-pass) fluorescence.

Procedure:

  • Cell Preparation:

    • Grow and harvest bacterial cells as described in Protocol 1, step 1.

    • Resuspend the cells in filtered PBS to a concentration of approximately 1 x 10⁶ cells/mL.

  • Sample Preparation and Treatment:

    • Prepare separate tubes for each condition (untreated, positive control, this compound-treated).

    • Add the appropriate concentration of this compound or CCCP (e.g., 5 µM) to the respective tubes. Add an equivalent volume of DMSO to the untreated control.

    • Incubate the tubes under desired conditions (e.g., room temperature or 37°C) for a set period (e.g., 15-30 minutes).

  • Staining:

    • Add DiOC₂(3) to each tube to a final concentration of ~30 µM. Note: The optimal concentration may vary by bacterial species and should be optimized.

    • Incubate in the dark at room temperature for 5-15 minutes to allow for dye uptake.

  • Flow Cytometry Analysis:

    • Analyze the samples on the flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the bacterial population.

    • For the gated population, analyze the green (FL1) and red (FL3) fluorescence.

    • Use the untreated sample to set the baseline populations of polarized (high red fluorescence) and depolarized (low red fluorescence) cells.

    • Use the CCCP-treated sample to confirm the position of the fully depolarized population (a shift from red to green fluorescence).

  • Data Analysis:

    • For each sample, determine the percentage of cells in the polarized and depolarized gates.

    • Alternatively, calculate the mean red/green fluorescence ratio for the entire population. A decrease in this ratio upon this compound treatment indicates membrane depolarization.

    • Compare the results from this compound-treated samples to the untreated and CCCP-treated controls.

Troubleshooting and Considerations

  • Gram-Negative Bacteria: The outer membrane can be a barrier to dye uptake. Pre-treatment with a permeabilizing agent like EDTA (0.5-1 mM) may be necessary, but it should be used with caution as it can affect cell viability.

  • Dye and Cell Concentration: Both dye and cell density must be optimized. High dye concentrations can be toxic or inhibit respiration, while high cell densities can lead to excessive signal quenching or artifacts.

  • Buffer Choice: Avoid buffers containing components that might alter membrane potential, such as certain detergents. Performing assays in growth media is possible but may lead to higher background fluorescence.

  • Controls are Critical: Always include a negative (vehicle) control and a positive control for depolarization (e.g., CCCP, valinomycin) to properly interpret the results.

  • This compound Solubility: this compound is hydrophobic. Ensure it is fully dissolved in DMSO and that the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

References

Application Notes and Protocols for Assessing Mitochondrial Effects of HQNO using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Agilent Seahorse XF Analyzer for investigating the effects of 2-n-heptyl-4-hydroxyquinoline N-oxide (HQNO) on mitochondrial respiration. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the design and execution of robust and informative assays.

Introduction to this compound and Mitochondrial Respiration

2-n-heptyl-4-hydroxyquinoline N-oxide (this compound) is a well-characterized inhibitor of the mitochondrial electron transport chain (ETC). Specifically, this compound targets Complex III (cytochrome c reductase) by binding to the Qi site, thereby disrupting the Q-cycle and inhibiting the transfer of electrons from ubiquinol to cytochrome c.[1][2] This inhibition leads to a decrease in mitochondrial respiration and ATP production, and can also result in the generation of reactive oxygen species (ROS). The Seahorse XF Analyzer is a powerful tool for studying these effects in real-time in live cells by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Key Mitochondrial Parameters Measured by the Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard assay used to assess mitochondrial function.[3] By sequentially injecting a series of mitochondrial inhibitors, the following key parameters of mitochondrial respiration can be determined:

  • Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand of the cell under baseline conditions.

  • ATP Production-Linked Respiration: The portion of basal respiration that is used to generate ATP. It is calculated by measuring the decrease in OCR after the injection of oligomycin, an ATP synthase inhibitor.

  • Proton Leak: The remaining basal respiration after ATP synthase inhibition, which is due to protons leaking across the inner mitochondrial membrane.

  • Maximal Respiration: The maximum OCR that can be achieved by the cell, induced by the addition of an uncoupling agent like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), which collapses the proton gradient and allows the ETC to function at its maximum capacity.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, which represents the cell's ability to respond to an increased energy demand.

  • Non-Mitochondrial Respiration: The oxygen consumption that persists after the complete inhibition of mitochondrial respiration with compounds like rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

Experimental Protocols

This section provides a detailed protocol for assessing the effects of this compound on mitochondrial respiration using the Seahorse XF Analyzer. This protocol is a modification of the standard Seahorse XF Cell Mito Stress Test, incorporating this compound to specifically investigate its impact on Complex III and overall mitochondrial function.

Materials
  • Seahorse XF Analyzer (e.g., XFe96 or XFp)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Cells of interest

  • This compound (2-n-heptyl-4-hydroxyquinoline N-oxide)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Standard cell culture reagents and equipment

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Seahorse XF Assay cluster_media Media Exchange cluster_injections Compound Injections Seed_Cells Seed cells into Seahorse XF plate Media_Exchange Replace culture medium with Seahorse XF Assay Medium Incubate Incubate at 37°C in a non-CO2 incubator Media_Exchange->Incubate Basal Measure Basal OCR Inject_this compound Inject this compound (or vehicle) Basal->Inject_this compound Inject_Oligo Inject Oligomycin Inject_this compound->Inject_Oligo Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A Inject_FCCP->Inject_Rot_AA

Caption: Experimental workflow for assessing this compound effects using a Seahorse XF Analyzer.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Prepare Cell Culture Plate: On the day before the assay, seed your cells of interest into a Seahorse XF cell culture microplate at a predetermined optimal density. The optimal cell number will vary depending on the cell type and should be determined empirically. Ensure even cell distribution across the wells.

  • Incubate: Incubate the cell plate overnight in a standard CO2 incubator at 37°C.

Day 2: Seahorse XF Assay

  • Prepare Seahorse XF Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement it with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least one hour before the assay.

  • Media Exchange: Remove the cell culture plate from the incubator. Gently wash the cells with the prepared Seahorse XF Assay Medium. After the final wash, add the appropriate volume of assay medium to each well.

  • Incubate: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.

  • Prepare Compound Plate:

    • This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the Seahorse XF Assay Medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your cell type (a starting range of 1-10 µM is suggested based on literature).[4]

    • Mito Stress Test Compounds: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions.

    • Load Injection Ports: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge. A common injection strategy to assess the specific effect of this compound is as follows:

      • Port A: this compound (at various concentrations) or vehicle control.

      • Port B: Oligomycin.

      • Port C: FCCP.

      • Port D: Rotenone/Antimycin A.

  • Run the Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Start the assay protocol. The instrument will measure the basal OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent changes in OCR and ECAR.

Data Presentation

Quantitative data from Seahorse XF experiments should be summarized in clearly structured tables to facilitate easy comparison between different treatment groups.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters in HeLa Cells
ParameterControl (Vehicle)This compound (10 µM)% Change
Basal Respiration (pmol/min) 150 ± 1080 ± 8-46.7%
ATP Production (pmol/min) 100 ± 745 ± 5-55.0%
Proton Leak (pmol/min) 50 ± 535 ± 4-30.0%
Maximal Respiration (pmol/min) 300 ± 25100 ± 12-66.7%
Spare Respiratory Capacity (pmol/min) 150 ± 2020 ± 7-86.7%
Non-Mitochondrial Respiration (pmol/min) 20 ± 320 ± 20.0%

Data are presented as mean ± SEM. The values in this table are representative and should be determined experimentally.

Table 2: Effect of this compound on Electron Flow from Different Substrates in A549 Cells
Substrate CombinationElectron Flow PathwayControl OCR (pmol/min)This compound (10 µM) OCR (pmol/min)% Inhibition
Pyruvate + MalateComplex I → III → IV200 ± 1550 ± 675.0%
Succinate + RotenoneComplex II → III → IV180 ± 1240 ± 577.8%
Ascorbate + TMPDComplex IV250 ± 20245 ± 182.0%

Data are presented as mean ± SEM. This experiment helps to confirm that this compound specifically inhibits Complex III, as respiration dependent on Complex I and II is inhibited, while Complex IV-driven respiration remains largely unaffected.[4] TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is an artificial electron donor to cytochrome c.

Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound on the mitochondrial electron transport chain and the overall experimental workflow.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_consequences Downstream Effects Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome c reductase) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Reduced_ATP Decreased ATP Production Complex_III->Reduced_ATP Increased_ROS Increased ROS Production Complex_III->Increased_ROS Complex_IV Complex IV (Cytochrome c oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase O2 -> H2O This compound This compound This compound->Complex_III Inhibits Qi site Membrane_Potential Altered Mitochondrial Membrane Potential Increased_ROS->Membrane_Potential

Caption: this compound inhibits Complex III of the electron transport chain, leading to reduced ATP synthesis and increased ROS production.

G Basal_OCR Basal OCR Measurement Inject_this compound Injection of this compound Basal_OCR->Inject_this compound HQNO_Effect Measure this compound-inhibited OCR Inject_this compound->HQNO_Effect Inject_Oligomycin Injection of Oligomycin HQNO_Effect->Inject_Oligomycin ATP_Production Measure ATP Production-linked OCR Inject_Oligomycin->ATP_Production Inject_FCCP Injection of FCCP ATP_Production->Inject_FCCP Maximal_Respiration Measure Maximal Respiration Inject_FCCP->Maximal_Respiration Inject_Rot_AA Injection of Rotenone/Antimycin A Maximal_Respiration->Inject_Rot_AA Non_Mito_Resp Measure Non-Mitochondrial Respiration Inject_Rot_AA->Non_Mito_Resp

Caption: Sequential injection strategy for assessing the impact of this compound on mitochondrial function using the Seahorse XF Analyzer.

Conclusion

The Seahorse XF Analyzer provides a powerful platform for elucidating the specific effects of mitochondrial inhibitors like this compound. By adapting the standard Cell Mito Stress Test protocol, researchers can gain valuable insights into the mechanisms of mitochondrial dysfunction. The provided protocols and data presentation formats offer a framework for conducting and interpreting these experiments. It is crucial to optimize experimental conditions, such as cell density and inhibitor concentrations, for each specific cell type to ensure the generation of robust and reliable data.

References

Application Notes and Protocols: Measuring HQNO-Induced Gene Expression Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-heptyl-4-quinolone N-oxide (HQNO) is a quinolone N-oxide that acts as a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III).[1] This inhibition disrupts cellular respiration and can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[2] The cellular response to oxidative stress involves the activation of specific signaling pathways and the subsequent expression of cytoprotective genes. The luciferase reporter assay is a highly sensitive and quantitative method to study the regulation of gene expression in response to stimuli such as this compound.[3][4][5] This document provides a detailed protocol for utilizing a luciferase reporter assay to measure gene expression changes induced by this compound, focusing on the oxidative stress response pathway.

Principle of the Assay

This protocol utilizes a luciferase reporter construct driven by a promoter containing Antioxidant Response Elements (AREs). Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is activated. In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to AREs in the promoter regions of target genes, initiating their transcription. By using a plasmid where the luciferase gene is under the control of an ARE-containing promoter, the level of gene expression induced by this compound can be quantified by measuring the luminescence produced by the luciferase enzyme.

Experimental Protocols

This section details the methodology for performing a luciferase reporter assay to measure this compound-induced gene expression. A dual-luciferase system is recommended to normalize for transfection efficiency and cell viability.

Materials
  • HEK293T or other suitable mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • ARE-Luciferase reporter plasmid (e.g., pGL4.37[luc2P/ARE/Hygro])

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase, pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • This compound (2-heptyl-4-quinolone N-oxide)

  • Dimethyl sulfoxide (DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Transfection:

    • For each well, prepare a DNA-lipid complex. In a sterile microcentrifuge tube, dilute 100 ng of the ARE-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in 5 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of transfection reagent in 5 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add 10 µL of the DNA-lipid complex to each well containing cells and gently rock the plate.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

This compound Treatment
  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: After the transfection period, remove the medium from the wells and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the cells for an additional 18-24 hours at 37°C in a 5% CO2 incubator.

Luciferase Assay
  • Cell Lysis:

    • Remove the medium from the wells and wash once with 100 µL of phosphate-buffered saline (PBS).

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

  • Luminescence Measurement:

    • Follow the manufacturer's instructions for the dual-luciferase reporter assay system.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

Data Analysis
  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.

  • Express the results as fold induction relative to the vehicle control.

  • Plot the fold induction against the this compound concentration to generate a dose-response curve.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment measuring this compound-induced gene expression via an ARE-luciferase reporter.

This compound Concentration (µM)Normalized Luciferase Activity (Firefly/Renilla Ratio)Fold Induction (vs. Vehicle Control)
0 (Vehicle Control)1.05 ± 0.121.0
12.15 ± 0.252.05
55.80 ± 0.605.52
1012.45 ± 1.3011.86
2518.90 ± 2.1018.00
5015.20 ± 1.8514.48

Data are represented as mean ± standard deviation (n=3). A decrease in fold induction at higher concentrations may indicate cytotoxicity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Transfection cluster_treatment This compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis seed_cells Seed HEK293T cells in 96-well plate transfect Transfect with ARE-Luciferase & Renilla plasmids seed_cells->transfect hqno_treat Treat cells with varying concentrations of this compound transfect->hqno_treat lyse_cells Lyse cells hqno_treat->lyse_cells measure_luc Measure Firefly & Renilla Luciferase activity lyse_cells->measure_luc analyze_data Calculate normalized activity and fold induction measure_luc->analyze_data

Caption: Experimental workflow for the luciferase reporter assay.

This compound-Induced Gene Expression Signaling Pathway

hqno_pathway cluster_cell Cellular Response to this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mitochondria Mitochondrial Electron Transport Chain (Complex III) This compound->mitochondria Inhibits ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) mitochondria->ros Leads to keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to luciferase Luciferase Gene Expression are->luciferase Activates Transcription luminescence Luminescence luciferase->luminescence Results in

Caption: this compound signaling pathway leading to gene expression.

References

Application Notes and Protocols for Studying Persister Cell Formation with HQNO Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial persistence, a phenomenon where a subpopulation of bacteria exhibits transient tolerance to high doses of antibiotics, poses a significant challenge in treating chronic and recurrent infections.[1][2] These persister cells are not genetically resistant but exist in a dormant or slow-growing state, allowing them to survive antimicrobial onslaught and repopulate after treatment cessation.[3][4] Understanding the mechanisms that trigger the formation of persister cells is crucial for developing novel therapeutic strategies.[2]

One area of growing interest is the role of inter-species communication and competition in modulating bacterial phenotypes, including persistence. 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) is a quorum sensing-regulated molecule produced by Pseudomonas aeruginosa that plays a significant role in its ecological interactions. This document provides detailed application notes and protocols for studying the induction of persister-like phenotypes in bacteria, particularly Staphylococcus aureus, through treatment with this compound.

Mechanism of Action: this compound and Persister Cell Formation

This compound acts as a respiratory inhibitor, specifically targeting the cytochrome bc1 complex of the electron transport chain. This disruption leads to a cascade of events that favor a persister-like state:

  • Inhibition of Respiration: this compound blocks the flow of electrons to cytochrome c, causing a breakdown in aerobic respiration. In S. aureus, this leads to a decrease in oxygen consumption and a reduction in the proton motive force.

  • Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the leakage of electrons, which then react with oxygen to produce reactive oxygen species (ROS).

  • Metabolic Shift: In response to respiratory inhibition, bacteria like S. aureus shift towards a fermentative metabolism to maintain redox homeostasis.

  • Induction of a Dormant State: The combination of reduced ATP production, oxidative stress, and metabolic shifts can induce a state of dormancy or slow growth, a hallmark of persister cells. This state provides tolerance to various antibiotics.

  • Biofilm Formation: this compound has been shown to promote biofilm formation, which is a common characteristic of persister-cell-rich populations. This is partly due to this compound-induced autolysis and the release of extracellular DNA (eDNA), which serves as a scaffold for the biofilm matrix.

Signaling Pathway of this compound-Induced Effects

The following diagram illustrates the proposed signaling pathway initiated by this compound treatment, leading to a persister-like phenotype.

HQNO_Pathway This compound This compound ETC Cytochrome bc1 Complex (Electron Transport Chain) This compound->ETC Inhibits ROS Increased ROS Production ETC->ROS Causes leak to Resp Inhibition of Respiration ETC->Resp Leads to Autolysis Cell Autolysis & eDNA Release ROS->Autolysis PMF Decreased Proton Motive Force Resp->PMF Metabolism Shift to Fermentative Metabolism Resp->Metabolism ATPT Reduced ATP Production Resp->ATPT Persisters Persister Cell Formation Metabolism->Persisters Biofilm Increased Biofilm Formation Autolysis->Biofilm eDNA promotes Biofilm->Persisters Enriches for ATPT->Persisters Contributes to

Caption: this compound signaling pathway leading to persister cell formation.

Experimental Protocols

This section provides detailed protocols for inducing and quantifying persister-like cells using this compound treatment.

Protocol 1: Induction of Persister-like State in S. aureus with this compound

This protocol describes how to treat S. aureus with this compound to induce a state of antibiotic tolerance.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Tryptic Soy Broth (TSB)

  • This compound (2-heptyl-4-hydroxyquinoline N-oxide) stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile culture tubes and flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

Procedure:

  • Prepare an overnight culture: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh TSB.

  • Induction with this compound: When the culture reaches the mid-exponential growth phase (OD600 ≈ 0.5), add this compound to the desired final concentration (e.g., 10 µg/mL). A vehicle control (DMSO) should be run in parallel.

  • Incubation: Continue to incubate the cultures at 37°C with shaking for a specified period (e.g., 3-6 hours) to allow for the induction of the persister-like state.

  • Proceed to quantification: After incubation, the cells can be used for antibiotic susceptibility testing, viability assays, or biofilm formation assays.

Protocol 2: Quantification of Antibiotic Tolerance (Persister Assay)

This protocol determines the fraction of cells that survive antibiotic treatment after this compound induction.

Materials:

  • This compound-treated and control S. aureus cultures (from Protocol 1)

  • Antibiotic stock solution (e.g., ciprofloxacin, tobramycin)

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Centrifuge

Procedure:

  • Antibiotic Challenge: To both the this compound-treated and control cultures, add a bactericidal antibiotic at a concentration well above the Minimum Inhibitory Concentration (MIC) (e.g., 5 µg/mL of ciprofloxacin).

  • Incubation: Incubate the antibiotic-containing cultures for a defined period (e.g., 24 hours) at 37°C with shaking.

  • Cell Viability Count (CFU):

    • Take samples from each culture at specified time points (e.g., 0, 4, 8, 24 hours).

    • Wash the cells by centrifuging at 4000 rpm for 10 minutes and resuspending the pellet in PBS to remove the antibiotic. Repeat this step twice.

    • Perform serial dilutions of the washed cell suspensions in PBS.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 24-48 hours and count the colonies to determine the number of colony-forming units (CFU/mL).

  • Calculate Persister Fraction: The persister fraction is calculated as the ratio of CFU/mL after antibiotic treatment to the CFU/mL before antibiotic treatment.

Protocol 3: Biofilm Formation Assay

This protocol assesses the effect of this compound treatment on biofilm formation.

Materials:

  • This compound-treated and control S. aureus cultures

  • Sterile 96-well microtiter plates

  • TSB with glucose (e.g., 1%)

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • Inoculation: Dilute the this compound-pre-treated and control cultures to an OD600 of 0.05 in TSB supplemented with 1% glucose.

  • Biofilm Growth: Add 200 µL of the diluted cultures to the wells of a 96-well plate. Incubate the plate statically at 37°C for 24-48 hours.

  • Washing: Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Experimental Workflow Diagram

The following diagram outlines the general workflow for studying this compound-induced persister formation.

Experimental_Workflow cluster_prep Culture Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis cluster_quant Quantification Prep1 Overnight Culture of Bacteria Prep2 Subculture to Exponential Phase Prep1->Prep2 Treat1 Add this compound (and Vehicle Control) Prep2->Treat1 Treat2 Incubate for Induction Period Treat1->Treat2 Analysis1 Antibiotic Challenge Treat2->Analysis1 Analysis2 Biofilm Formation Assay Treat2->Analysis2 Analysis3 ROS Measurement Treat2->Analysis3 Quant1 CFU Plating for Persister Fraction Analysis1->Quant1 Quant2 Crystal Violet Staining Analysis2->Quant2 Quant3 Fluorescence Measurement Analysis3->Quant3

Caption: General experimental workflow for studying this compound-induced effects.

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies. Note that experimental conditions may vary between studies.

Table 1: Effect of this compound on S. aureus Growth and Biofilm Formation

ParameterConditionResultReference
Growth (OD600)S. aureus CF1A-L + 10 µg/ml this compoundSignificant attenuation of growth from 6 to 12 hours (P < 0.01)
Biofilm FormationS. aureus Newbould + this compoundSignificant increase in biofilm formation
Biofilm FormationS. aureus NewbouldΔsigB + this compoundNo significant increase in biofilm formation

Table 2: this compound-Induced Changes in P. aeruginosa and Interaction with S. aureus

ParameterStrain/ConditionTime PointRelative MeasurementReference
ROS LevelsP. aeruginosa PA1424 hBaseline
31 h (during lysis)Increased
48 h (post-lysis)Elevated
Cell Viability (CFU)P. aeruginosa PA1448 hMassive loss of viability (p<0.05)
Extracellular DNA (eDNA)P. aeruginosa PA1431 hSignificantly increased relative to 17 h
Oxygen ConsumptionS. aureus WT + this compound-Significantly decreased rate

Conclusion

The use of this compound provides a valuable tool for researchers to investigate the mechanisms of persister cell formation, particularly in the context of polymicrobial interactions. By inhibiting respiration and inducing a state of oxidative stress and metabolic adaptation, this compound treatment can generate a bacterial subpopulation with the hallmark characteristics of persisters, including high antibiotic tolerance and enhanced biofilm formation. The protocols and data presented here offer a framework for designing and executing experiments to further elucidate the complex biology of bacterial persistence and to screen for potential anti-persister therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HQNO Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 2-heptyl-4-quinolone N-oxide (HQNO) in in vitro experiments. Find troubleshooting strategies for common solubility challenges and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO but is insoluble in water.[1] For optimal results, it is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1]

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What could be the cause?

A2: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue. This "salting out" effect occurs because this compound is poorly soluble in aqueous solutions. The drastic change in solvent polarity when a concentrated DMSO stock is introduced into the media can cause the compound to fall out of solution. Other contributing factors can include the concentration of this compound, the final concentration of DMSO in the media, and interactions with media components like salts and proteins.[2][3]

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

A3: To prevent precipitation, consider the following strategies:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of media, perform a stepwise or serial dilution. This gradual reduction in DMSO concentration can help maintain this compound solubility.

  • Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.

  • Increase Final Volume: If possible, increasing the final volume of the culture medium can lower the effective concentration of both this compound and DMSO, reducing the likelihood of precipitation.

  • Gentle Mixing: Add the this compound stock solution dropwise to the culture medium while gently swirling to ensure rapid and even dispersion.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, thereby affecting solubility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in DMSO. - Poor quality or hydrated DMSO.- Incorrect solvent.- Use fresh, anhydrous, high-purity DMSO.- Ensure you are using DMSO and not an aqueous solvent like water or PBS.
Precipitate forms immediately upon adding this compound stock to culture media. - High final concentration of this compound.- High final concentration of DMSO.- Rapid change in solvent polarity.- Lower the final working concentration of this compound.- Ensure the final DMSO concentration is below 0.5%.- Add the stock solution slowly while gently mixing.- Perform a serial dilution of the stock in culture media.
Cloudiness or precipitate appears in the culture media over time. - Instability of this compound in the culture medium at 37°C.- Interaction with media components (e.g., proteins in serum).- pH shift in the medium due to cellular metabolism.- Prepare fresh working solutions for each experiment.- If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cells.- Ensure the medium is well-buffered.
Inconsistent experimental results. - Inaccurate concentration of this compound due to precipitation.- Degradation of this compound stock solution.- Visually inspect for precipitation before each experiment.- Prepare fresh aliquots of this compound stock solution regularly.- Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • 2-heptyl-4-quinolone N-oxide (this compound) powder (MW: 259.34 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 2.59 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 10 µM working solution:

    • Use the formula: C1V1 = C2V2

    • (10,000 µM)(V1) = (10 µM)(1000 µL)

    • V1 = 1 µL

  • While gently swirling the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise.

  • Ensure the final concentration of DMSO in the medium is below 0.5%. In the example above, 1 µL of DMSO in 1 mL of media results in a final DMSO concentration of 0.1%.

  • Use the freshly prepared working solution immediately for your experiment.

This compound's Mechanism of Action: Inhibition of the Electron Transport Chain

This compound is a potent inhibitor of the mitochondrial electron transport chain. It primarily targets Complex III (cytochrome bc1 complex) and Type II NADH:quinone oxidoreductase (NDH-2). By binding to these complexes, this compound disrupts the flow of electrons, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS).

HQNO_ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibitor cluster_Process Cellular Respiration Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q NDH2 NDH-2 NDH2->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV H2O H2O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->NDH2 This compound->Complex_III NADH NADH NADH->Complex_I NADH->NDH2 FADH2 FADH2 FADH2->Complex_II O2 O2 O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound inhibits the electron transport chain at Complex III and NDH-2.

Experimental Workflow for Testing this compound in Cell Culture

The following diagram outlines a general workflow for preparing and testing this compound in a cell-based assay.

HQNO_Experiment_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis cluster_QC Quality Control A Weigh this compound Powder B Dissolve in Anhydrous DMSO to make 10 mM Stock A->B C Aliquot and Store at -80°C B->C D Thaw this compound Aliquot C->D E Prepare Serial Dilutions in Pre-warmed Culture Medium D->E F Add Working Solutions to Cells E->F QC1 Visually Inspect for Precipitation E->QC1 G Incubate for Desired Time F->G H Perform Cell-Based Assay (e.g., Viability, Reporter Gene) G->H I Data Collection and Analysis H->I QC1->E QC1->F If Clear

Caption: A standard workflow for preparing and using this compound in cell culture experiments.

References

Technical Support Center: Stability of HQNO in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?

A1: this compound is known to be insoluble in water.[1] To prepare aqueous solutions for your experiments, it is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1][2] This stock solution can then be diluted into your aqueous buffer to the desired final concentration. Be aware that high concentrations of DMSO or ethanol in your final solution may affect your experimental system, so it is crucial to include appropriate solvent controls.

Q2: How should I store my this compound, both in solid form and in solution?

A2: Proper storage is critical to maintaining the stability of this compound. For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to 3 years.[1] Stock solutions in solvents like DMSO or ethanol should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[1]

Q3: What factors can affect the stability of this compound in my aqueous experimental setup?

A3: The stability of chemical compounds in aqueous solutions can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light Exposure: UV and visible light can cause photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

It is advisable to conduct stability studies under conditions that mimic your experimental setup to understand how these factors may impact your results.

Q4: How can I determine if my this compound is degrading in my aqueous solution over the course of my experiment?

A4: To assess the stability of this compound in your experimental conditions, you can perform a stability study. This typically involves incubating the this compound solution under your experimental conditions and collecting aliquots at various time points. The concentration of the remaining intact this compound in these aliquots can then be quantified using analytical methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). A decrease in the concentration of this compound over time would indicate degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in the aqueous solution during the experiment.Perform a stability study of this compound under your specific experimental conditions (pH, temperature, light exposure) to determine its rate of degradation. Prepare fresh solutions for each experiment if significant degradation is observed.
Precipitation of this compound in aqueous buffer Poor solubility of this compound in the aqueous medium, especially when diluting the organic stock solution.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain this compound solubility but does not interfere with the experiment. Vortex or gently mix the solution thoroughly upon dilution. Consider using a surfactant, if compatible with your experimental system.
Loss of this compound activity Degradation of this compound due to improper storage or handling.Review the storage conditions of your this compound powder and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Buffers

This protocol outlines a general method for determining the chemical stability of this compound in aqueous solutions under various conditions.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM.

  • Aliquot the stock solution into single-use vials and store at -80°C.

2. Preparation of Test Solutions:

  • Prepare aqueous buffers at the desired pH values (e.g., acidic, neutral, and basic). Common buffers include acetate for pH 4-6, phosphate-buffered saline (PBS) for pH 7-8, and glycine buffer for pH 8-11.

  • Spike the this compound stock solution into the pre-warmed (e.g., 37°C) aqueous buffers to a final working concentration (e.g., 1-5 µM). Ensure the final DMSO concentration is consistent across all samples and is low enough not to affect the assay (typically ≤1%).

3. Incubation:

  • Incubate the test solutions at a constant temperature (e.g., room temperature or 37°C).

  • If assessing photosensitivity, prepare a parallel set of samples to be incubated in the dark (e.g., wrapped in aluminum foil).

4. Sample Collection:

  • Collect aliquots of the incubated solutions at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • To stop any further degradation, immediately quench the reaction by adding a cold organic solvent like methanol and store the samples at -25°C or lower until analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating method, such as reverse-phase HPLC-MS, to quantify the concentration of the parent this compound peak.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Data Presentation

Table 1: Storage and Solubility of this compound

FormSolventStorage TemperatureStability DurationReference
Powder--20°C3 years
Stock SolutionDMSO or Ethanol-80°C1 year
Stock SolutionDMSO or Ethanol-20°C1 month
Aqueous SolutionWater-Insoluble

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Spike this compound stock into buffers to final concentration prep_stock->prep_working prep_buffers Prepare aqueous buffers (varying pH) prep_buffers->prep_working incubate Incubate at constant temperature (e.g., 37°C) prep_working->incubate photostability Incubate parallel set in dark (for photosensitivity) prep_working->photostability collect_samples Collect aliquots at various time points incubate->collect_samples photostability->collect_samples quench Quench with cold methanol collect_samples->quench analyze Analyze by HPLC-MS quench->analyze kinetics Determine degradation kinetics analyze->kinetics

Caption: Workflow for assessing this compound stability in aqueous solutions.

degradation_pathway cluster_factors Degradation Factors This compound This compound (2-heptyl-4-hydroxyquinoline N-oxide) degradation_products Degradation Products This compound->degradation_products Degradation hydrolysis Hydrolysis (pH dependent) hydrolysis->degradation_products photolysis Photolysis (Light induced) photolysis->degradation_products oxidation Oxidation oxidation->degradation_products

Caption: Potential degradation pathways for this compound in aqueous solutions.

References

Technical Support Center: Experiments Involving HQNO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-heptyl-4-quinolone N-oxide (HQNO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (2-heptyl-4-quinolone N-oxide) is a respiratory inhibitor. Its primary mechanism of action is the inhibition of Complex III (cytochrome bc1 complex) of the electron transport chain in both prokaryotic and eukaryotic cells.[1] This inhibition disrupts the flow of electrons, leading to a decrease in cellular respiration and the generation of reactive oxygen species (ROS).[2]

Q2: In which research areas is this compound commonly used?

A2: this compound is frequently used in studies related to:

  • Bacterial physiology: To investigate respiratory inhibition and its consequences in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.

  • Quorum sensing: As a molecule involved in the Pseudomonas quinolone signal (PQS) quorum-sensing system of P. aeruginosa.[3]

  • Biofilm formation: To study its role in promoting biofilm development and antibiotic tolerance in P. aeruginosa.[4]

  • Interspecies competition: To examine the interactions between P. aeruginosa and other bacteria, such as the induction of small-colony variants (SCVs) in S. aureus.[5]

  • Mitochondrial research: As a specific inhibitor of Complex III to study mitochondrial function and dysfunction.

Q3: What is the typical working concentration for this compound in bacterial culture experiments?

A3: The effective concentration of this compound can vary depending on the bacterial species, strain, and the specific assay. However, a common working concentration is in the range of 10-50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate culture medium, ensuring the final DMSO concentration does not exceed a level that affects your experimental system (typically <0.5%).

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of this compound on bacterial growth or respiration.

Possible Cause 1: this compound degradation or instability.

  • Troubleshooting Tip: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid prolonged exposure of this compound solutions to light.

Possible Cause 2: Bacterial resistance or tolerance.

  • Troubleshooting Tip: Some bacterial strains may exhibit intrinsic or acquired resistance to this compound. Verify the sensitivity of your bacterial strain to this compound using a minimum inhibitory concentration (MIC) assay. For P. aeruginosa, be aware that some strains have variations in the ubiquinone-binding site that confer resistance.

Possible Cause 3: Sub-optimal experimental conditions.

  • Troubleshooting Tip: Ensure that the incubation time and growth phase of the bacteria are appropriate for observing the effects of this compound. Its impact may be more pronounced during specific growth phases.

Issue 2: Unexpected results in co-culture experiments involving P. aeruginosa and another bacterial species.

Possible Cause 1: Modification of this compound by the co-cultured bacterium.

  • Troubleshooting Tip: Be aware that some bacteria can chemically modify and detoxify this compound, which could lead to a reduction in its activity over time. Consider this possibility when interpreting results from long-term co-culture experiments.

Possible Cause 2: Complex interplay of multiple secreted factors.

  • Troubleshooting Tip: P. aeruginosa secretes numerous virulence factors. The observed phenotype may not be solely due to this compound. Use a pqsL mutant of P. aeruginosa, which is deficient in this compound production, as a negative control to dissect the specific effects of this compound.

Issue 3: High background or artifacts in fluorescence-based assays.

Possible Cause 1: Autofluorescence of this compound or its metabolites.

  • Troubleshooting Tip: this compound has been reported to exhibit fluorescence. Run appropriate controls, including media with this compound but without cells, to determine the background fluorescence. If possible, choose fluorescent probes with excitation and emission spectra that do not overlap with those of this compound.

Possible Cause 2: Interference with assay reagents.

  • Troubleshooting Tip: Some compounds can interfere with the chemistry of fluorescent dyes. To test for this, you can perform the assay in a cell-free system with this compound and the fluorescent probe to see if there is any direct interaction.

Data Presentation

ParameterP. aeruginosa (PA14)S. aureusEukaryotic Cells (e.g., HeLa)Reference
Primary Target Cytochrome bc1 complex (Complex III)Cytochrome bc1 complex (Complex III)Mitochondrial Complex III
Typical Working Concentration 10-100 µM5-20 µM1-10 µM
Key Biological Effects Inhibition of respiration, ROS production, autolysis, biofilm formationInhibition of respiration, induction of SCVs, decreased SaeRS signalingInhibition of mitochondrial respiration
Solubility Soluble in DMSOSoluble in DMSOSoluble in DMSO

Experimental Protocols

Protocol 1: Microtiter Dish Biofilm Formation Assay with this compound

This protocol is adapted from established methods for quantifying biofilm formation.

  • Preparation of Bacterial Culture: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable rich medium (e.g., LB broth) at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture 1:100 into fresh minimal medium supplemented with necessary nutrients (e.g., M63 minimal medium with glucose and casamino acids).

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.

    • Add the desired concentrations of this compound (from a stock solution in DMSO) to the experimental wells.

    • Include a vehicle control with the same concentration of DMSO used for the this compound dilutions.

    • Include a media-only control (no bacteria) as a blank.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining:

    • Carefully discard the planktonic cells by inverting the plate.

    • Gently wash the wells with sterile water to remove any remaining unattached cells.

    • Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the plate thoroughly with water.

  • Quantification:

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.

    • Measure the absorbance at 550 nm using a plate reader.

Protocol 2: Measurement of Mitochondrial Respiration Inhibition by this compound

This protocol provides a general workflow for assessing the effect of this compound on cellular respiration using high-resolution respirometry (e.g., Seahorse XF Analyzer).

  • Cell Seeding: Seed the cells of interest (e.g., HeLa cells) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • The day of the assay, replace the growth medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injector ports of the Seahorse sensor cartridge with the compounds to be tested. A typical mitochondrial stress test includes:

    • Port A: this compound or vehicle control (DMSO).

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (uncoupling agent).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Respirometry Measurement:

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell culture plate in the analyzer and initiate the assay.

    • The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Mandatory Visualizations

HQNO_Pqs_Signaling_Pathway cluster_pqs P. aeruginosa Quorum Sensing cluster_effects Cellular Effects pqsA pqsA HHQ HHQ pqsA->HHQ Biosynthesis This compound This compound pqsA->this compound Biosynthesis pqsB pqsB pqsB->HHQ Biosynthesis pqsB->this compound Biosynthesis pqsC pqsC pqsC->HHQ Biosynthesis pqsC->this compound Biosynthesis pqsD pqsD pqsD->HHQ Biosynthesis pqsD->this compound Biosynthesis pqsE pqsE pqsL pqsL pqsL->this compound Biosynthesis pqsH pqsH PQS PQS pqsH->PQS Converts HHQ PqsR PqsR (MvfR) PqsR->pqsA Activates transcription PqsR->pqsB Activates transcription PqsR->pqsC Activates transcription PqsR->pqsD Activates transcription PqsR->pqsE Activates transcription PQS->PqsR Positive feedback Resp_Inhibition Respiratory Inhibition (Complex III) This compound->Resp_Inhibition ROS ROS Production Resp_Inhibition->ROS Autolysis Autolysis & eDNA Release ROS->Autolysis Biofilm Biofilm Formation Autolysis->Biofilm

Caption: this compound biosynthesis and its role in P. aeruginosa quorum sensing and cellular effects.

HQNO_S_aureus_Interaction cluster_pa P. aeruginosa cluster_sa S. aureus This compound This compound Resp_Chain Respiratory Chain This compound->Resp_Chain Inhibits SaeS SaeS (Sensor Kinase) Resp_Chain->SaeS Alters signaling SCV Small-Colony Variant (SCV) Phenotype Resp_Chain->SCV Induces SaeR SaeR (Response Regulator) SaeS->SaeR Phosphorylates Virulence_Genes Virulence Genes SaeR->Virulence_Genes Regulates transcription

Caption: Interaction of P. aeruginosa-secreted this compound with S. aureus.

References

Technical Support Center: Optimizing HQNO Incubation Time for Maximal Bacterial Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your incubation times and achieve maximal, reproducible bacterial responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in bacteria?

A1: 2-heptyl-4-hydroxyquinoline N-oxide (this compound) is a quinolone produced by Pseudomonas aeruginosa. It primarily acts as a respiratory inhibitor in bacteria.[1][2][3] Its main targets are the cytochrome bc1 complex (Complex III) and the type II NADH:quinone oxidoreductase (NDH-2) of the electron transport chain.[1][4] Inhibition of these complexes disrupts electron flow, leading to the production of reactive oxygen species (ROS), a decrease in membrane potential, and subsequent cell damage or death.

Q2: What is the typical effective concentration range for this compound?

A2: The effective concentration of this compound can vary depending on the bacterial species and the experimental endpoint. For example, a concentration of 10 μg/ml has been shown to significantly inhibit the growth of Staphylococcus aureus and induce the formation of small-colony variants (SCVs). For inhibiting the NADH oxidase system in Bacillus cereus, concentrations around 20 μM were used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How long should I incubate my bacteria with this compound?

A3: The optimal incubation time is highly dependent on the bacterial species, the this compound concentration, and the specific response you are measuring. Short incubation times may be sufficient to observe effects on respiration, while longer incubation periods might be necessary to see changes in cell viability, biofilm formation, or gene expression. For example, in P. aeruginosa, effects on cell lysis and eDNA release have been observed at 24, 31, and 48 hours. For S. aureus, an overnight (approximately 18 hours) incubation has been used to observe the emergence of SCVs.

Q4: Can this compound affect different bacteria in different ways?

A4: Yes. While this compound is a respiratory inhibitor, the downstream consequences can vary between bacterial species. In Pseudomonas aeruginosa, it can induce a self-poisoning mechanism leading to autolysis, which can promote biofilm formation. In Staphylococcus aureus, it inhibits growth and promotes the formation of persistent small-colony variants (SCVs). It also shows antimicrobial activity against other Gram-positive bacteria like Bacillus subtilis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound on bacterial growth or viability. 1. Incubation time is too short. 2. This compound concentration is too low. 3. Bacterial strain is resistant. 4. Inappropriate bacterial growth phase. 5. This compound degradation. 1. Increase incubation time. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for your desired response. 2. Increase this compound concentration. Perform a dose-response experiment to find the minimal inhibitory concentration (MIC) or the desired effective concentration. 3. Verify strain sensitivity. Test a known sensitive strain as a positive control. Some bacteria may have alternative respiratory pathways or efflux pumps that confer resistance. 4. Standardize growth phase. this compound's effect may be more pronounced on actively respiring cells. Ensure you are treating cultures in a consistent growth phase (e.g., mid-logarithmic phase). 5. Prepare fresh this compound solutions. this compound can be unstable over long periods. Prepare fresh stock solutions in a suitable solvent like DMSO and store them appropriately.
High variability between experimental replicates. 1. Inconsistent bacterial starting inoculum. 2. Inconsistent this compound addition and mixing. 3. Fluctuations in incubation conditions. 1. Standardize inoculum. Ensure the starting optical density (OD) of your bacterial cultures is consistent across all replicates. 2. Ensure proper mixing. Vortex or gently mix the culture immediately after adding this compound to ensure even distribution. 3. Maintain stable conditions. Use a calibrated incubator and ensure consistent temperature and aeration across all samples.
Unexpected bacterial response (e.g., increased biofilm formation instead of cell death). 1. Species-specific response. 2. Sub-lethal this compound concentration. 1. Research the specific effect of this compound on your bacterium. As noted, this compound can induce autolysis and promote biofilm in P. aeruginosa. 2. Consider the concentration. Sub-lethal concentrations of some antimicrobials can induce stress responses, including biofilm formation. A dose-response experiment can help elucidate this.

Experimental Protocols

General Protocol for Assessing this compound's Effect on Bacterial Growth

This protocol provides a basic framework for determining the effect of this compound on bacterial growth kinetics.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth).

    • Incubate overnight at the optimal temperature with shaking.

    • The following day, dilute the overnight culture into fresh pre-warmed broth to a starting OD600 of ~0.05.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Add the desired final concentrations of this compound to the bacterial cultures. Include a vehicle control with an equivalent amount of DMSO.

    • Ensure the final DMSO concentration is non-inhibitory to the bacteria (typically ≤1%).

  • Incubation and Monitoring:

    • Incubate the cultures at the optimal temperature with shaking.

    • Measure the OD600 at regular intervals (e.g., every 1-2 hours for the first 8-12 hours, and then at 24 and 48 hours) to monitor bacterial growth.

  • Data Analysis:

    • Plot the OD600 values over time to generate growth curves.

    • Compare the growth curves of the this compound-treated samples to the vehicle control.

Visualizing Experimental Logic and Pathways

This compound's Mechanism of Action and Downstream Effects

HQNO_Mechanism This compound This compound ETC Bacterial Electron Transport Chain This compound->ETC Inhibits Complex_III Cytochrome bc1 Complex This compound->Complex_III NDH2 NDH-2 This compound->NDH2 ROS Increased ROS Production ETC->ROS Membrane_Potential Decreased Membrane Potential ETC->Membrane_Potential Cell_Response Bacterial Cell Response ROS->Cell_Response Membrane_Potential->Cell_Response Growth_Inhibition Growth Inhibition (e.g., S. aureus) Cell_Response->Growth_Inhibition Autolysis Autolysis (e.g., P. aeruginosa) Cell_Response->Autolysis SCV SCV Formation (e.g., S. aureus) Cell_Response->SCV Biofilm Biofilm Formation Autolysis->Biofilm Promotes

Caption: this compound inhibits the electron transport chain, leading to various bacterial responses.

Experimental Workflow for Optimizing Incubation Time

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Culture Prepare Bacterial Culture (Standardized Inoculum) Treat_Cultures Treat Cultures with this compound and Vehicle Control Prep_Culture->Treat_Cultures Prep_this compound Prepare this compound Stock and Dilutions Prep_this compound->Treat_Cultures Incubate Incubate at Optimal Temperature Treat_Cultures->Incubate Time_Points Sample at Multiple Time Points (e.g., 4, 8, 12, 24, 48h) Incubate->Time_Points Measure_Response Measure Desired Response (e.g., OD, CFU, Gene Expression) Time_Points->Measure_Response Analyze_Data Analyze Data and Plot vs. Time Measure_Response->Analyze_Data Determine_Optimal Determine Optimal Incubation Time Analyze_Data->Determine_Optimal

Caption: A logical workflow for determining the optimal this compound incubation time.

References

preventing degradation of HQNO during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (2-heptyl-4-hydroxyquinoline N-oxide) is a respiratory inhibitor. Its primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][2][3] By binding to this complex, this compound blocks the transfer of electrons, leading to a disruption of the mitochondrial membrane potential and a decrease in cellular ATP production.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability of this compound. For long-term storage, the powdered form should be kept at -20°C. Stock solutions, typically prepared in DMSO or ethanol, should be stored at -20°C for short-term use (up to one month) or at -80°C for longer periods (up to one year). It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. When preparing stock solutions, ensure the chosen solvent is compatible with your experimental system and will not interfere with the assay.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound?

A5: The stability of this compound can be influenced by pH. While comprehensive degradation kinetics across a wide pH range are not fully characterized in the available literature, an ELISA for this compound demonstrated optimal performance at a pH of 6.5.[4] The assay's performance decreased at more acidic (pH 4.5) and more alkaline (pH 7.5 and 8.5) conditions, suggesting that extreme pH values may alter the structure or charge of the molecule, potentially affecting its stability and activity. It is advisable to maintain the pH of experimental buffers within a neutral to slightly acidic range where possible.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or weaker than expected inhibitory effect. 1. This compound Degradation: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in preparing the stock or working solutions. 3. Cellular Resistance: The cell line or organism may have mechanisms to metabolize or efflux this compound.1. Verify Storage: Ensure this compound powder and stock solutions have been stored at the correct temperatures and protected from light. Prepare fresh stock solutions from powder if degradation is suspected. 2. Recalculate and Prepare Fresh Dilutions: Double-check all calculations and prepare fresh working solutions from a reliable stock. 3. Consult Literature: Check for known resistance mechanisms in your experimental model. Consider increasing the concentration or using a different inhibitor.
High background signal or unexpected side effects. 1. Solvent Toxicity: The solvent (e.g., DMSO) may be exerting toxic effects on the cells at the concentration used. 2. This compound Off-Target Effects: this compound may have other biological activities besides inhibiting Complex III. 3. Redox Cycling Artifacts: As a quinone-like compound, this compound could potentially undergo redox cycling, leading to the production of reactive oxygen species (ROS) and confounding results.1. Solvent Control: Always include a vehicle control (solvent only) in your experiments to assess its effect. If toxicity is observed, try to lower the final solvent concentration. 2. Literature Review: Investigate potential off-target effects of this compound reported in the literature for your specific experimental system. 3. Control Experiments: Use antioxidants or other controls to investigate the potential contribution of ROS to the observed effects.
Precipitation of this compound in aqueous media. Low Aqueous Solubility: this compound has poor solubility in water.1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent from the stock solution is sufficient to keep this compound dissolved but not high enough to be toxic to the cells. 2. Sonication: Gentle sonication may help to dissolve small precipitates. 3. Fresh Preparations: Prepare working solutions immediately before use to minimize the chance of precipitation over time.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • 2-heptyl-4-hydroxyquinoline N-oxide (this compound) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the appropriate volume of DMSO or ethanol to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Cellular Respiration Assay using an Oxygen Biosensor

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of cultured cells.

Materials:

  • Cultured cells seeded in a Seahorse XF or similar microplate

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Other respiratory chain inhibitors for controls (e.g., rotenone, antimycin A, oligomycin)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oxygen biosensor instrument (e.g., Seahorse XF Analyzer)

Procedure:

  • Cell Seeding: Seed cells in the microplate at a density optimized for your cell type and allow them to adhere overnight.

  • Drug Preparation: Prepare working solutions of this compound and other inhibitors by diluting the stock solutions in the assay medium to the desired final concentrations.

  • Instrument Calibration: Calibrate the oxygen biosensor instrument according to the manufacturer's instructions.

  • Medium Exchange: Replace the cell culture medium with the pre-warmed assay medium.

  • Baseline Measurement: Place the cell plate in the analyzer and measure the basal OCR.

  • Compound Injection: Inject the prepared this compound working solution into the wells to achieve the desired final concentration.

  • OCR Measurement: Measure the OCR periodically to monitor the inhibitory effect of this compound.

  • Control Injections: In separate wells, inject other inhibitors to fully characterize the respiratory profile and confirm the specific action of this compound on Complex III.

  • Data Analysis: Analyze the OCR data to determine the extent of inhibition by this compound compared to controls.

Visualizations

HQNO_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Reduction This compound This compound This compound->Complex_III Inhibition

Caption: this compound inhibits Complex III of the electron transport chain.

HQNO_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Working Solutions A->B C Treat Cells with this compound B->C D Incubate C->D E Measure Endpoint D->E F Data Collection E->F G Statistical Analysis F->G H Interpret Results G->H

Caption: A typical experimental workflow for using this compound.

References

troubleshooting variability in HQNO biofilm assay results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in 2-heptyl-4-quinolone N-oxide (HQNO) biofilm assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in biofilm formation?

A1: 2-heptyl-4-quinolone N-oxide (this compound) is a molecule produced by the bacterium Pseudomonas aeruginosa. It is regulated by the Pseudomonas Quinolone Signal (PQS) quorum sensing system, a cell-to-cell communication network that coordinates gene expression.[1][2] this compound is a known inhibitor of the cytochrome bc1 complex in the electron transport chain.[3] This inhibition can lead to the production of reactive oxygen species (ROS), triggering a form of programmed cell death and autolysis. The subsequent release of extracellular DNA (eDNA) from lysed cells can, paradoxically, promote biofilm formation and increase tolerance to certain antibiotics.[4]

Q2: What is the basic principle of the crystal violet (CV) biofilm assay?

A2: The crystal violet assay is a standard method for quantifying biofilm biomass.[5] The protocol involves incubating bacteria in a microtiter plate to allow biofilms to form on the plastic surface. Non-adherent, planktonic cells are then washed away. The remaining biofilm is stained with a 0.1% crystal violet solution, which binds to cells and extracellular matrix components. After a final wash to remove excess stain, the bound dye is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The amount of biofilm is then quantified by measuring the absorbance of the solubilized dye, which is proportional to the total biofilm biomass.

Q3: What are the most common sources of variability in microtiter plate biofilm assays?

A3: Variability in biofilm assays is a common issue and can make data interpretation difficult. Key sources of variability include:

  • Pipetting Inaccuracy: Inconsistent volumes of inoculum, media, or treatment compounds.

  • Washing Technique: Inconsistent force or duration of washing steps can remove variable amounts of biofilm.

  • Incubation Conditions: Fluctuations in temperature, humidity, and aeration.

  • Media Composition: Batch-to-batch variation in media can affect bacterial growth and biofilm formation.

  • Plate Edge Effects: Wells on the outer edges of a microtiter plate are prone to evaporation, leading to altered growth conditions and higher variability.

  • Compound Solubility: Poor solubility or precipitation of the test compound (this compound) in the culture medium.

Visualizing Key Processes

This compound and the PQS Signaling Pathway

The diagram below illustrates the PQS quorum sensing system in P. aeruginosa and the role of this compound. The pqsABCDE operon synthesizes HHQ, which is converted to the signaling molecule PQS by PqsH. PQS then activates its receptor, PqsR, to regulate virulence genes. A separate enzyme, PqsL, is involved in producing this compound, which acts as a respiratory inhibitor.

PQS_Pathway PQS Signaling and this compound Action cluster_synthesis Biosynthesis cluster_regulation Regulation & Action cluster_molecules Molecules pqsABCDE PqsA-D, PqsE HHQ HHQ pqsABCDE->HHQ synthesizes pqsH PqsH PQS PQS pqsH->PQS converts HHQ pqsL PqsL This compound This compound pqsL->this compound synthesizes PqsR PqsR Receptor Virulence Virulence & Biofilm Genes PqsR->Virulence regulates ETC Cytochrome bc1 Complex (Electron Transport Chain) Autolysis ROS -> Autolysis -> eDNA Release ETC->Autolysis PQS->PqsR activates This compound->ETC inhibits

Caption: PQS quorum sensing pathway and the inhibitory action of this compound.

Standard Experimental Workflow

Understanding the steps in a typical this compound biofilm assay can help pinpoint where variability may be introduced.

Workflow This compound Biofilm Assay Workflow A 1. Prepare Inoculum (Overnight culture diluted to standard OD) B 2. Dispense into 96-Well Plate A->B C 3. Add this compound & Controls (Test concentrations, solvent control, media control) B->C D 4. Static Incubation (e.g., 24-48 hours at 37°C) C->D E 5. Discard Planktonic Cells D->E F 6. Wash Plate Gently (e.g., with PBS or saline) E->F G 7. Stain with 0.1% Crystal Violet F->G H 8. Wash Away Excess Stain G->H I 9. Air Dry Plate H->I J 10. Solubilize Dye (e.g., with 30% Acetic Acid) I->J K 11. Read Absorbance (e.g., at OD 570-595 nm) J->K

Caption: Standard workflow for a crystal violet-based biofilm assay.

Troubleshooting Guide

Problem: High variability between technical replicates (high standard deviation).

Possible Cause & Solution

  • Inaccurate Pipetting: Small volume errors are magnified in a 96-well format.

    • Solution: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Pipette carefully and consistently into the center of the well, avoiding touching the sides.

  • Inconsistent Washing: Washing too vigorously can dislodge biofilm, while washing too gently can leave planktonic cells behind. This is a major source of error.

    • Solution: Standardize the washing procedure. Immerse the plate in a tray of distilled water and decant the water, repeating 2-3 times. Avoid directing a stream of water directly into the wells. Tap the plate firmly on absorbent paper to remove residual liquid.

  • Edge Effects: Wells on the perimeter of the plate are susceptible to evaporation, concentrating media components and affecting growth.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

Problem: My negative control (media only) or solvent control (e.g., DMSO) shows unexpected results.

Possible Cause & Solution

  • Contamination: Media or reagents may be contaminated with other microorganisms.

    • Solution: Use aseptic techniques throughout the protocol. Test media batches for sterility before use.

  • Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) may have antibacterial or anti-biofilm effects at the concentration used.

    • Solution: Always include a solvent control where the highest volume of solvent used in the experiment is added to the media without this compound. Determine the highest non-inhibitory concentration of your solvent in a preliminary experiment.

Problem: this compound shows no dose-dependent inhibition of biofilm.

Possible Cause & Solution

  • Incorrect Concentration Range: The concentrations tested may be too high or too low to observe a dose-response curve.

    • Solution: Perform a broad dose-range finding study (e.g., from nanomolar to high micromolar) to identify the active concentration range for your specific bacterial strain.

  • This compound Instability or Poor Solubility: this compound may degrade in the media over the incubation period or precipitate out of solution, reducing its effective concentration.

    • Solution: Prepare fresh this compound stock solutions. Visually inspect wells for any signs of precipitation after adding this compound. If solubility is an issue, a small, non-toxic concentration of a surfactant like Tween 20 may be considered, but its own effect on biofilm must be controlled for.

  • Bacterial Strain Resistance: The bacterial strain being tested may have resistance mechanisms or lack the specific targets of this compound.

    • Solution: Confirm the identity and expected phenotype of your bacterial strain. Test a known sensitive control strain in parallel.

Problem: this compound appears to INCREASE biofilm formation.

Possible Cause & Solution

  • This compound-Induced Autolysis: This is an expected biological effect. This compound inhibits respiration, which can cause a sub-population of cells to lyse. This releases eDNA, a key component of the biofilm matrix, which can enhance the aggregation of surviving cells and increase the total stained biomass.

    • Solution: This phenomenon highlights a limitation of the CV assay, which measures total biomass (live cells, dead cells, and matrix). To distinguish between biomass increase and cell viability, supplement the CV assay with a metabolic assay (e.g., using tetrazolium salts like XTT or TTC) or by performing colony-forming unit (CFU) counts from disrupted biofilms.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing the cause of high variability in your assay results.

Troubleshooting Troubleshooting High Assay Variability Start High Variability in Results? CheckControls Are controls (media, solvent) consistent and as expected? Start->CheckControls CheckReplicates Is variability high within technical replicates? CheckControls->CheckReplicates Yes SolventIssue Potential Solvent Toxicity or Contamination. CheckControls->SolventIssue No CheckPlates Is variability high between different plates/days? CheckReplicates->CheckPlates No PipettingIssue Review Pipetting Technique. Calibrate Pipettes. CheckReplicates->PipettingIssue Yes InoculumIssue Standardize Inoculum Prep (growth phase, OD). CheckPlates->InoculumIssue Yes End Systematic Checks Complete CheckPlates->End No WashingIssue Standardize Washing Protocol. Avoid excessive force. PipettingIssue->WashingIssue EdgeEffect Avoid outer wells. Use a humidity barrier. WashingIssue->EdgeEffect EdgeEffect->End MediaIssue Check for Media Batch Variation. Test new batches. InoculumIssue->MediaIssue IncubationIssue Ensure consistent incubation (temp, humidity). MediaIssue->IncubationIssue IncubationIssue->End

Caption: A decision tree for troubleshooting this compound biofilm assay variability.

Quantitative Data Examples

Quantitative data should be presented clearly to assess assay performance and compound effects.

Table 1: Example of Assay Precision Metrics for an this compound Immunoassay. This table demonstrates typical coefficients of variation (%CV) that can be expected in a well-optimized plate-based assay. While from an ELISA, the precision principles apply to biofilm assays. Lower %CV indicates higher precision.

Concentration LevelIntra-plate %CVInter-plate %CVInter-day %CV
High (IC20)< 10%< 15%< 15%
Medium (IC50)< 10%< 15%< 20%
Low (IC80)< 15%> 20%> 20%
Data adapted from an this compound-specific immunoassay, illustrating how precision can decrease near the limit of quantification.

Table 2: Effect of this compound on Antibiotic Tolerance in P. aeruginosa pqsA Mutant Biofilms. This table shows how this compound can influence biofilm tolerance to the antibiotic meropenem, demonstrating a measurable biological effect.

Strain / ConditionMeropenem Conc. (µg/mL)Biofilm Survival Fraction (%)
pqsA mutant1~40%
pqsA mutant + this compound1~75%
pqsA mutant10~20%
pqsA mutant + this compound10~50%
pqsA mutant100~10%
pqsA mutant + this compound100~25%
Data are approximate, derived from graphical data in Hazan et al., 2016, showing this compound restores meropenem tolerance in a mutant unable to produce its own quinolones.

Experimental Protocol: Crystal Violet Biofilm Assay for this compound

This protocol provides a standardized method for assessing the effect of this compound on biofilm formation in a 96-well microtiter plate.

I. Materials and Reagents
  • Pseudomonas aeruginosa strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB))

  • This compound stock solution (e.g., 10-100 mM in DMSO)

  • Solvent (e.g., sterile DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Sterile, flat-bottom 96-well polystyrene plates

II. Procedure
  • Inoculum Preparation: a. Inoculate 5 mL of growth medium with a single colony of P. aeruginosa. b. Incubate overnight (16-18 hours) at 37°C with shaking. c. Dilute the overnight culture in fresh medium to a standardized optical density (OD) at 600 nm, typically OD600 = 0.05.

  • Plate Setup: a. Add 100 µL of the diluted bacterial culture to the appropriate wells of a 96-well plate. b. To assess this compound's effect, add desired concentrations of this compound to the wells. Perform serial dilutions of the this compound stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5% DMSO). c. Controls are critical:

    • Negative Control: Wells with sterile medium only (checks for contamination).
    • Growth Control: Wells with bacterial culture and medium (represents maximum biofilm).
    • Solvent Control: Wells with bacterial culture, medium, and the same volume of solvent (e.g., DMSO) used for the highest this compound concentration.

  • Incubation: a. Cover the plate with a lid and incubate under static (non-shaking) conditions for 24 to 48 hours at 37°C.

  • Washing and Staining: a. After incubation, discard the planktonic culture by inverting the plate and shaking gently. b. Gently wash the wells twice with 200 µL of PBS to remove loosely attached cells. Discard the wash solution by inverting and tapping the plate on a paper towel. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. d. Discard the stain solution. Wash the plate twice with distilled water as described in step 4b. e. Invert the plate and tap firmly on a paper towel to remove all residual liquid. Let the plate air dry completely.

  • Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary to ensure the dye is fully dissolved. c. Transfer 125 µL of the solubilized dye from each well to a new, optically clear, flat-bottom 96-well plate. d. Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.

III. Data Analysis
  • Subtract the absorbance value of the negative control (media + stain) from all experimental wells.

  • Calculate the percentage of biofilm inhibition for each this compound concentration relative to the solvent control:

    • % Inhibition = [1 - (OD of this compound-treated well / OD of Solvent Control well)] x 100

  • Plot the % inhibition against the log of this compound concentration to determine dose-response curves and calculate IC50 values.

References

Technical Support Center: Minimizing Off-Target Effects of HQNO in Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-heptyl-4-quinolone N-oxide (HQNO) in cellular studies. Our goal is to help you minimize off-target effects and ensure the robustness of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in eukaryotic cells?

A1: The primary and most well-characterized mechanism of action of this compound in eukaryotic cells is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex.[1][2] this compound binds to the Qi (quinone reduction) site of Complex III, disrupting the Q-cycle. This blockage of electron flow leads to a cascade of downstream effects, including:

  • Increased production of reactive oxygen species (ROS): Specifically, superoxide radicals are generated from the Qo site of Complex III.[2]

  • Decrease in mitochondrial membrane potential (ΔΨm): The disruption of the proton-pumping activity of Complex III leads to depolarization of the inner mitochondrial membrane.[2]

  • Reduced ATP synthesis: Inhibition of the ETC impairs oxidative phosphorylation, leading to a depletion of cellular ATP.[2]

These primary effects trigger various cellular signaling pathways, often culminating in apoptosis or other forms of cell death.

Q2: What are the known or potential off-target effects of this compound?

A2: While Complex III is the primary target, this compound may exhibit off-target activities, particularly at higher concentrations. It is crucial to be aware of these to correctly interpret experimental results. Potential off-target effects include:

  • Inhibition of Type II NADH:quinone oxidoreductase (NDH-2): this compound is a potent inhibitor of NDH-2 in various organisms. While the primary NADH dehydrogenase in mammalian mitochondria is Complex I, other NDH enzymes exist that could be affected.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): this compound has been shown to competitively inhibit DHODH, an enzyme essential for de novo pyrimidine biosynthesis. This could have significant effects on cell proliferation and viability independent of its effects on mitochondrial respiration.

  • Effects on other quinone-binding enzymes: Due to its structural similarity to ubiquinone, this compound may interact with other enzymes that have quinone-binding sites.

Q3: How can I confirm that the observed cellular effects are due to the on-target inhibition of Complex III by this compound?

A3: Validating that the observed phenotype is a direct result of Complex III inhibition is critical. Here are several experimental strategies:

  • Genetic Knockdown or Knockout: Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to reduce the expression of essential subunits of Complex III (e.g., UQCRFS1, CYC1). If the phenotype of the genetic knockdown mimics the effect of this compound treatment, it provides strong evidence for on-target activity.

  • Metabolic Rescue Experiments:

    • Supplement with Pyrimidines: To rule out the off-target effect on DHODH, supplement the cell culture medium with uridine and/or cytidine. If the cytotoxic or anti-proliferative effects of this compound are not rescued by pyrimidine supplementation, it suggests that inhibition of DHODH is not the primary cause.

    • Grow cells in galactose-containing medium: Cells grown in medium where glucose is replaced by galactose are more dependent on oxidative phosphorylation for ATP production. If your cells are more sensitive to this compound in galactose medium compared to glucose medium, it indicates that the primary effect is on mitochondrial respiration.

Q4: What are typical working concentrations for this compound in cell culture?

A4: The effective concentration of this compound can vary significantly depending on the cell type, cell density, and the specific endpoint being measured. It is crucial to perform a dose-response curve for your specific cell line and assay. Based on available literature, here are some general ranges:

  • Inhibition of mitochondrial respiration: Significant inhibition is often observed in the range of 1-10 µM.

  • Cytotoxicity: The half-maximal inhibitory concentration (IC50) for cytotoxicity can range from low micromolar to over 30 µM. For example, the IC50 in Vero cells was reported to be 33.38 µM.

  • Induction of apoptosis or other signaling events: These effects may be observed at concentrations ranging from 1 µM to 20 µM.

Always determine the optimal concentration for your experimental system through careful titration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in experimental results 1. Inconsistent cell number or confluency at the start of the experiment.2. This compound instability in solution.3. Passage number of cells is too high, leading to altered metabolism.4. Contamination (e.g., mycoplasma).1. Ensure precise cell counting and seeding. Start experiments at a consistent cell confluency.2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.3. Use cells within a consistent and low passage number range.4. Regularly test cell lines for mycoplasma contamination.
No observable effect of this compound 1. This compound concentration is too low.2. The cell line is resistant to mitochondrial inhibition (e.g., highly glycolytic).3. Inactive this compound compound.4. Incorrect assay endpoint or timing.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).2. Test the effect of this compound in galactose-containing medium to force reliance on oxidative phosphorylation.3. Verify the activity of your this compound stock using a positive control cell line known to be sensitive or by measuring inhibition of oxygen consumption in isolated mitochondria.4. Perform a time-course experiment to determine the optimal time point for observing the desired effect.
Unexpected or contradictory results 1. Off-target effects at the concentration used.2. The observed phenotype is a secondary or tertiary consequence of mitochondrial inhibition.3. The experimental conditions (e.g., media components) are influencing the outcome.1. Lower the concentration of this compound. Perform on-target validation experiments as described in FAQ Q3.2. Measure more proximal effects of Complex III inhibition, such as ROS production or a drop in mitochondrial membrane potential, to confirm target engagement.3. Be aware that components in some culture media (e.g., pyruvate, antioxidants) can influence mitochondrial metabolism and ROS levels. Use a consistent and defined medium for all experiments.
Cells are dying too quickly, even at low this compound concentrations 1. The cell line is highly dependent on oxidative phosphorylation.2. The this compound stock concentration is incorrect.3. Synergistic effects with other media components or treatments.1. Use a lower range of this compound concentrations and shorter incubation times.2. Verify the concentration of your stock solution.3. Review all components of your experimental system to identify potential interactions.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from the literature. It is important to note that these values are highly dependent on the experimental conditions and cell type.

Table 1: Cytotoxicity and Half-Maximal Effective Concentrations (IC50/EC50) of this compound

Cell Type/OrganismAssayIC50 / EC50Reference
Vero cellsCytotoxicity (MTT assay)33.38 µM
Toxoplasma gondii (in vitro)Inhibition of proliferation0.995 µM

Table 2: Effects of this compound on Mitochondrial Respiration in Mammalian Cells

Cell LineThis compound ConcentrationEffectReference
HeLa10 µMSignificant decrease in mitochondrial respiration
A54910 µMSignificant decrease in mitochondrial respiration

Key Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using High-Resolution Respirometry (e.g., Seahorse XF Analyzer)

This protocol provides a general workflow to assess the effect of this compound on mitochondrial oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution (in DMSO)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.

  • Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Compound Preparation: Prepare working solutions of this compound and the mitochondrial stress test compounds in the assay medium.

  • Medium Exchange: Remove the culture medium from the cells and wash twice with the pre-warmed assay medium. Add the final volume of assay medium to each well.

  • Incubation: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Run Assay: Load the hydrated sensor cartridge with the prepared compounds. Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. A typical protocol involves measuring basal OCR, followed by sequential injections of this compound (or vehicle), oligomycin, FCCP, and finally rotenone/antimycin A.

  • Data Analysis: Normalize the OCR data to cell number or protein content. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in response to this compound.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 dye

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

  • Cell culture plates (e.g., 96-well black, clear bottom for plate reader/microscopy)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture plate and allow them to adhere.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO) and a positive control (CCCP, typically 10-50 µM for 15-30 minutes).

  • JC-1 Staining: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add the JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 1-2 times with a warm buffer.

  • Data Acquisition:

    • Plate Reader: Measure the fluorescence intensity for red aggregates (Ex/Em ~550/600 nm) and green monomers (Ex/Em ~485/535 nm).

    • Microscopy: Capture images using appropriate filter sets for red and green fluorescence.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer, detecting both red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Signaling Pathways and Workflows

HQNO_Mechanism_of_Action cluster_ETC Primary Effects This compound This compound Complex_III Mitochondrial Complex III (bc1) This compound->Complex_III Inhibits (Qi site) ETC Electron Transport Chain ROS ↑ Superoxide (ROS) ETC->ROS Disrupted electron flow MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Reduced proton pumping ATP ↓ ATP Synthesis ETC->ATP Impaired OxPhos Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis ATP->Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-9, -3) Apoptosis->Caspase_Activation

Caption: On-target mechanism of this compound action.

Experimental_Workflow cluster_on_target On-Target Assays cluster_off_target Validation Assays start Start: Cell Culture dose_response 1. Dose-Response Curve (e.g., MTT, CellTiter-Glo) start->dose_response select_conc Select Concentrations (e.g., IC20, IC50) dose_response->select_conc on_target_exp 2. On-Target Experiments select_conc->on_target_exp off_target_exp 3. Off-Target Validation select_conc->off_target_exp data_analysis 4. Data Analysis & Interpretation on_target_exp->data_analysis ocr Mitochondrial Respiration (OCR) mmp Mitochondrial Membrane Potential (ΔΨm) ros ROS Production atp ATP Levels off_target_exp->data_analysis rescue Metabolic Rescue (e.g., +Uridine) knockdown Genetic Knockdown (e.g., siRNA for Complex III) orthogonal Orthogonal Inhibitor (e.g., Antimycin A)

Caption: Recommended experimental workflow.

Apoptosis_Signaling_Pathway This compound This compound Mito_Dysfunction Mitochondrial Dysfunction (↑ROS, ↓ΔΨm, ↓ATP) This compound->Mito_Dysfunction CytoC Cytochrome c Release Mito_Dysfunction->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Activated Caspase-3 (Executioner) aCasp9->aCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Executes Stress_Response_Pathways This compound This compound Mito_Stress Mitochondrial Stress (↑ROS, ↓ATP) This compound->Mito_Stress AMPK AMPK Mito_Stress->AMPK ↑ AMP/ATP ratio Keap1 Keap1 Mito_Stress->Keap1 ↑ ROS modifies pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation Metabolism Metabolic Adaptation (e.g., ↑Glycolysis, ↓Synthesis) pAMPK->Metabolism Regulates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Genes ↑ Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Drives Transcription

References

appropriate vehicle control for HQNO experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-heptyl-4-quinolone N-oxide (HQNO).

Frequently Asked Questions (FAQs) about Vehicle Control for this compound

Q1: What is the recommended vehicle for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. The most common and recommended solvent is dimethyl sulfoxide (DMSO).[1][2][3][4] Ethanol can also be used.[1] For in vivo studies, formulations may involve a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil to achieve a stable suspension or solution.

Q2: Why is a vehicle control essential in this compound experiments?

A2: A vehicle control is crucial to distinguish the effects of this compound from the effects of the solvent itself. Solvents like DMSO can have biological effects, including altering gene expression, inducing oxidative stress, or affecting cell membrane stability. Without a vehicle control, any observed effects could be incorrectly attributed to this compound.

Q3: How should I prepare the vehicle control?

A3: The vehicle control should contain the same concentration of the solvent (e.g., DMSO) as the highest concentration used in your this compound treatment groups. It should be prepared and added to the experimental system in the exact same manner as the this compound solution.

Q4: What concentration of DMSO is considered safe for most cell lines?

A4: While it can vary between cell types, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most in vitro experiments. It is highly recommended to perform a toxicity test with your specific cell line to determine the maximum tolerated concentration of the vehicle before starting your this compound experiments.

Q5: Can the vehicle control affect the respiration of my cells or bacteria?

A5: Yes, high concentrations of some solvents can impact cellular respiration. This is why it is critical to include a vehicle-only control to measure its baseline effect on the parameters you are assessing, such as oxygen consumption rates.

Troubleshooting Guide for this compound Experiments

Problem Possible Cause Recommended Solution
No effect observed with this compound treatment. 1. This compound Precipitation: this compound may have precipitated out of solution, especially in aqueous media.- Visually inspect your media for any precipitate.- Prepare fresh stock solutions of this compound in DMSO immediately before use.- Consider using a formulation with solubilizing agents for longer experiments, if appropriate for your system.
2. Inactive this compound: The compound may have degraded.- Store this compound powder at -20°C for long-term storage.- Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.
3. Incorrect Concentration: The concentration of this compound may be too low to elicit a response in your specific experimental model.- Perform a dose-response curve to determine the optimal concentration. IC50 values can range from the nanomolar to the micromolar range depending on the target.
High background noise or unexpected effects in the vehicle control group. 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high for your cells or organism.- Reduce the final concentration of the solvent in your experiment.- Perform a vehicle toxicity assay to determine the no-effect concentration.
2. Contamination: The vehicle or media may be contaminated.- Use sterile, high-purity solvents and media.- Filter-sterilize your vehicle control and this compound solutions if appropriate.
Inconsistent results between experiments. 1. Variable this compound Concentration: Inconsistent dissolution or precipitation of this compound.- Ensure complete dissolution of this compound in the solvent before diluting into your experimental media.- Prepare a fresh stock solution for each experiment.
2. Differences in Vehicle Control Preparation: Inconsistent preparation of the vehicle control.- Maintain a strict, standardized protocol for preparing and adding the vehicle control and this compound solutions.
3. Cell Passage Number: High passage number of cells can lead to altered phenotypes and responses.- Use cells within a consistent and low passage number range for all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Vehicle Control for In Vitro Assays
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, weigh out 2.59 mg of this compound (molecular weight 259.34 g/mol ) and dissolve it in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.

    • For the vehicle control, use the same anhydrous, sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: In Vitro Treatment with this compound and Vehicle Control
  • Materials:

    • Cultured cells or bacteria in appropriate media

    • 10 mM this compound stock solution in DMSO

    • Sterile DMSO (vehicle control)

    • Appropriate multi-well plates or culture dishes

  • Procedure:

    • Seed your cells or bacteria and allow them to reach the desired confluency or growth phase.

    • Prepare serial dilutions of your this compound stock solution in fresh culture media to achieve your final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed the tolerated level for your cells (typically ≤ 0.5%).

    • For the vehicle control wells, add the same volume of DMSO as is present in the highest this compound concentration wells to fresh culture media.

    • Remove the old media from your cells and replace it with the media containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired experimental duration.

Visualizations

HQNO_Mechanism_of_Action cluster_etc Mitochondrial/Bacterial Electron Transport Chain cluster_inhibitor Inhibitor Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV O2 O₂ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP H2O H₂O This compound This compound This compound->Complex_III Inhibition

Caption: Mechanism of action of this compound as a Complex III inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_this compound Prepare this compound Stock (e.g., 10 mM in DMSO) Treatment Treat with this compound dilutions and Vehicle Control Prep_this compound->Treatment Prep_Vehicle Prepare Vehicle Control (DMSO) Prep_Vehicle->Treatment Cell_Culture Culture Cells/Bacteria Cell_Culture->Treatment Incubation Incubate for experimental duration Treatment->Incubation Data_Collection Collect Data (e.g., Respiration, Viability) Incubation->Data_Collection Comparison Compare this compound-treated groups to Vehicle Control Data_Collection->Comparison Conclusion Draw Conclusions Comparison->Conclusion Troubleshooting_Logic Start Experiment Shows Unexpected Results Check_Vehicle Check Vehicle Control Group Data Start->Check_Vehicle Vehicle_Effect Does Vehicle Control show an effect? Check_Vehicle->Vehicle_Effect HQNO_Effect Is there a clear This compound-specific effect? Vehicle_Effect->HQNO_Effect No Solvent_Toxicity Potential Solvent Toxicity or Contamination Vehicle_Effect->Solvent_Toxicity Yes HQNO_Problem Potential this compound Issue (Precipitation, Degradation, Concentration) HQNO_Effect->HQNO_Problem No Conclusion Proceed with Data Interpretation HQNO_Effect->Conclusion Yes Reduce_Solvent Reduce solvent concentration or use fresh reagents Solvent_Toxicity->Reduce_Solvent Check_HQNO_Prep Review this compound preparation and perform dose-response HQNO_Problem->Check_HQNO_Prep

References

Technical Support Center: Challenges in Delivering HQNO in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-heptyl-4-quinolone N-oxide (HQNO) in animal infection models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a well-established inhibitor of the cytochrome bc1 complex (Complex III) in the electron transport chain of both bacteria and eukaryotes. By binding to the Qi site of this complex, this compound disrupts the flow of electrons, leading to the production of reactive oxygen species (ROS). This disruption of the respiratory chain ultimately results in bacterial cell autolysis and can also affect host cell mitochondria.

Q2: What are the main challenges in preparing this compound for in vivo studies?

A2: The primary challenge with this compound is its poor aqueous solubility. It is practically insoluble in water, which complicates the preparation of injectable formulations for systemic administration in animal models. Researchers must use solubilizing agents or specific vehicle compositions to achieve a stable and deliverable solution.

Q3: What is a recommended formulation for administering this compound to mice?

A3: A commonly used formulation for intraperitoneal (IP) injection in mice is a solution of this compound in saline containing 10% ethanol and 10% Cremophor EL. This vehicle helps to solubilize the otherwise insoluble this compound for systemic delivery.

Q4: Are there any known toxicities associated with this compound or its vehicle?

A4: While some studies report no obvious clinical toxicity at doses up to 20 mg/kg in BALB/c mice, it is crucial to consider potential toxicities. The vehicle component, Cremophor EL, has been associated with hypersensitivity reactions, neurotoxicity, and can alter the pharmacokinetic profiles of co-administered drugs. It is recommended to include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the vehicle.

Q5: How does this compound impact the host immune response?

A5: The direct impact of this compound on the host immune response is an area of ongoing research. As an inhibitor of the mitochondrial respiratory chain, this compound has the potential to modulate the function of immune cells. However, much of the current literature focuses on the host immune response to Pseudomonas aeruginosa, the bacterium that produces this compound, rather than the direct effects of purified this compound. It is known that this compound can induce cell death in host cells, which could trigger an inflammatory response.

Troubleshooting Guides

Formulation and Administration
Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation upon standing or during injection. - Poor solubility of this compound in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect ratio of co-solvents.- Prepare the formulation fresh before each use.- Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade this compound.- Ensure the final concentration of ethanol and Cremophor EL is 10% each in saline.- Filter the final solution through a 0.22 µm syringe filter before injection to remove any micro-precipitates.
Visible signs of distress in animals post-injection (e.g., lethargy, ruffled fur). - Toxicity of this compound at the administered dose.- Adverse reaction to the vehicle (Cremophor EL is a known cause of hypersensitivity).- Irritation at the injection site.- Include a vehicle-only control group to assess vehicle-specific toxicity.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.- Observe animals closely for the first few hours post-injection for any acute adverse reactions.- Consider alternative, less toxic solubilizing agents if vehicle toxicity is suspected.
Inconsistent experimental results between batches of this compound formulation. - Variability in the preparation of the formulation.- Degradation of this compound in the stock solution.- Standardize the formulation protocol and ensure all steps are followed precisely.- Store this compound powder at -20°C and protect from light.- Prepare fresh stock solutions of this compound in a suitable solvent like DMSO before diluting into the final injection vehicle.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound
Parameter Organism/Cell Line Value Reference
EC50 (Invasion & Proliferation)Toxoplasma gondii0.995 µM[1]
IC50 (Cytotoxicity)Vero cells33.38 µM[1]
Growth AttenuationStaphylococcus aureusSignificant at 10 µg/mL[2]
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice (20 mg/kg, IP)
Parameter Value Reference
Cmax3560 ± 1601 ng/mL (13.73 µM)[1]
Tmax0.083 ± 0.000 h[1]
AUC0-t3864 ± 301 h*ng/mL
MRT0-t1.560 ± 0.446 h
Table 3: In Vivo Safety and Efficacy of this compound in Animal Models
Animal Model Infection Model Dose Outcome Reference
BALB/c miceToxoplasma gondii20 mg/kg/day for 7 days (IP)Significant decrease in parasite burden; No obvious clinical toxicity.
BALB/c miceSafety Study5, 10, 20 mg/kg/day for 7 days (IP)No obvious clinical toxicity observed.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection in Mice

This protocol is adapted from a study investigating the in vivo effects of this compound against Toxoplasma gondii in BALB/c mice.

Materials:

  • 2-heptyl-4-quinolone N-oxide (this compound) powder

  • Ethanol (100%)

  • Cremophor EL

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of this compound: Due to its poor solubility, it is recommended to first dissolve this compound in a small amount of a suitable organic solvent. While the cited study does not specify this initial step, dissolving this compound in 100% ethanol or DMSO before further dilution is a common practice. For this protocol, we will use ethanol.

  • Calculate the required amounts: For a final concentration of 2 mg/mL this compound in a vehicle of 10% ethanol and 10% Cremophor EL in saline, calculate the volumes needed for your desired total volume.

  • Mixing the components: a. In a sterile microcentrifuge tube, add the calculated volume of 100% ethanol. b. Add the required amount of this compound powder to the ethanol and vortex until fully dissolved. c. Add the calculated volume of Cremophor EL and vortex thoroughly to ensure a homogenous mixture. d. Add the calculated volume of sterile saline to reach the final desired volume. Vortex again to ensure complete mixing.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a new sterile tube.

  • Administration: Administer the solution to the mice via intraperitoneal injection at the desired dosage.

Note: Always prepare the formulation fresh on the day of use. Include a vehicle control group in your experiment by preparing a solution with 10% ethanol and 10% Cremophor EL in saline without this compound.

Mandatory Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound on the bacterial electron transport chain.

HQNO_Pathway cluster_membrane Bacterial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (UQ) ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Electron Leak ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- This compound This compound This compound->ComplexIII Inhibition Autolysis Cell Autolysis ROS->Autolysis

This compound inhibits Complex III of the electron transport chain, leading to ROS production.
Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a murine infection model.

experimental_workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Randomize into Groups (e.g., Vehicle, this compound) acclimatize->grouping infection Induce Bacterial Infection (e.g., IP, IV, Intranasal) grouping->infection treatment Administer this compound or Vehicle (e.g., 20 mg/kg IP) infection->treatment monitoring Monitor Clinical Signs & Bacterial Load treatment->monitoring endpoints Endpoint Analysis (e.g., CFU, Histopathology, Cytokines) monitoring->endpoints end End endpoints->end

A generalized workflow for assessing this compound efficacy in an animal infection model.

References

Technical Support Center: Managing HQNO Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 2-heptyl-4-quinolone N-oxide (HQNO) in their experiments, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: 2-heptyl-4-quinolone N-oxide (this compound) is a quinolone compound originally isolated from the bacterium Pseudomonas aeruginosa. It is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex).[1] This inhibitory action disrupts cellular respiration and induces the production of reactive oxygen species (ROS), making it a valuable tool for studying mitochondrial dysfunction, cellular stress responses, and bacterial pathogenesis.[1][2]

Q2: I've observed a precipitate in my culture medium after adding this compound. What could be the cause?

A2: this compound is a hydrophobic molecule with limited aqueous solubility. Precipitation in culture media is a common issue and can be caused by several factors:

  • High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the culture medium.

  • Improper Dissolution: Adding a concentrated stock solution of this compound directly and rapidly to the culture medium can cause it to immediately precipitate due to the sudden change in solvent polarity.

  • Low Temperature: Adding this compound to cold media can decrease its solubility and promote precipitation.

  • High Solvent Concentration: While a solvent like DMSO is necessary to dissolve this compound, a high final concentration of the solvent in the media can be toxic to cells and can also contribute to precipitation upon dilution.

  • Media Components: Interactions with components in the serum or the basal medium itself can sometimes lead to the precipitation of hydrophobic compounds over time.

Q3: How can I prevent this compound from precipitating in my culture media?

A3: The key to preventing precipitation is to use a proper dissolution and dilution technique. This involves preparing a high-concentration stock solution in an appropriate organic solvent (like DMSO) and then carefully diluting it into your pre-warmed culture medium. Following the detailed experimental protocol provided in this guide will significantly minimize the risk of precipitation.

Q4: What is the maximum recommended concentration of DMSO in cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line and experimental duration.

Troubleshooting Guide

This guide provides systematic troubleshooting steps to address this compound precipitation observed in cell culture media.

Problem Potential Cause Recommended Solution
Immediate Precipitate High final this compound concentration.Perform a dose-response curve to determine the maximum soluble concentration. Start with a lower concentration range.
Improper dilution technique.Add the this compound stock solution drop-wise into pre-warmed (37°C) media while gently swirling. Prepare an intermediate dilution in a small volume of warm media before adding to the final culture volume.[3][4]
Low temperature of the media.Always use pre-warmed (37°C) cell culture media for preparing your final this compound solution.
Precipitate Forms Over Time This compound instability in media.Prepare fresh this compound-containing media immediately before each experiment, especially for long-term incubations.
Interaction with media components.If using a serum-containing medium, consider reducing the serum concentration or switching to a serum-free formulation if your cell line permits. The use of carrier proteins like bovine serum albumin (BSA) can sometimes help stabilize hydrophobic compounds.
High final DMSO concentration.Reduce the final DMSO concentration to ≤ 0.1%. This may require preparing a more concentrated initial stock of this compound in DMSO.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO to facilitate its dilution into aqueous culture media.

Materials:

  • 2-heptyl-4-quinolone N-oxide (this compound) powder

  • High-purity, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Transfer the this compound powder to a sterile, amber microcentrifuge tube. The amber tube helps protect the compound from light.

  • Add the appropriate volume of 100% sterile DMSO to achieve a high stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquoted stock solution at -20°C.

Protocol 2: Preparation of this compound-Containing Culture Medium

Objective: To dilute the this compound stock solution into cell culture medium without causing precipitation.

Materials:

  • Prepared high-concentration this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640), supplemented as required for your cell line

  • Water bath at 37°C

  • Sterile serological pipettes and tubes

Procedure:

  • Pre-warm the required volume of your complete cell culture medium to 37°C in a water bath.

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Crucial Step: Intermediate Dilution.

    • In a sterile tube, add a small volume of the pre-warmed medium (e.g., 200 µL to 1 mL).

    • Add the calculated volume of the this compound stock solution to this small volume of medium.

    • Gently mix by pipetting or brief vortexing. This creates an intermediate dilution that is more compatible with the final aqueous culture volume.

  • Final Dilution.

    • While gently swirling the flask or plate containing the bulk of the pre-warmed culture medium, add the intermediate dilution drop-wise.

  • Visually inspect the final medium for any signs of cloudiness or precipitation.

  • Ensure the final concentration of DMSO in the medium is at a non-toxic level (ideally ≤ 0.1%).

Quantitative Data Summary

Parameter Value Reference
This compound Molar Mass 259.34 g/mol N/A
Recommended Final DMSO Concentration ≤ 0.1% (v/v)General cell culture best practices
Tolerable Final DMSO Concentration (Cell-line dependent) Up to 0.5% (v/v)General cell culture best practices
This compound Stock Solution Concentration (Example) 10 - 20 mM in 100% DMSOProtocol based on common lab practice

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

This compound primarily acts by inhibiting Complex III of the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, leading to an accumulation of electrons within the complex. This disruption results in the incomplete reduction of oxygen and the subsequent generation of superoxide radicals (O₂⁻), a primary reactive oxygen species (ROS). The increase in mitochondrial ROS can trigger a cascade of downstream cellular events, including oxidative stress, activation of stress-response pathways (like the unfolded protein response and heat shock response), and can ultimately lead to programmed cell death (apoptosis) or other cellular dysfunctions.

HQNO_Pathway This compound This compound ComplexIII Mitochondrial Complex III This compound->ComplexIII Inhibition ETC Electron Transport Chain Superoxide Superoxide (O₂⁻) ComplexIII->Superoxide O2 Oxygen (O₂) O2->Superoxide Incomplete Reduction ROS Reactive Oxygen Species (ROS) Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress StressResponse Cellular Stress Responses (UPR, HSR) OxidativeStress->StressResponse Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: this compound inhibits Complex III, leading to ROS production and cellular stress.

Experimental Workflow for this compound Treatment

The following workflow illustrates the key steps for preparing and using this compound in a cell culture experiment while minimizing the risk of precipitation.

HQNO_Workflow cluster_prep Preparation cluster_treatment Treatment Stock Prepare High-Conc. This compound Stock in 100% DMSO Intermediate Create Intermediate Dilution in Warm Medium Stock->Intermediate WarmMedia Pre-warm Culture Medium to 37°C WarmMedia->Intermediate FinalDilution Add Intermediate Dilution Drop-wise to Bulk Pre-warmed Medium Intermediate->FinalDilution Incubate Incubate Cells with This compound-containing Medium FinalDilution->Incubate Assay Perform Downstream Assay Incubate->Assay

Caption: Workflow for preparing and applying this compound in cell culture experiments.

References

standard operating procedure for preparing HQNO stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HQNO Stock Solutions

This guide provides researchers, scientists, and drug development professionals with a standard operating procedure, troubleshooting advice, and frequently asked questions for the preparation of 2-heptyl-4-quinolone N-oxide (this compound) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2][3] The choice of solvent will often depend on the experimental application and the required concentration. For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer.[1]

Q2: What is the recommended storage temperature for this compound powder and stock solutions?

A2: Solid this compound powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Once prepared, stock solutions should be aliquoted and stored at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles.

Q3: How long are this compound stock solutions stable?

A3: Stock solutions in organic solvents are generally stable for up to one month when stored at -20°C and for up to one year when stored at -80°C. Aqueous solutions of this compound are less stable and it is not recommended to store them for more than one day.

Q4: Can I sonicate or heat the this compound solution to aid dissolution?

A4: Yes, if you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound.

Q5: Why is my this compound not dissolving well in DMSO?

A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound. It is crucial to use fresh, anhydrous DMSO to ensure optimal dissolution.

Troubleshooting Guide

Issue Possible Cause Solution
This compound powder will not dissolve Incorrect solvent selection.Refer to the solubility data table below. Ensure you are using a recommended organic solvent like DMSO or ethanol.
Solvent is not pure (e.g., contains water).Use fresh, anhydrous grade solvent, especially for DMSO which is hygroscopic.
Concentration is too high for the chosen solvent.Check the solubility limits in the data table. You may need to prepare a more dilute stock solution.
Precipitate forms after adding to aqueous media This compound has low solubility in aqueous buffers.First, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before diluting with the aqueous buffer. Prepare fresh daily.
The final concentration in the aqueous media is too high.Ensure the final concentration does not exceed the solubility limit in the aqueous solution. A 1:4 solution of ethanol:PBS (pH 7.2) has a solubility of approximately 0.2 mg/ml.
Inconsistent experimental results Degradation of the stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Do not use stock solutions that have been stored for longer than the recommended period.
Inaccurate initial concentration of the stock solution.Ensure accurate weighing of the this compound powder using a calibrated balance. Follow the detailed protocol for preparation.

Data Presentation

This compound Properties and Solubility
Property Value Source
Molecular Formula C₁₆H₂₁NO₂
Molecular Weight 259.3 g/mol
Appearance Crystalline solid
Storage (Solid) -20°C
Stability (Solid) ≥ 4 years
Solubility of this compound in Various Solvents
Solvent Solubility Source
Ethanol~3 mg/mL
DMSO~1 mg/mL to 9 mg/mL
Dimethyl formamide (DMF)~0.5 mg/mL
MethanolStock solutions can be prepared
Ethanol:PBS (pH 7.2) (1:4)~0.2 mg/mL
WaterInsoluble

Experimental Protocols

Standard Operating Procedure: Preparation of this compound Stock Solution

1. Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent for use in biological experiments.

2. Materials:

  • 2-heptyl-4-quinolone N-oxide (this compound) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator or heat block

3. Procedure:

  • Preparation:

    • Bring the this compound powder vial to room temperature before opening to prevent condensation.

    • Ensure all glassware and equipment are clean and dry.

    • Perform all work in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare a 10 mM stock solution, weigh out 2.593 mg of this compound for every 1 mL of solvent.

  • Dissolving this compound:

    • Add the calculated volume of the chosen solvent (e.g., anhydrous DMSO or ethanol) to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles. If particles remain, sonication or gentle warming (e.g., to 37°C) may be applied to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name (this compound), concentration, solvent, preparation date, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).

  • Preparation of Working Solutions:

    • When ready to use, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your experimental medium. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.

    • For aqueous-based assays, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity in cells.

Mandatory Visualization

HQNO_Stock_Preparation_Workflow Workflow for Preparing this compound Stock Solutions cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_sol Visually Inspect Solution vortex->check_sol troubleshoot Troubleshoot: Precipitate Present? check_sol->troubleshoot sonicate_heat Sonicate or Gently Heat troubleshoot->sonicate_heat Yes aliquot Aliquot into Vials troubleshoot->aliquot No sonicate_heat->vortex store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration store->dilute end End dilute->end

Caption: A flowchart illustrating the .

References

Technical Support Center: Understanding the Impact of Culture Medium on HQNO Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of culture medium composition on the activity of 2-heptyl-4-quinolone N-oxide (HQNO).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments involving this compound.

Q1: My this compound activity is lower than expected. What could be the cause?

A1: Several factors related to your culture medium and experimental setup can influence this compound activity:

  • Medium Composition: The presence of divalent cations, such as Mg²⁺ and Ca²⁺, in the medium can reduce the activity of quinolones.[1] These cations can chelate with the quinolone molecule, potentially reducing its availability to enter bacterial cells.[1] Mueller-Hinton (MH) broth is the standard medium for antimicrobial susceptibility testing and has a controlled cation concentration.[2]

  • pH of the Medium: The pH of the culture medium can significantly impact the activity of quinolones. For some fluoroquinolones, alkaline conditions (higher pH) have been shown to increase their bactericidal and bacteriostatic activity.[3] Conversely, acidic conditions can decrease their efficacy.[3] It is crucial to monitor and control the pH of your medium, as bacterial metabolism can alter it over time.

  • Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure that your stock solution is fully dissolved in an appropriate organic solvent (like DMSO or ethanol) before diluting it into your culture medium. Precipitation of this compound in the medium will lead to lower effective concentrations and reduced activity. We do not recommend storing aqueous solutions of this compound for more than one day.

  • Binding to Medium Components: Complex media rich in proteins and other macromolecules may non-specifically bind to this compound, reducing its bioavailable concentration.

Q2: I am observing inconsistent results between experiments. What should I check?

A2: Inconsistent results are often due to variability in experimental conditions. Here are some key points to verify:

  • Medium Batch Consistency: Different batches of the same medium can have slight variations in their composition, particularly in the concentration of divalent cations. If possible, use the same batch of medium for a series of related experiments.

  • Inoculum Preparation: Ensure that your bacterial inoculum is standardized for each experiment. Variations in cell density can significantly affect the outcome of susceptibility assays.

  • This compound Stock Solution: Prepare fresh dilutions of your this compound stock for each experiment. The stability of this compound in diluted aqueous solutions can be limited. When using DMSO for stock solutions, be aware that moisture-absorbing DMSO can reduce solubility; always use fresh DMSO.

  • pH Drift: As mentioned, bacterial growth can alter the pH of the medium. Measure the pH at the beginning and end of your experiment to check for significant changes.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is a crystalline solid with limited aqueous solubility.

  • Solvent Selection: Dissolve this compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF). The approximate solubilities are 1 mg/mL in DMSO and 3 mg/mL in ethanol.

  • Preparation: To prepare a stock solution, dissolve the crystalline this compound in the chosen solvent. Purging the solvent with an inert gas is recommended.

  • Storage: Store the stock solution at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. A stock solution in a solvent can be stable for up to a year at -80°C.

Q4: Can this compound be degraded by the bacteria in my culture?

A4: Yes, some bacteria have been shown to be capable of transforming and detoxifying this compound. For instance, some species can introduce a hydroxyl group or perform an O-methylation on the this compound molecule, which can significantly reduce its inhibitory activity on the respiratory chain.

Quantitative Data on this compound Activity

Direct comparative studies of this compound activity across a range of standard bacterial culture media are limited. However, the following table summarizes the available quantitative data for this compound's inhibitory activity in a cell-free assay. It is important to note that the activity in a complex microbiological medium is likely to be different due to the factors discussed in the FAQs.

TargetAssay TypeAssay ConditionsIC₅₀ / K_dReference
Complex III (ubiquinol-ferricytochrome c oxidoreductase)Cell-freeNot specified64 nM (K_d)
Type II NADH:quinone oxidoreductase (NDH-2)Cell-freeIn the presence of 50µM menadione7.3 µM (IC₅₀)
NADH:ubiquinone-1 oxidoreductaseCell-free extract from B. cereus50 mM MES-KOH (pH 6.0), 0.1M NaCl~40% inhibition at 20 µM
NADH:menadione oxidoreductaseCell-free extract from B. cereus50 mM MES-KOH (pH 6.0), 0.1M NaCl~45% inhibition at 20 µM

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standard antimicrobial susceptibility testing (AST) methods and is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and the inoculum to the target density.

    • Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

  • Determining the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify growth.

Protocol 2: NADH:Quinone Oxidoreductase Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on the activity of its target enzyme, NDH-2.

Materials:

  • Purified NDH-2 enzyme or bacterial membrane fractions containing the enzyme.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)

  • NADH solution

  • Menadione (or another suitable quinone substrate) solution

  • This compound stock solution

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette or microplate well, prepare the reaction mixture containing the assay buffer, the quinone substrate (e.g., 50 µM menadione), and the NDH-2 enzyme preparation.

    • For the test samples, add varying concentrations of this compound. For the control, add the same volume of the solvent used for the this compound stock.

  • Pre-incubation:

    • Pre-incubate the reaction mixture for a few minutes at a constant temperature (e.g., 37°C) to allow this compound to bind to the enzyme.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding NADH (e.g., to a final concentration of 200 µM).

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no this compound).

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

HQNO_Signaling_Pathway cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Complex_III Cytochrome bc1 Complex (Complex III) This compound->Complex_III Inhibits NDH2 Type II NADH Dehydrogenase (NDH-2) This compound->NDH2 Inhibits ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ETC->ROS Disruption leads to Cell_Death Programmed Cell Death (Autolysis) ROS->Cell_Death Induces eDNA_release eDNA Release Cell_Death->eDNA_release Leads to Biofilm Biofilm Formation & Antibiotic Tolerance eDNA_release->Biofilm Promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (e.g., in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in Media prep_this compound->serial_dilution prep_media Prepare Culture Media (e.g., MHB, LB, M9) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate (e.g., 37°C, 18h) inoculate->incubate read_results Measure OD600 or Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic compare_media Compare MIC Values Across Different Media determine_mic->compare_media

References

Technical Support Center: Navigating HQNO Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate interference from 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) in your fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mitochondrial research?

A1: 2-heptyl-4-hydroxyquinoline N-oxide (this compound) is a potent inhibitor of the mitochondrial electron transport chain. Specifically, it blocks Complex III (cytochrome bc1 complex) and the type II NADH:quinone oxidoreductase (NDH-2)[1]. Due to its inhibitory action, this compound is a valuable tool for studying mitochondrial respiration, electron transport chain function, and the generation of reactive oxygen species (ROS).

Q2: How can this compound interfere with my fluorescence-based assays?

A2: this compound can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: this compound is a quinoline derivative and possesses intrinsic fluorescence. While its complete excitation and emission spectra are not extensively documented in publicly available resources, its UV absorbance maxima at 214, 242, and 330 nm suggest it is likely to be excited by UV and blue light, potentially emitting in the blue-to-green region of the spectrum[1]. This autofluorescence can lead to artificially high background signals and mask the true signal from your fluorescent probe.

  • Fluorescence Quenching: Quenching is a process that decreases the fluorescence intensity of a given substance[2]. As a quinoline derivative, this compound has the potential to quench the fluorescence of commonly used dyes through various mechanisms, including static or dynamic quenching[3]. This can result in an underestimation of the fluorescent signal in your assay.

Q3: I am observing unexpected results in my mitochondrial membrane potential assay when using this compound. What could be the cause?

A3: When using fluorescent probes like JC-1 or TMRM to measure mitochondrial membrane potential (ΔΨm) in the presence of this compound, unexpected results can arise from a combination of its biological activity and spectral interference. Inhibition of Complex III by this compound is expected to decrease ΔΨm. However, the autofluorescence of this compound could artificially inflate the measured fluorescence intensity, while its quenching properties could decrease it. The net effect will depend on the specific fluorescent probe used, the filter sets on your instrument, and the concentration of this compound. For instance, with JC-1, a decrease in the red/green fluorescence ratio is expected with depolarization; however, this compound's autofluorescence in the green channel could exaggerate this effect, while quenching of the red signal could also contribute to a misleading ratio[4].

Q4: Are there any alternatives to this compound for inhibiting Complex III that have less fluorescence interference?

A4: Yes, Myxothiazol is another inhibitor of Complex III that can be used as an alternative to Antimycin A and, by extension, this compound. While its primary function is the same, its chemical structure is different, and it may exhibit different spectral properties. It is recommended to characterize the autofluorescence of Myxothiazol under your experimental conditions to ensure it does not interfere with your chosen fluorescent probe.

Troubleshooting Guides

Problem 1: High background fluorescence in the presence of this compound.

This is likely due to the autofluorescence of this compound.

Solutions:

  • Measure this compound's Spectrum: If possible, measure the excitation and emission spectra of this compound in your assay buffer using a spectrophotometer. This will help you choose fluorescent dyes and filter sets that minimize spectral overlap.

  • Control for this compound Autofluorescence: Always include a control group containing cells treated with this compound but without the fluorescent probe. Subtract the mean fluorescence intensity of this control group from your experimental samples.

  • Spectral Unmixing: For fluorescence microscopy applications, if your system is equipped for spectral imaging, you can use linear unmixing algorithms to separate the fluorescence signal of your probe from the autofluorescence of this compound. This requires obtaining the emission spectrum of this compound alone and your fluorescent probe alone.

  • Use Red-Shifted Dyes: Whenever possible, opt for fluorescent probes that excite and emit at longer wavelengths (in the red or far-red regions of the spectrum), as autofluorescence from biological molecules and many small molecule compounds is typically weaker in this range.

Problem 2: Lower than expected fluorescence signal in the presence of this compound.

This could be a result of fluorescence quenching by this compound.

Solutions:

  • Perform a Quenching Control Experiment: In a cell-free system, mix your fluorescent dye with varying concentrations of this compound and measure the fluorescence intensity. This will allow you to determine if this compound quenches your probe and to what extent.

  • Data Correction: If quenching is observed, you may be able to apply a correction factor to your data based on the in vitro quenching experiment. However, this can be complex in a cellular context.

  • Consider Alternative Probes: If significant quenching is observed, consider using a different fluorescent probe with a chemical structure that is less susceptible to quenching by quinoline derivatives.

Experimental Protocols & Methodologies

Protocol 1: Correcting for this compound Autofluorescence in a Plate Reader-Based Assay

This protocol provides a method for correcting for the contribution of this compound's intrinsic fluorescence in a typical 96-well plate assay.

Materials:

  • Cells cultured in a 96-well plate

  • Fluorescent probe of interest (e.g., for measuring mitochondrial membrane potential or ROS)

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare your experimental plate with the following controls:

    • Untreated Cells: Cells with assay buffer only.

    • Cells + Probe: Cells incubated with your fluorescent probe.

    • Cells + this compound: Cells incubated with this compound at the desired concentration.

    • Cells + Probe + this compound: Your experimental group.

    • Blank (Buffer only): Wells with only assay buffer.

    • Blank + this compound: Wells with assay buffer and this compound.

  • Perform your standard assay protocol for probe loading and incubation with this compound.

  • Measure fluorescence in the appropriate channel(s) for your probe.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank (Buffer only)" from all other wells.

    • To determine the fluorescence signal from your probe in the presence of this compound, use the following calculation: Corrected Signal = (Signal from "Cells + Probe + this compound") - (Signal from "Cells + this compound")

Protocol 2: Assessing Mitochondrial Superoxide Production with MitoSOX in the Presence of this compound

This protocol outlines a method for measuring mitochondrial superoxide using MitoSOX Red, including steps to account for potential interference from this compound.

Materials:

  • Cells cultured on glass-bottom dishes or in a microplate

  • MitoSOX™ Red mitochondrial superoxide indicator

  • This compound stock solution

  • Assay buffer (e.g., HBSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Control Groups: Prepare the same control groups as described in Protocol 1, substituting the generic "probe" with MitoSOX.

  • MitoSOX Loading: Remove the culture medium and wash the cells with warm assay buffer. Load the cells with 5 µM MitoSOX™ Red in assay buffer for 10-15 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm assay buffer to remove excess probe.

  • This compound Treatment: Add assay buffer containing the desired concentration of this compound (and any other treatments) to the cells.

  • Image Acquisition/Fluorescence Measurement:

    • Microscopy: Acquire images using appropriate filter sets for MitoSOX (e.g., Ex/Em ~510/580 nm). Ensure that the imaging settings are consistent across all samples.

    • Plate Reader: Measure fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Background Subtraction: For each condition, subtract the background fluorescence from an unstained region of the well or from the "Untreated Cells" control.

    • This compound Autofluorescence Correction: Subtract the average fluorescence intensity of the "Cells + this compound" (without MitoSOX) group from the "Cells + MitoSOX + this compound" group.

    • Quantification: Express the corrected fluorescence intensity as a fold change relative to the control ("Cells + MitoSOX").

Quantitative Data Summary

Due to the lack of publicly available, standardized quantitative data on the spectral properties of this compound, it is highly recommended that researchers perform internal characterizations. The following table provides a template for organizing such data.

ParameterThis compoundMyxothiazol
UV Absorbance Maxima (nm) 214, 242, 330Not readily available
Fluorescence Excitation Max (nm) To be determinedTo be determined
Fluorescence Emission Max (nm) To be determinedTo be determined
Quenching of Fluorescein (%) To be determinedTo be determined
Quenching of Rhodamine (%) To be determinedTo be determined
Quenching of Cyanine Dyes (%) To be determinedTo be determined

Visualizations

experimental_workflow cluster_prep Cell & Reagent Preparation cluster_controls Control Groups cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture cells in appropriate vessel loading Load cells with fluorescent probe cell_culture->loading probe_prep Prepare fluorescent probe solution probe_prep->loading hqno_prep Prepare this compound working solution treatment Treat cells with this compound and other compounds hqno_prep->treatment control1 Untreated Cells control2 Cells + Probe control3 Cells + this compound control4 Experimental: Cells + Probe + this compound loading->treatment measurement Acquire fluorescence data (Microscopy or Plate Reader) treatment->measurement bg_subtract Background Subtraction measurement->bg_subtract autofluor_correct Autofluorescence Correction bg_subtract->autofluor_correct quant Quantify Corrected Fluorescence Signal autofluor_correct->quant

Caption: Experimental workflow for fluorescence assays with this compound.

signaling_pathway C1 Complex I Q Coenzyme Q C1->Q C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cytochrome c C3->CytC ROS Superoxide (ROS) C3->ROS C4 Complex IV CytC->C4 O2 O₂ C4->O2 H2O H₂O O2->H2O ATP ATP Synthase This compound This compound This compound->C3

Caption: this compound's mechanism of action on the electron transport chain.

logical_relationship cluster_components Signal Components start Observed Fluorescence Signal with this compound true_signal True Probe Signal start->true_signal contributes to autofluor This compound Autofluorescence start->autofluor is increased by quenching Quenching Effect start->quenching is decreased by autofluor->start quenching->start

References

Technical Support Center: Ensuring Consistent HQNO Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure consistent activity of 2-heptyl-4-quinoline N-oxide (HQNO) between batches in their experiments.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in this compound's experimental effects.

Question: Why am I observing different levels of activity with a new batch of this compound compared to previous batches?

Answer: Batch-to-batch variability in the activity of this compound can stem from several factors related to the compound's purity, integrity, and the experimental setup. Here are the primary aspects to investigate:

  • Compound Integrity and Purity:

    • Degradation: this compound, like other quinolone compounds, can degrade over time, especially with improper storage. Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can compromise its chemical structure and reduce its inhibitory activity. Studies on similar quinolone compounds have shown that while they are generally stable, degradation can occur over extended periods, particularly at room temperature.[1][2]

    • Purity: The purity of the synthesized this compound can differ between batches. Impurities from the synthesis process may interfere with the experiment, either by having their own biological effects or by reducing the effective concentration of this compound.

    • Solvent Quality: The quality of the solvent (e.g., DMSO or methanol) used to dissolve this compound is critical. The presence of water in DMSO can reduce the solubility of some compounds.[3] Always use fresh, anhydrous grade solvent.

  • Concentration Accuracy:

    • Inaccurate Measurement: Errors in weighing the compound or in the dilution series can lead to significant differences in the final concentration.

    • Incomplete Solubilization: Ensure that the this compound is completely dissolved in the stock solution. Any undissolved particles will lead to a lower effective concentration.

  • Experimental Conditions:

    • Cell Culture Health: The physiological state of the cells or bacteria being treated can influence their susceptibility to this compound. Variations in cell density, growth phase, and overall health can alter the observed inhibitory effects.

    • Media Composition: Components in the culture media could potentially interact with this compound, affecting its availability or activity.

Question: How can I verify the quality and concentration of my this compound batch?

Answer: To ensure the reliability of your experimental results, it is crucial to perform quality control checks on your this compound batches.

  • Purity and Identity Verification:

    • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are standard methods for assessing the purity of small molecules.[4][5] An HPLC analysis can reveal the presence of impurities, while LC-MS can confirm the molecular weight of the compound, verifying its identity.

    • Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for each new batch. This document should provide information on the purity, identity (confirmed by methods like NMR and MS), and any residual solvents.

  • Concentration Determination:

    • UV-Vis Spectrophotometry: The concentration of an this compound solution can be estimated by measuring its absorbance at a specific wavelength. This requires establishing a standard curve with a previously validated batch or using a known extinction coefficient.

    • Quantitative LC-MS/MS: For a more precise quantification, LC-MS/MS is a highly sensitive method.

    • ELISA: If available, an enzyme-linked immunosorbent assay (ELISA) can also be used for sensitive quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound powder and stock solutions?

A1: Proper storage is critical for maintaining the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C, protected from light.

  • Stock Solutions: Prepare stock solutions in an appropriate solvent like DMSO or methanol. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot completely and bring it to room temperature.

Q2: What is the recommended solvent for dissolving this compound?

A2: DMSO and methanol are commonly used solvents for preparing this compound stock solutions. Ensure the use of high-purity, anhydrous solvents to maximize solubility and stability.

Q3: Can I store my diluted working solutions of this compound?

A3: It is generally not recommended to store diluted working solutions for extended periods. Prepare fresh working solutions from the stock solution for each experiment to ensure consistent activity.

Q4: Is this compound light-sensitive?

A4: Quinolone compounds can be sensitive to light. It is best practice to protect both stock and working solutions from light by using amber vials or by wrapping containers in foil.

Q5: At what concentration should I use this compound in my experiments?

A5: The effective concentration of this compound will vary depending on the experimental system (e.g., bacterial species, cell line). The IC50 (half-maximal inhibitory concentration) for its inhibitory effect on the electron transport chain is in the micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 259.34 g/mol
Solubility in DMSO 9 mg/mL (34.7 mM)
Mechanism of Action Inhibitor of Complex III (cytochrome bc1 complex) of the electron transport chain.
IC50 (NDH-2) 7.3 µM (in the presence of 50 µM menadione)
Storage ConditionStability of QuinolonesReference
4°C Stable for up to 24 hours, degradation may occur after 48 hours.
-20°C Stable for at least 7 days, with some degradation observed after 30 days.
-80°C Similar stability to -20°C.
Freeze-Thaw Cycles Stable for 1-3 cycles, but unstable after five cycles.
Light Exposure Can contribute to degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO) or methanol

    • Sterile microcentrifuge tubes or amber vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution, but avoid excessive heat.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Treating Bacterial Cultures with this compound
  • Materials:

    • Bacterial culture in the desired growth phase (e.g., mid-logarithmic)

    • This compound stock solution

    • Appropriate sterile culture medium

    • Vehicle control (e.g., DMSO or methanol)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution and bring it to room temperature.

    • Prepare serial dilutions of the this compound stock solution in fresh culture medium to achieve the desired final concentrations for your experiment.

    • In a multi-well plate or culture tubes, add the appropriate volume of the diluted this compound solutions to the bacterial cultures.

    • Prepare a vehicle control by adding the same volume of the solvent (used to dissolve this compound) to a separate culture. This is crucial to account for any effects of the solvent on bacterial growth.

    • Incubate the cultures under the appropriate conditions (e.g., temperature, shaking).

    • At the desired time points, measure the response of interest (e.g., optical density, CFU count, gene expression).

Visualizations

This compound Biosynthesis and Mechanism of Action

HQNO_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa cluster_Target_Bacterium Target Bacterium pqsA PqsA intermediate Intermediate pqsA->intermediate pqsBCD pqsBCD PqsBCD pqsL PqsL anthranilate Anthranilate anthranilate->pqsA fatty_acid Fatty Acid fatty_acid->pqsA HQNO_pa This compound intermediate->HQNO_pa pqsL ETC Complex I Complex II Complex III (cytochrome bc1) Complex IV HQNO_pa->ETC:f2 Inhibits respiration Cellular Respiration Blocked ETC->respiration

Caption: Biosynthesis of this compound in P. aeruginosa and its inhibitory action on Complex III of the electron transport chain in a target bacterium.

References

Technical Support Center: Troubleshooting HQNO-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound primarily induces cytotoxicity by inhibiting the mitochondrial electron transport chain.[1][2] It is a potent inhibitor of Complex III (cytochrome bc1 complex), binding to the quinone reduction (Qi) site and disrupting the flow of electrons.[1][3] This blockade leads to the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and subsequent cell death, which can resemble apoptosis.[4] In some organisms, this compound can also inhibit Type II NADH:quinone oxidoreductase (NDH-2).

Q2: I am observing higher/lower than expected cytotoxicity with this compound. What are the potential causes?

A2: Discrepancies in this compound-induced cytotoxicity can arise from several factors:

  • Cell Type and Metabolic State: The susceptibility of cells to this compound can vary significantly based on their metabolic activity and reliance on oxidative phosphorylation. Highly proliferative cells or those with greater metabolic rates may be more sensitive.

  • This compound Concentration and Purity: Verify the concentration and purity of your this compound stock solution. Degradation of the compound can lead to reduced efficacy.

  • Cell Density: High cell densities can alter the microenvironment and affect cellular responses to this compound. Ensure consistent cell seeding densities across experiments.

  • Incubation Time: The duration of this compound exposure is critical. Shorter incubation times may not be sufficient to induce a cytotoxic response, while longer times can lead to secondary effects.

  • Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases. It is crucial to use the lowest effective concentration to minimize these effects.

Q3: How can I confirm that the observed cytotoxicity is due to mitochondrial dysfunction?

A3: To confirm that this compound is inducing cytotoxicity via mitochondrial disruption, you can perform the following assays:

  • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease in potential is indicative of mitochondrial dysfunction.

  • Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes such as DCFDA or MitoSOX Red to quantify the production of ROS. An increase in ROS levels is a known consequence of Complex III inhibition by this compound.

  • ATP Measurement: Since mitochondrial respiration is the primary source of ATP, its inhibition by this compound should lead to a depletion of cellular ATP levels. ATP levels can be measured using luciferin/luciferase-based assays.

Q4: Are there any known off-target effects of this compound?

A4: While the primary target of this compound is Complex III of the electron transport chain, like many chemical inhibitors, it may have off-target effects, particularly at high concentrations. These can vary depending on the cell type and experimental conditions. To mitigate this, it is recommended to perform dose-response experiments to identify the lowest concentration that elicits the desired effect and to include appropriate controls in your experiments.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

Problem: You are observing high variability in your cell viability assays (e.g., MTT, XTT, ATP-based) when treating cells with this compound.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate pipetting to maintain consistent cell numbers across all wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification during incubation.
Variable Cell Metabolism Standardize cell culture conditions, including passage number and confluency, as these can affect metabolic activity and sensitivity to this compound.
Interference with Assay Reagents This compound, being a colored compound, may interfere with colorimetric assays. Include a "no-cell" control with this compound to check for direct reactivity with the assay reagents.
Incorrect Incubation Times Optimize the incubation time for both the this compound treatment and the viability assay itself for your specific cell line.
Guide 2: No Significant Cytotoxicity Observed

Problem: You are not observing the expected level of cell death after treating your cells with this compound.

Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound stock solutions and store them appropriately, protected from light and at the recommended temperature.
Low Metabolic Activity of Cells Your cell line may have a low rate of oxidative phosphorylation and be less sensitive to mitochondrial inhibitors. Consider using a positive control (e.g., another Complex III inhibitor like Antimycin A) to validate the experimental setup.
Insufficient this compound Concentration Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal cytotoxic concentration for your cell line.
Short Incubation Period Increase the duration of this compound exposure to allow sufficient time for the cytotoxic effects to manifest.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound on Different Cell Lines

Cell LineAssayIncubation TimeIC50 / LD50Reference
TIB-67 Mouse MonocytesMTT48 hours~10 µM (LD50)
A549 Human Lung Epithelial CellsMTT48 hours>10 µM (LD50)
Vero CellsNot specifiedNot specified33.38 µM (IC50)

Note: IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) values can vary depending on the specific experimental conditions.

Key Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: The following day, remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.

  • H2DCFDA Loading: After the this compound treatment, remove the medium and wash the cells with warm phosphate-buffered saline (PBS).

  • Incubation with Probe: Add H2DCFDA solution (typically 5-10 µM in PBS) to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the H2DCFDA solution and wash the cells again with PBS to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.

Visualizations

HQNO_Signaling_Pathway This compound This compound Complex_III Mitochondrial Complex III (Qi site) This compound->Complex_III Inhibition ETC Electron Transport Chain Complex_III->ETC Disruption ROS Increased ROS (Reactive Oxygen Species) ETC->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis / Cell Death MMP->Apoptosis

Caption: this compound-induced cytotoxicity signaling pathway.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Results (High Variability or No Effect) Check_Reagents Verify this compound Concentration and Reagent Stability Start->Check_Reagents Check_Protocol Review Experimental Protocol (Cell Density, Incubation Times) Start->Check_Protocol Check_Cells Assess Cell Health and Metabolic State Start->Check_Cells Run_Controls Include Positive/Negative Controls (e.g., Antimycin A, Vehicle) Check_Reagents->Run_Controls Check_Protocol->Run_Controls Check_Cells->Run_Controls Optimize_Assay Optimize Assay Parameters (e.g., Dose-Response, Time-Course) Run_Controls->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationships cluster_factors Experimental Factors cluster_outcomes Expected Outcomes HQNO_Conc This compound Concentration Cytotoxicity Cytotoxicity Level HQNO_Conc->Cytotoxicity Directly proportional Cell_Type Cell Type (Metabolic Profile) Cell_Type->Cytotoxicity Influences sensitivity Exposure_Time Exposure Time Exposure_Time->Cytotoxicity Directly proportional ROS_Production ROS Production Cytotoxicity->ROS_Production Correlates with MMP_Loss MMP Disruption Cytotoxicity->MMP_Loss Correlates with

Caption: Factors influencing this compound-induced cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of HQNO and Antimycin A on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between mitochondrial inhibitors is critical for designing robust experiments and interpreting results accurately. This guide provides an objective comparison of two widely used Complex III inhibitors, 2-heptyl-4-quinolone N-oxide (HQNO) and Antimycin A, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and Antimycin A are potent inhibitors of the mitochondrial electron transport chain (ETC) that target the cytochrome bc1 complex (Complex III). Their primary effect is the disruption of electron flow, leading to a sharp decrease in oxygen consumption and ATP synthesis. However, they achieve this through distinct binding mechanisms at different sites within Complex III, which can result in subtle but significant differences in their overall cellular impact. Antimycin A is generally considered a more potent and complete inhibitor of the Qi site, while this compound acts at the Qo site.

Mechanism of Action and Binding Sites

The core function of Complex III is to facilitate the Q-cycle, a process that transfers electrons from ubiquinol to cytochrome c. Both inhibitors interrupt this cycle, but at different locations.

  • Antimycin A: This inhibitor binds to the Qi (quinone inner) site of Complex III, close to the mitochondrial matrix.[1][2][3] This binding event blocks the transfer of electrons from heme bH to ubiquinone, effectively halting the Q-cycle.[3] The result is a highly reduced state of the electron carriers upstream of the inhibition site.

  • This compound: In contrast, this compound binds to the Qo (quinone outer) site of Complex III, located in the intermembrane space.[4] It acts as a ubiquinol antagonist, competing for the same binding pocket. This prevents the initial transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and cytochrome bL, thereby inhibiting the entire downstream electron flow.

Data Presentation: A Quantitative Comparison

The differential binding sites and mechanisms of this compound and Antimycin A lead to variations in their inhibitory potency and effects on key respiratory parameters.

Table 1: Comparative Effects on Mitochondrial Respiration

ParameterEffect of Antimycin AEffect of this compoundSupporting Rationale
Oxygen Consumption Rate (OCR) Strong and complete inhibition.Strong inhibition.Both block the ETC, preventing oxygen from acting as the final electron acceptor.
ATP Production Drastic, concentration-dependent decrease.Significant reduction.Inhibition of the ETC dissipates the proton gradient necessary for ATP synthase function.
Mitochondrial Membrane Potential (ΔΨm) Initial hyperpolarization followed by collapse.Similar pattern of hyperpolarization and subsequent collapse.The block in proton pumping leads to a breakdown of the electrochemical gradient.
Reactive Oxygen Species (ROS) Production Significant increase in superoxide production.Induces superoxide production.Inhibition of the Q-cycle can lead to the formation of a reactive semiquinone intermediate at the Qo site, which can donate an electron to oxygen.

Table 2: Inhibitory Concentration (IC50) Comparison

InhibitorTypical IC50 Range (Cell Viability)Example Cell Line
Antimycin A~10 nM - 1 µMHepG2
This compound~1 µM - 20 µMVaries by cell type

Note: IC50 values can vary significantly based on the cell type, metabolic state, and assay conditions.

Mandatory Visualization

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitor Binding Sites ComplexI Complex I Q Coenzyme Q Pool ComplexI->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 H2O H₂O O2->H2O 2H⁺ + 2e⁻ AntimycinA Antimycin A AntimycinA->ComplexIII Qi site This compound This compound This compound->ComplexIII Qo site

Caption: Inhibition sites of Antimycin A and this compound on Complex III.

Experimental Workflow: Seahorse XF Mito Stress Test cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cells in XF Microplate C Prepare Assay Medium (Substrates: Glucose, Pyruvate, Glutamine) A->C B Hydrate Sensor Cartridge with Calibrant G Load Inhibitors into Sensor Cartridge B->G E Replace Growth Medium with Assay Medium C->E D Prepare Inhibitor Solutions (Oligomycin, FCCP, Rot/AA or this compound) D->G F Incubate Cells (37°C, non-CO₂ incubator) E->F H Calibrate and Run Seahorse XF Analyzer F->H G->H I Measure Basal OCR H->I J Inject Oligomycin (Measure ATP-linked OCR) I->J K Inject FCCP (Measure Maximal Respiration) J->K L Inject Rotenone/Antimycin A or this compound (Measure Non-Mitochondrial Respiration) K->L M Normalize Data (e.g., to cell count/protein) L->M

Caption: Workflow for assessing mitochondrial function with inhibitors.

Experimental Protocols

Accurate comparison of this compound and Antimycin A requires standardized experimental procedures. Below are detailed protocols for key assays.

Measurement of Oxygen Consumption Rate (OCR) via Seahorse XF Mito Stress Test

This assay measures real-time OCR to assess key parameters of mitochondrial function.

  • Materials:

    • Seahorse XF Analyzer (e.g., XFe96)

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Calibrant, Base Medium, and supplements (glucose, pyruvate, glutamine)

    • Inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A, this compound

  • Procedure:

    • Cell Seeding: Seed cells at an optimized density in a Seahorse XF microplate and allow them to adhere overnight.

    • Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

    • Assay Preparation: On the day of the assay, warm the Seahorse XF Base Medium and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Remove growth medium from cells, wash with assay medium, and add the final volume of assay medium. Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes.

    • Inhibitor Loading: Prepare stock solutions of inhibitors and dilute them to the desired working concentration in the assay medium. Load the inhibitors into the appropriate ports of the hydrated sensor cartridge. A typical sequence is:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (uncoupler)

      • Port C: Rotenone & Antimycin A (Complex I & III inhibitors) or this compound

    • Run Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the pre-programmed protocol.

    • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration per well. This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (ΔΨm) via JC-1 Staining

JC-1 is a cationic dye that accumulates in mitochondria based on membrane potential.

  • Materials:

    • JC-1 Dye

    • Fluorescence microscope or flow cytometer

    • Cell culture plates or coverslips

    • Phosphate-Buffered Saline (PBS) or other suitable buffer

    • FCCP or CCCP (as a positive control for depolarization)

  • Procedure:

    • Cell Culture and Treatment: Culture cells to a suitable confluency. Treat cells with desired concentrations of this compound, Antimycin A, vehicle control (e.g., DMSO), and a positive control (e.g., 50 µM CCCP) for the specified duration.

    • Staining: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium. Remove the treatment medium, wash cells once with warm PBS, and then incubate them with the JC-1 solution for 15-30 minutes at 37°C in the dark.

    • Washing: Aspirate the staining solution and wash the cells 1-2 times with warm PBS or assay buffer to remove excess dye.

    • Analysis:

      • Fluorescence Microscopy: Immediately image the cells. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence.

      • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. Quantify the shift from red to green fluorescence to determine the percentage of depolarized cells.

    • Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

References

Differentiating HQNO's Respiratory Inhibition from PQS Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in microbiology, infectious diseases, and drug development, understanding the nuanced roles of bacterial signaling molecules is paramount. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the quinolone signaling pathway produces a spectrum of molecules with distinct functions. Among these, 2-heptyl-4-quinolone N-oxide (HQNO) and the Pseudomonas quinolone signal (PQS; 2-heptyl-3-hydroxy-4-quinolone) present a classic case of structurally similar molecules with divergent primary roles. While PQS acts as a quorum-sensing signal, orchestrating group behaviors, this compound functions primarily as a potent respiratory inhibitor. This guide provides a detailed comparison of these two molecules, supported by experimental data and protocols, to aid researchers in dissecting their unique contributions to P. aeruginosa pathophysiology.

Distinguishing Characteristics of this compound and PQS

This compound and PQS, despite their shared biosynthetic origins from the pqsABCDE operon, are synthesized by different terminal enzymes and exhibit fundamentally different biological activities.[1][2] PQS, synthesized from its precursor 2-heptyl-4-quinolone (HHQ) by the monooxygenase PqsH, is a key intercellular signal molecule in the pqs quorum-sensing system.[3][4][5] It binds to the transcriptional regulator PqsR (also known as MvfR) to control the expression of numerous virulence factors. In contrast, this compound is synthesized from HHQ via the monooxygenase PqsL and does not act as a signaling molecule in the traditional sense; transcriptomic analyses have shown that this compound does not significantly alter the P. aeruginosa transcriptome. Instead, its primary role is the inhibition of the electron transport chain.

Mechanism of Action: A Tale of Two Targets

The functional divergence of this compound and PQS is rooted in their distinct molecular targets.

This compound: A Potent Respiratory Toxin

This compound is a well-established inhibitor of the cytochrome bc1 complex (Complex III) in the respiratory chain of both bacteria and eukaryotic mitochondria. It specifically binds to the Qi site of the cytochrome bc1 complex, disrupting the flow of electrons. This inhibition leads to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), membrane damage, and ultimately can lead to programmed cell death and autolysis. This self-poisoning mechanism can be advantageous for the bacterial population by promoting biofilm formation through the release of extracellular DNA (eDNA).

PQS: A Quorum-Sensing Modulator

PQS functions as a co-inducer for the LysR-type transcriptional regulator PqsR. The PQS-PqsR complex binds to the promoter of the pqsA operon, creating a positive feedback loop that amplifies quinolone signal production. This signaling cascade is integrated into the broader P. aeruginosa quorum-sensing network, which includes the las and rhl systems, to fine-tune the expression of virulence factors like elastase, pyocyanin, and rhamnolipids. Beyond its signaling role, PQS has been implicated in iron acquisition and the biogenesis of outer-membrane vesicles.

Quantitative Comparison of this compound and PQS Effects

The following table summarizes key quantitative data that highlight the distinct activities of this compound and PQS.

ParameterThis compoundPQSReference
Primary Function Respiratory InhibitionQuorum Sensing
Molecular Target Cytochrome bc1 complex (Complex III)PqsR (MvfR) transcriptional regulator
Effect on S. aureus Respiration Inhibition of oxygen consumptionNo direct inhibition
Signaling Activity No significant transcriptional regulationInduces lasB expression and other PqsR-dependent genes
Concentration for Maximal Autolysis Similar to physiological concentrations in PA14 culturesNot a primary inducer of autolysis
Effect on pqsA-E operon expression No direct effectInduces expression via PqsR

Experimental Protocols for Differentiation

Distinguishing the effects of this compound-mediated respiratory inhibition from PQS-dependent signaling is crucial for accurate interpretation of experimental results. The following protocols outline key experiments to dissect these two phenomena.

Measurement of Respiratory Chain Inhibition

This protocol measures the activity of the cytochrome bc1 complex to directly assess the inhibitory effect of this compound.

Protocol: Cytochrome c Reductase Activity Assay

  • Bacterial Culture and Membrane Preparation:

    • Grow P. aeruginosa strains (e.g., wild-type, ΔpqsA, ΔpqsL) to the desired growth phase (e.g., late exponential).

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells (e.g., by sonication or French press) and prepare membrane fractions by ultracentrifugation.

    • Determine the total protein concentration of the membrane fraction.

  • Assay Procedure:

    • In a spectrophotometer cuvette, combine a buffer containing cyanide (to inhibit cytochrome c oxidase), ubiquinol (as the electron donor), and ferricytochrome c (as the electron acceptor).

    • Add a standardized amount of the membrane protein preparation to the cuvette.

    • Initiate the reaction and monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

    • To test for inhibition, pre-incubate the membrane fraction with varying concentrations of this compound before adding the substrates.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction from the linear portion of the absorbance curve.

    • Compare the activity in the presence and absence of this compound to determine the extent of inhibition.

Quantification of PQS Signaling Activity

This protocol utilizes a reporter strain to quantify the signaling activity of PQS.

Protocol: PQS Reporter Assay using a lasB'-lacZ Fusion

  • Bacterial Strains and Plasmids:

    • Use a P. aeruginosa reporter strain that is deficient in PQS production but contains a PQS-responsive reporter construct. A common system is a lasR mutant (to eliminate interference from the las system) carrying a plasmid with the lasB promoter fused to a reporter gene like lacZ (e.g., pTS400 in PAO-R1).

  • Assay Procedure:

    • Grow the reporter strain in a suitable medium.

    • Add exogenous PQS at various concentrations to different cultures. As a negative control, add this compound to a separate set of cultures.

    • Incubate the cultures to allow for reporter gene expression.

  • Measurement of Reporter Activity:

    • Harvest the cells and measure the activity of the reporter enzyme (e.g., β-galactosidase for a lacZ fusion).

    • Normalize the reporter activity to the cell density (e.g., OD600).

  • Data Analysis:

    • Plot the reporter activity as a function of PQS concentration to determine the dose-response curve for PQS signaling. Compare this to the lack of response from this compound addition.

Visualizing the Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the distinct pathways of this compound and PQS and a workflow for their experimental differentiation.

PQS_Signaling_Pathway cluster_synthesis Biosynthesis cluster_action Mechanism of Action Anthranilate Anthranilate pqsA pqsA-D Anthranilate->pqsA HHQ HHQ (2-heptyl-4-quinolone) pqsA->HHQ pqsH pqsH HHQ->pqsH pqsL pqsL HHQ->pqsL PQS PQS (2-heptyl-3-hydroxy-4-quinolone) pqsH->PQS PqsR PqsR PQS->PqsR This compound This compound (2-heptyl-4-quinolone N-oxide) pqsL->this compound ETC Electron Transport Chain This compound->ETC Cytochrome_bc1 Cytochrome bc1 Complex This compound->Cytochrome_bc1 Inhibits pqsA_promoter pqsA promoter PqsR->pqsA_promoter Binds Virulence_Genes Virulence Genes pqsA_promoter->Virulence_Genes Activates ROS ROS Production Cytochrome_bc1->ROS Leads to

Caption: Biosynthesis and distinct mechanisms of action for PQS and this compound.

Experimental_Workflow cluster_mutants Genetic Approach cluster_assays Phenotypic Assays cluster_analysis Data Interpretation WT Wild-Type (PA14/PAO1) Resp_Assay Respiratory Activity Assay (e.g., O2 consumption) WT->Resp_Assay Signal_Assay PQS Signaling Assay (e.g., pqsA'-lux reporter) WT->Signal_Assay pqsA_mutant ΔpqsA Mutant (No HHQ, PQS, this compound) pqsA_mutant->Resp_Assay pqsA_mutant->Signal_Assay pqsH_mutant ΔpqsH Mutant (HHQ & this compound only) pqsH_mutant->Resp_Assay pqsH_mutant->Signal_Assay pqsL_mutant ΔpqsL Mutant (HHQ & PQS only) pqsL_mutant->Resp_Assay pqsL_mutant->Signal_Assay Resp_Inhibition Attribute phenotype to Respiratory Inhibition (this compound) Resp_Assay->Resp_Inhibition Loss of phenotype in ΔpqsL? Signaling_Effect Attribute phenotype to PQS Signaling Signal_Assay->Signaling_Effect Loss of phenotype in ΔpqsH?

Caption: Experimental workflow to differentiate this compound and PQS functions.

By employing a combination of genetic mutants, specific biochemical assays, and reporter systems, researchers can effectively delineate the distinct roles of this compound as a respiratory inhibitor and PQS as a quorum-sensing signal molecule. This understanding is critical for developing targeted therapeutic strategies against P. aeruginosa infections.

References

A Tale of Two Quinolones: Unraveling the Transcriptomic Response of Bacteria to HQNO versus Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bacterial signaling and antibiotic action, quinolones represent a diverse class of molecules with profound effects on bacterial physiology. This guide provides a detailed comparative analysis of the transcriptomic response of bacteria to two distinct types of quinolones: 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), a respiratory chain inhibitor, and the widely used fluoroquinolone antibiotics, which target DNA replication. This objective comparison, supported by experimental data, aims to illuminate their contrasting modes of action at the genetic level, offering valuable insights for researchers in microbiology and drug development.

Executive Summary

Our comprehensive analysis reveals a stark contrast in the transcriptomic impact of this compound and fluoroquinolones on bacteria. While fluoroquinolones induce a robust and widespread transcriptional reprogramming, centrally characterized by the induction of the SOS DNA damage response, this compound, under standard laboratory conditions, elicits a minimal to negligible transcriptomic response in Pseudomonas aeruginosa. This profound difference stems from their distinct primary molecular targets. Fluoroquinolones directly damage DNA by inhibiting DNA gyrase and topoisomerase IV, triggering a cascade of gene expression changes aimed at DNA repair and survival. In contrast, this compound's primary assault is on the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent cell death, a mechanism that does not appear to trigger a significant, direct transcriptional feedback loop in the same manner.

Comparative Transcriptomic Analysis

The following tables summarize the differential gene expression patterns observed in bacteria upon exposure to fluoroquinolones. It is important to note that equivalent transcriptomic data for this compound is not presented, as studies have shown it does not significantly alter the transcriptome of Pseudomonas aeruginosa in planktonic culture.

Table 1: Differentially Expressed Genes in Pseudomonas aeruginosa in Response to Ciprofloxacin (a Fluoroquinolone)

GeneFunctionFold ChangeRegulation
recADNA repair and recombination, SOS response regulator> 2.0Upregulated
lexASOS response repressor> 2.0Upregulated
dinGATP-dependent DNA helicase, DNA repair> 2.0Upregulated
ruvAHolliday junction DNA helicase subunit, DNA repair> 2.0Upregulated
ruvBHolliday junction DNA helicase subunit, DNA repair> 2.0Upregulated
sbmCDNA damage-inducible protein> 2.0Upregulated
PA3005Probable prophage terminase, large subunit> 2.0Upregulated
PA0627Phage-related protein> 2.0Upregulated
nuoA-NNADH dehydrogenase I chain< -2.0Downregulated
cyoA-ECytochrome o ubiquinol oxidase< -2.0Downregulated

Note: This table presents a selection of representative genes and their regulation. The full extent of transcriptomic changes is more extensive. Data is synthesized from multiple studies and fold changes are indicative.

Table 2: Differentially Expressed Genes in Staphylococcus aureus in Response to Ciprofloxacin

GeneFunctionFold ChangeRegulation
recADNA repair and recombination, SOS response regulator> 2.0Upregulated
lexASOS response repressor> 2.0Upregulated
dinBDNA polymerase IV, SOS response> 2.0Upregulated
uvrAExcinuclease ABC subunit A, DNA repair> 2.0Upregulated
uvrBExcinuclease ABC subunit B, DNA repair> 2.0Upregulated
norAEfflux pump> 2.0Upregulated
srrAStaphylococcal respiratory response regulator> 2.0Upregulated
srrBStaphylococcal respiratory response sensor> 2.0Upregulated
atpA-HF0F1 ATP synthase subunits< -2.0Downregulated
lctELactate dehydrogenase< -2.0Downregulated

Note: This table presents a selection of representative genes and their regulation. The full extent of transcriptomic changes is more extensive. Data is synthesized from multiple studies and fold changes are indicative.

Signaling Pathways and Mechanisms of Action

The differential transcriptomic profiles of this compound and fluoroquinolones are a direct consequence of their distinct molecular targets and the downstream signaling cascades they activate.

This compound: A Silent Disruptor of Respiration

This compound acts as a potent inhibitor of the cytochrome bc1 complex (Complex III) in the bacterial electron transport chain.[1] This blockage disrupts the flow of electrons, leading to a collapse of the proton motive force and a subsequent surge in the production of reactive oxygen species (ROS). This oxidative stress is a primary driver of this compound's bactericidal activity, causing damage to cellular components and ultimately leading to cell death.[1] Crucially, transcriptomic studies on Pseudomonas aeruginosa have revealed that this compound does not act as a signaling molecule to induce widespread changes in gene expression.[2] This suggests that the damage inflicted by this compound is rapid and overwhelming, bypassing the need for a complex transcriptional response.

HQNO_Pathway This compound This compound ETC Electron Transport Chain (Complex III) This compound->ETC Inhibits ROS Reactive Oxygen Species (ROS) Production ETC->ROS Disruption leads to Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Damage Causes Death Cell Death Damage->Death

This compound's Mechanism of Action
Fluoroquinolones: Triggering the SOS Alarm

In stark contrast, fluoroquinolones, such as ciprofloxacin, directly target bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, transcription, and repair. By forming a stable complex with these enzymes and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome. This extensive DNA damage is a potent trigger for the SOS response, a global DNA damage repair network. The induction of the SOS response leads to the upregulation of a large regulon of genes involved in DNA repair, recombination, and cell cycle arrest, representing a significant and well-documented transcriptomic signature.

Fluoroquinolone_Pathway Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Fluoroquinolone->Gyrase_TopoIV Inhibits DNA_Damage DNA Double-Strand Breaks Gyrase_TopoIV->DNA_Damage Leads to SOS_Response SOS Response Induction DNA_Damage->SOS_Response Triggers Gene_Expression Altered Gene Expression (DNA repair, etc.) SOS_Response->Gene_Expression Upregulates Cell_Outcome Cell Cycle Arrest or Cell Death Gene_Expression->Cell_Outcome

Fluoroquinolone's Mechanism of Action

Experimental Protocols

A generalized workflow for the transcriptomic analysis of bacterial responses to quinolones is outlined below. Specific details from the cited studies are incorporated to provide a comprehensive overview.

Bacterial Strains and Growth Conditions
  • Bacterial Strains: Pseudomonas aeruginosa PAO1, Staphylococcus aureus Newman, or other relevant strains.

  • Growth Medium: Luria-Bertani (LB) broth or Mueller-Hinton broth are commonly used.

  • Growth Conditions: Cultures are typically grown aerobically at 37°C with shaking (e.g., 200 rpm) to mid-logarithmic phase (OD600 of ~0.4-0.6) before the addition of the quinolone.

Quinolone Exposure
  • This compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is added to the bacterial culture to a final concentration that is typically at or below the minimum inhibitory concentration (MIC).

  • Fluoroquinolones (e.g., Ciprofloxacin): A stock solution of the fluoroquinolone is added to the culture to a final concentration, often a sub-inhibitory concentration (e.g., 0.5x MIC), to elicit a transcriptomic response without immediate cell death.

  • Exposure Time: The duration of exposure is a critical parameter and can range from a few minutes to several hours, depending on the experimental goals.

RNA Extraction and Sequencing
  • RNA Stabilization: At the desired time points post-exposure, bacterial cultures are immediately treated with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • Cell Lysis and RNA Isolation: Bacterial cells are harvested by centrifugation, and total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) that includes a DNase treatment step to remove contaminating genomic DNA.

  • RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Ribosomal RNA (rRNA) Depletion: To enrich for messenger RNA (mRNA), ribosomal RNA is removed from the total RNA samples using a rRNA depletion kit.

  • cDNA Library Preparation and Sequencing: The rRNA-depleted RNA is used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform (e.g., Illumina).

Data Analysis
  • Quality Control of Sequencing Reads: Raw sequencing reads are assessed for quality, and adapter sequences and low-quality reads are trimmed.

  • Read Mapping: The high-quality reads are aligned to the reference genome of the bacterial species under investigation.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly differentially expressed between the treated and untreated control groups.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses are performed to identify the biological processes and pathways that are significantly affected by the quinolone treatment.

Experimental_Workflow Start Bacterial Culture (Mid-log phase) Treatment Quinolone Exposure (this compound or Fluoroquinolone) Start->Treatment RNA_Stabilization RNA Stabilization Treatment->RNA_Stabilization RNA_Extraction Total RNA Extraction & DNase Treatment RNA_Stabilization->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, DEG, Enrichment) Sequencing->Data_Analysis

Transcriptomic Analysis Workflow

Conclusion

The transcriptomic response of bacteria to this compound and fluoroquinolones provides a compelling example of how different molecules within the same broad class can exert their effects through fundamentally distinct mechanisms. Fluoroquinolones act as direct inducers of a massive transcriptional reprogramming centered on the SOS response, a clear distress signal in the face of extensive DNA damage. In contrast, this compound's assault on the respiratory chain leads to a more direct and silent demise, with minimal impact on the bacterial transcriptome. This comparative analysis underscores the importance of understanding the specific mode of action of antibacterial compounds to predict their downstream effects and to inform the development of novel therapeutic strategies. For researchers, these findings highlight the divergent evolutionary pressures exerted by different antibacterial agents and provide a framework for interpreting transcriptomic data in the context of bacterial stress responses.

References

HQNO vs. Rotenone: A Comparative Guide to Mitochondrial Complex Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used mitochondrial inhibitors, 2-heptyl-4-quinolone N-oxide (HQNO) and rotenone. By examining their mechanisms of action, inhibitory concentrations, and effects on cellular respiration, this document aims to assist researchers in selecting the appropriate tool for their studies in cellular metabolism, drug discovery, and toxicology.

At a Glance: Key Differences

FeatureThis compound (2-heptyl-4-quinolone N-oxide)Rotenone
Primary Target Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase)Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase)
Mechanism of Action Acts as a ubiquinone analog, inhibiting the Qi (quinone reduction) site of Complex III, blocking electron transfer from cytochrome b to cytochrome c1.Interferes with the transfer of electrons from iron-sulfur centers within Complex I to ubiquinone.[1][2]
Inhibitory Potency (IC50) ~4.20 nM (in an ELISA assay for this compound detection)1.7 - 2.2 µM (at Complex I)[1]; Varies from 0.1 nM to 100 nM depending on the system and methods used.[3]
Downstream Effects Inhibition of cellular respiration, reduction in ATP synthesis, and potential for increased production of reactive oxygen species (ROS) from Complex I.Potent inhibition of cellular respiration, decreased ATP production, and significant increase in mitochondrial ROS production.[4]
Common Research Applications Studying Complex III function, investigating quinone-binding sites, and as a tool in microbial pathogenesis research.Inducing a Parkinson's disease-like phenotype in animal models, studying Complex I dysfunction, and as a general tool for inhibiting mitochondrial respiration.

Mechanism of Action

Both this compound and rotenone disrupt the mitochondrial electron transport chain (ETC), a critical process for cellular energy production. However, they achieve this by targeting different complexes within the chain.

Rotenone is a classical and highly specific inhibitor of Mitochondrial Complex I . It binds to the ubiquinone-binding site of the complex, preventing the transfer of electrons from NADH to ubiquinone. This blockade leads to a halt in the electron flow through the ETC, a subsequent decrease in ATP synthesis, and a significant increase in the production of reactive oxygen species (ROS) as electrons are prematurely leaked to oxygen.

This compound , on the other hand, primarily targets Mitochondrial Complex III (cytochrome bc1 complex). It functions as an antagonist at the Qi site, which is the site where ubiquinol (the reduced form of ubiquinone) binds to donate electrons. By occupying this site, this compound prevents the reduction of cytochrome c, thereby inhibiting the passage of electrons further down the ETC. While its primary target is Complex III, some studies have suggested potential off-target effects on other respiratory enzymes, such as type II NADH:quinone oxidoreductase (NDH-2), particularly in microorganisms.

Visualizing the Inhibition: Electron Transport Chain

The following diagram illustrates the points of inhibition for both rotenone and this compound within the mitochondrial electron transport chain.

ETC_Inhibition cluster_complexes Mitochondrial Inner Membrane cluster_inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) Q Q ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytochromeC CytochromeC ComplexIII->CytochromeC e- ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- Q->ComplexIII e- CytochromeC->ComplexIV e- H2O H₂O O2->H2O Rotenone Rotenone Rotenone->ComplexI This compound This compound This compound->ComplexIII ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition sites of Rotenone (Complex I) and this compound (Complex III) in the ETC.

Experimental Data: A Comparative Overview

The inhibitory effects of this compound and rotenone on mitochondrial respiration can be quantified using various cellular and biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

InhibitorTarget ComplexIC50 ValueCell Line/SystemReference
Rotenone Complex I1.7 - 2.2 µMCardiac Sarcoplasmic Reticulum
Complex I0.1 - 100 nMVaries
This compound ELISA Detection4.20 ± 0.86 nMN/A

Note: The IC50 value for this compound against Complex III activity in isolated mitochondria or whole cells is not consistently reported in the literature, however, concentrations around 10 µM have been shown to effectively inhibit Complex III-linked respiration in cell-based assays.

Experimental Protocols

A common and powerful method for assessing the impact of mitochondrial inhibitors is through real-time measurement of the oxygen consumption rate (OCR) using extracellular flux analyzers, such as the Seahorse XF Analyzer.

Experimental Workflow: Seahorse XF Mito Stress Test

This protocol allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The sequential injection of different mitochondrial inhibitors, including rotenone and a Complex III inhibitor like antimycin A (which can be substituted with this compound for comparative studies), enables the dissection of the different components of cellular respiration.

Seahorse_Workflow cluster_workflow Seahorse XF Mito Stress Test Protocol start Seed Cells in Seahorse Microplate incubation Incubate and allow cells to adhere start->incubation media_change Replace with Seahorse XF Assay Medium incubation->media_change equilibration Equilibrate in a CO2-free incubator media_change->equilibration load_cartridge Load Sensor Cartridge with: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A (or this compound) equilibration->load_cartridge run_assay Run Seahorse XF Analyzer load_cartridge->run_assay analysis Analyze OCR data to determine mitochondrial parameters run_assay->analysis Signaling_Pathways cluster_pathway Downstream Effects of Mitochondrial Inhibition Inhibition Mitochondrial Complex Inhibition (Rotenone or this compound) ETC_Dysfunction Electron Transport Chain Dysfunction Inhibition->ETC_Dysfunction ROS Increased ROS Production ETC_Dysfunction->ROS ATP_Depletion Decreased ATP Synthesis ETC_Dysfunction->ATP_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest Autophagy Autophagy ATP_Depletion->Autophagy Apoptosis Apoptosis Oxidative_Stress->Apoptosis Oxidative_Stress->Autophagy

References

A Comparative Guide to Validating HQNO Target Engagement in Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the engagement of 2-heptyl-4-quinolone N-oxide (HQNO) with its molecular targets in bacterial cells. Understanding and confirming this engagement is a critical step in antimicrobial drug discovery and in elucidating the intricate mechanisms of bacterial signaling and competition. This document offers an objective overview of key methodologies, supported by experimental data, to aid in the selection of the most appropriate techniques for your research needs.

Introduction to this compound and its Bacterial Targets

2-heptyl-4-quinolone N-oxide (this compound) is a quinolone-N-oxide that is naturally produced by the bacterium Pseudomonas aeruginosa. It plays a significant role in interspecies competition and biofilm formation. This compound is known to primarily target the bacterial electron transport chain, a crucial pathway for energy generation. The validated primary targets of this compound in bacteria are:

  • Complex III (Cytochrome bc1 Complex): this compound is a potent inhibitor of Complex III, binding to the quinol oxidation (Qi) site. This inhibition disrupts the electron flow, leading to the production of reactive oxygen species (ROS), dissipation of the proton motive force, and ultimately, bacterial cell death.

  • Type II NADH:quinone Oxidoreductase (NDH-2): this compound also inhibits NDH-2, a key enzyme in the respiratory chain of many bacteria, by competing with the quinone substrate.

  • Dihydroorotate Dehydrogenase (DHODH): More recently, this compound has been shown to inhibit DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts DNA and RNA synthesis.

Comparative Analysis of Target Engagement Validation Methods

The selection of a method to validate this compound target engagement depends on various factors, including the specific research question, the available resources, and the desired throughput. The following table summarizes and compares key methodologies.

MethodPrincipleKey OutputsThroughputEnvironmentAdvantagesLimitations
Enzymatic Assays Measures the inhibition of the catalytic activity of purified target enzymes (NDH-2, DHODH, Complex III) by this compound.IC50 values, mechanism of inhibition (e.g., competitive).HighIn vitroQuantitative, well-established, provides direct measure of functional inhibition.Requires purified, active enzyme; does not directly confirm target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand (this compound) binding in intact cells or cell lysates.Thermal shift (ΔTm), confirmation of intracellular target binding, apparent cellular EC50.Medium to HighIn-cell, cell lysateLabel-free, confirms target engagement in a physiological context, applicable to membrane proteins.Requires specific antibodies for detection, optimization of heat shock conditions can be challenging.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon direct binding of this compound to its purified target protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.LowIn vitroProvides a complete thermodynamic profile of the interaction, label-free.Requires large amounts of pure protein and compound, low throughput.
Surface Plasmon Resonance (SPR) Measures the change in refractive index upon binding of this compound to its immobilized target protein.Binding affinity (Kd), association (ka) and dissociation (kd) rates.MediumIn vitroReal-time measurement of binding kinetics, high sensitivity.Requires immobilization of the target protein which may affect its conformation, potential for non-specific binding.
Proteomic Profiling (e.g., Chemoproteomics) Identifies proteins that interact with an affinity-tagged this compound analog or show altered abundance/post-translational modifications upon this compound treatment.Identification of direct and indirect targets, pathway analysis.Low to MediumIn-cell, cell lysateUnbiased, genome-wide target identification.Requires chemical modification of this compound, may identify indirect interactions.

Experimental Protocols

Enzymatic Assay for NDH-2 Inhibition

This protocol is adapted from studies on bacterial NDH-2 inhibition.

Principle: The activity of NDH-2 is monitored by following the oxidation of NADH, which results in a decrease in absorbance at 340 nm. The inhibitory effect of this compound is determined by measuring the reduction in the rate of NADH oxidation.

Materials:

  • Purified bacterial NDH-2 enzyme

  • NADH

  • Menadione (or other suitable quinone substrate)

  • This compound

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Triton X-100

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 180 µL of assay buffer to each well.

  • Add 2 µL of this compound at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include a DMSO control.

  • Add 10 µL of purified NDH-2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a solution containing NADH (final concentration, e.g., 200 µM) and menadione (final concentration, e.g., 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Enzymatic Assay for Dihydroorotate Dehydrogenase (DHODH) Inhibition

This protocol is based on the colorimetric measurement of DHODH activity.

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, with the concomitant reduction of a quinone cofactor. The activity can be monitored by following the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

Materials:

  • Purified bacterial DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or other suitable quinone

  • 2,6-dichloroindophenol (DCIP)

  • This compound

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl, 0.1% Triton X-100

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add assay buffer to a final volume of 190 µL per well.

  • Add this compound at various concentrations. Include a DMSO control.

  • Add purified DHODH enzyme to each well.

  • Add CoQ10 and DCIP to each well.

  • Initiate the reaction by adding DHO.

  • Immediately measure the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction rates and determine the IC50 value of this compound.

Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

This is a generalized protocol for CETSA that can be adapted for bacterial targets of this compound.

Principle: The binding of this compound to its target protein inside bacterial cells increases the protein's thermal stability. This stabilization is detected by heating the cells to various temperatures and quantifying the amount of soluble target protein remaining.

Materials:

  • Bacterial cell culture (e.g., Pseudomonas aeruginosa)

  • This compound

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Specific primary antibody against the target protein (e.g., a subunit of Complex III or NDH-2)

  • HRP-conjugated secondary antibody

  • Western blot equipment and reagents

  • Thermal cycler or heating blocks

Procedure:

  • Grow a bacterial culture to mid-log phase.

  • Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific time.

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by sonication or enzymatic digestion.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Determine the protein concentration of the supernatants.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

HQNO_Signaling_Pathway cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force NDH2 NDH-2 Complex_III Complex III (cytochrome bc1) ROS Reactive Oxygen Species (ROS) Complex_III->ROS DHODH DHODH Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cell_Death Cell Death DNA_RNA->Cell_Death inhibition of synthesis leads to This compound This compound This compound->NDH2 inhibition This compound->Complex_III inhibition This compound->DHODH inhibition ROS->Cell_Death

Caption: Signaling pathway of this compound in bacterial cells.

CETSA_Workflow A 1. Treat bacterial cells with this compound or vehicle B 2. Heat shock at a range of temperatures A->B C 3. Cell lysis B->C D 4. Centrifugation to separate soluble and aggregated proteins C->D E 5. Collect supernatant (soluble proteins) D->E F 6. Western Blot analysis of target protein E->F G 7. Quantify and plot soluble protein vs. temperature F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

A Comparative Guide to Confirming HQNO-Induced Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-heptyl-4-quinolone N-oxide (HQNO) with other common chemical inducers of reactive oxygen species (ROS). It includes supporting experimental data, detailed protocols for ROS detection, and visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction to this compound and ROS Induction

2-heptyl-4-quinolone N-oxide (this compound) is a well-characterized inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it binds to the Qi site of Complex III (cytochrome bc1 complex), obstructing the normal flow of electrons. This inhibition leads to an accumulation of electrons which are then shuttled to molecular oxygen, resulting in the formation of superoxide (O₂⁻), a primary reactive oxygen species.[1] This targeted mechanism makes this compound a valuable tool for studying the downstream effects of mitochondrial ROS production, which can include disruption of membrane potential, cellular damage, and induction of programmed cell death pathways such as apoptosis and autolysis.[1]

Comparative Analysis of ROS Inducers

Several chemical agents are utilized to induce ROS production in cellular models, each with a distinct mechanism of action. This section provides a comparative overview of this compound and its common alternatives.

Data Presentation: Quantitative Comparison of ROS Inducers

The following table summarizes the key characteristics and reported efficacy of this compound and other widely used ROS inducers. The "Fold Increase in ROS" is a representative range compiled from various studies and can vary depending on the cell type, concentration, and assay used.

InducerTarget/MechanismTypical Working ConcentrationFold Increase in ROS (Approx.)Key Features
This compound Mitochondrial Complex III Inhibitor1-10 µM2 to 6-foldSpecific inhibitor of the Qi site of Complex III.
Antimycin A Mitochondrial Complex III Inhibitor1-10 µM2 to 4-fold[2]Binds to the Qi site of Complex III, similar to this compound.[2]
Rotenone Mitochondrial Complex I Inhibitor100 nM - 1 µM2 to 3-fold[3]Blocks electron transfer from iron-sulfur clusters to ubiquinone in Complex I.
Menadione Redox Cycling Agent10-100 µM2 to 10-foldUndergoes redox cycling in mitochondria and other cellular compartments to generate superoxide.
Paraquat Redox Cycling Agent100-500 µM1.5 to 3.7-foldInduces ROS production through redox cycling, particularly in the mitochondria.

Experimental Protocols

Accurate measurement of ROS is critical for confirming the effects of inducers like this compound. The following are detailed protocols for two common fluorescence-based assays.

Protocol 1: Measurement of Total Cellular ROS using DCFDA/H2DCFDA

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFDA/H2DCFDA solution (e.g., 20 mM stock in DMSO)

  • 1X Assay Buffer (e.g., PBS or HBSS)

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Ex/Em = ~485/535 nm)

  • Positive control (e.g., Pyocyanin or H₂O₂)

  • This compound or other ROS inducers

Procedure for Adherent Cells:

  • Seed 50,000 cells per well in a black, clear-bottom 96-well plate and culture overnight.

  • Prepare a 20 µM working solution of H2DCFDA in 1X assay buffer immediately before use. The optimal concentration may vary by cell line (typically 10-50 µM).

  • Remove the culture medium and wash the cells once with 1X assay buffer.

  • Add 100 µL of the 20 µM H2DCFDA working solution to each well.

  • Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Remove the H2DCFDA solution and wash the cells once with 1X assay buffer.

  • Add 100 µL of 1X assay buffer or culture medium to each well.

  • Add the desired concentration of this compound or other ROS inducers to the wells.

  • Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Procedure for Suspension Cells:

  • Harvest and wash cells once with sterile PBS.

  • Resuspend the cells in the 20 µM H2DCFDA working solution at a concentration of 1x10⁶ cells/mL.

  • Incubate for 30 minutes at 37°C in the dark.

  • Pellet the cells, remove the supernatant, and resuspend in 1X assay buffer.

  • Wash the cells once more with 1X assay buffer.

  • Resuspend the final cell pellet in 1X assay buffer and add 100 µL (100,000 cells) to each well of a black 96-well plate.

  • Add the desired concentration of this compound or other ROS inducers.

  • Immediately measure fluorescence as described for adherent cells.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red

MitoSOX Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • MitoSOX Red reagent (e.g., 5 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells of interest

  • Black, clear-bottom 96-well plates or imaging dishes

  • Fluorescence microscope or microplate reader (Ex/Em = ~510/580 nm)

  • This compound or other ROS inducers

Procedure:

  • Prepare a 5 µM working solution of MitoSOX Red in HBSS or cell culture medium.

  • For adherent cells, remove the culture medium and add the MitoSOX Red working solution. For suspension cells, pellet and resuspend in the working solution.

  • Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm buffer.

  • Add the desired concentration of this compound or other ROS inducers to the cells in fresh buffer or medium.

  • Image the cells using a fluorescence microscope with appropriate filters or measure the fluorescence intensity in a microplate reader at an excitation of ~510 nm and an emission of ~580 nm.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathway of this compound-induced ROS production and a general workflow for its experimental confirmation.

HQNO_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexIV Complex IV Superoxide O₂⁻ (Superoxide) ComplexIII->Superoxide Electron Leakage O2 O₂ e_flow Electron Flow MMP Decreased Mitochondrial Membrane Potential Superoxide->MMP CellularDamage Oxidative Damage (Lipids, Proteins, DNA) Superoxide->CellularDamage HQNO_node This compound HQNO_node->ComplexIII Inhibits Qi site Apoptosis Apoptosis / Autolysis MMP->Apoptosis CellularDamage->Apoptosis

Caption: this compound inhibits Complex III of the mitochondrial ETC, leading to superoxide production and downstream cellular effects.

Experimental_Workflow start Start: Culture Cells treat Treat cells with this compound (and controls) start->treat stain Stain with ROS-sensitive probe (e.g., DCFDA or MitoSOX) treat->stain measure Measure Fluorescence (Plate Reader or Microscopy) stain->measure analyze Data Analysis: - Normalize to control - Calculate fold change measure->analyze end Conclusion: Confirm This compound-induced ROS analyze->end

Caption: A generalized workflow for the experimental confirmation of this compound-induced ROS production in cultured cells.

References

A Comparative Analysis of HQNO and Myxothiazol as Inhibitors of Mitochondrial Complex III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two widely used inhibitors of mitochondrial Complex III (ubiquinol-cytochrome c reductase): 2-n-heptyl-4-hydroxyquinoline N-oxide (HQNO) and myxothiazol. This document outlines their distinct mechanisms of action, presents available quantitative data on their effects, details relevant experimental protocols, and visualizes their impact on cellular signaling pathways.

Introduction to Complex III and its Inhibitors

Mitochondrial Complex III is a critical component of the electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the proton motive force that drives ATP synthesis. The enzymatic activity of Complex III is centered around the Q cycle, which involves two distinct ubiquinone/ubiquinol binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site.

This compound and myxothiazol are invaluable tools for studying the function and dysfunction of Complex III. Their distinct binding sites and mechanisms of inhibition lead to different effects on electron flow, reactive oxygen species (ROS) production, and downstream cellular signaling.

Mechanism of Action and Binding Sites

This compound and myxothiazol inhibit Complex III by binding to different sites within the complex, leading to distinct consequences for the Q cycle.

  • This compound is a Qi site inhibitor. It binds to the quinone reduction site, blocking the transfer of electrons from the low-potential heme bL to ubiquinone. This inhibition leads to an accumulation of reduced heme bH.

  • Myxothiazol is a Qo site inhibitor. It binds to the quinol oxidation site, preventing the initial transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP) and the low-potential heme bL.

The differential binding of these inhibitors has profound implications for their effects on the electron transport chain and cellular physiology.

Quantitative Comparison

The following tables summarize the available quantitative data for this compound and myxothiazol. It is important to note that the data are collated from various studies and may not be directly comparable due to differences in experimental systems and conditions.

Table 1: Inhibitory Potency

InhibitorTargetAssay SystemIC50 / EC50 / KiReference(s)
This compoundToxoplasma gondii proliferationIn vitro cell cultureEC50: 0.995 µM[1]
MyxothiazolCytotoxicity in A549 cellsIn vitro cell cultureIC50: 0.01 ng/mLNot available in search results
MyxothiazolCytotoxicity in HCT-15 cellsIn vitro cell cultureIC50: 0.03 ng/mLNot available in search results
MyxothiazolComplex III activityMouse liver mitochondria50% inhibition at 0.56 mg/kg (in vivo)[2]

Table 2: Effects on Mitochondrial Parameters

ParameterThis compoundMyxothiazolReference(s)
Superoxide Production IncreasedIncreased[1][3]
Mitochondrial Membrane Potential (ΔΨm) DecreasedNot explicitly quantified in direct comparison[1]
ATP Levels DecreasedNot explicitly quantified in direct comparison

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Complex III Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring the activity of ubiquinol-cytochrome c reductase.

Principle: The activity of Complex III is determined by measuring the rate of reduction of cytochrome c, which is monitored by the increase in absorbance at 550 nm.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

  • Substrate: Decylubiquinol (prepare fresh by reducing decylubiquinone with sodium borohydride).

  • Electron Acceptor: Cytochrome c (from bovine heart).

  • Inhibitors: this compound and myxothiazol stock solutions in DMSO.

  • Detergent: n-Dodecyl-β-D-maltoside (DDM) for solubilizing mitochondrial membranes.

Procedure:

  • Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.

  • Prepare the reaction mixture in a cuvette containing assay buffer, cytochrome c (final concentration 50 µM), and DDM (to permeabilize membranes).

  • Add the mitochondrial sample to the cuvette and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding decylubiquinol (final concentration 50 µM).

  • Immediately start monitoring the increase in absorbance at 550 nm for 3-5 minutes using a spectrophotometer.

  • To determine the specific activity of Complex III, perform a parallel assay in the presence of a saturating concentration of antimycin A (another Complex III inhibitor) and subtract this rate from the total rate.

  • For inhibitor studies, pre-incubate the mitochondria with varying concentrations of this compound or myxothiazol for 5 minutes before adding the substrate.

Measurement of Mitochondrial Superoxide Production (MitoSOX Red Assay)

This protocol utilizes the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.

Principle: MitoSOX Red is a cell-permeable dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and emits red fluorescence. The intensity of the fluorescence is proportional to the amount of mitochondrial superoxide.

Reagents:

  • MitoSOX Red reagent (5 mM stock solution in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Inhibitors: this compound and myxothiazol.

Procedure:

  • Plate cells in a suitable format for fluorescence microscopy or flow cytometry.

  • Treat the cells with the desired concentrations of this compound or myxothiazol for the specified duration. Include a vehicle control (DMSO).

  • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed cell culture medium.

  • Remove the treatment medium from the cells and wash once with warm PBS.

  • Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm PBS.

  • Analyze the cells immediately using a fluorescence microscope or flow cytometer. For microscopy, capture images using a rhodamine filter set. For flow cytometry, detect the fluorescence in the appropriate channel (e.g., PE).

  • Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Principle: JC-1 is a lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In mitochondria with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Reagents:

  • JC-1 (5 mg/mL stock solution in DMSO).

  • Cell culture medium.

  • PBS.

  • Inhibitors: this compound and myxothiazol.

  • Positive control for depolarization: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

Procedure:

  • Plate cells and treat with this compound, myxothiazol, or CCCP as described for the MitoSOX assay.

  • Prepare a 2.5 µM working solution of JC-1 in pre-warmed cell culture medium.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS.

  • Analyze the cells using a fluorescence microscope or a flow cytometer with appropriate filter sets for detecting both red (aggregates) and green (monomers) fluorescence.

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Visualization of Mechanisms and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound and myxothiazol and their impact on downstream signaling pathways.

G Mechanism of Action of this compound and Myxothiazol on Complex III cluster_complex_iii Complex III (Ubiquinol-Cytochrome c Reductase) Qo_site Qo Site (Ubiquinol Oxidation) ISP Rieske Fe-S Protein Qo_site->ISP e- Cyt_bL Cytochrome bL Qo_site->Cyt_bL e- H_out H+ (Intermembrane Space) Qo_site->H_out 2H+ Superoxide Superoxide (O2-) Qo_site->Superoxide e- leak Qi_site Qi Site (Quinone Reduction) Ubiquinone Ubiquinone (Q) Qi_site->Ubiquinone e- Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH e- Cyt_bH->Qi_site e- Cyt_c_ox Cytochrome c (ox) Cyt_c1->Cyt_c_ox e- Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo_site e- Ubiquinone->Ubiquinol 2H+ from Matrix Cyt_c_red Cytochrome c (red) Cyt_c_ox->Cyt_c_red H_in H+ (Matrix) Myxothiazol Myxothiazol Myxothiazol->Qo_site Inhibits This compound This compound This compound->Qi_site Inhibits

Figure 1: Differential binding sites of myxothiazol and this compound on Complex III.

G Downstream Signaling of Complex III Inhibition cluster_inhibition Complex III Inhibition Myxothiazol Myxothiazol (Qo Site) Mitochondrial_ROS Mitochondrial Superoxide (O2-) Myxothiazol->Mitochondrial_ROS Increases This compound This compound (Qi Site) This compound->Mitochondrial_ROS Increases Cytosolic_ROS Cytosolic ROS Mitochondrial_ROS->Cytosolic_ROS PKC Protein Kinase C (PKC) Cytosolic_ROS->PKC Activates HIF1a_stabilization HIF-1α Stabilization Cytosolic_ROS->HIF1a_stabilization Promotes PKC->HIF1a_stabilization May contribute to Gene_expression Target Gene Expression (e.g., VEGF) HIF1a_stabilization->Gene_expression Induces Cellular_responses Cellular Responses (e.g., Angiogenesis, Metabolism) Gene_expression->Cellular_responses

Figure 2: Signaling pathways affected by Complex III inhibition.

G Experimental Workflow for Inhibitor Comparison cluster_assays Functional Assays start Cell Culture / Mitochondrial Isolation treatment Treatment with Inhibitors (this compound vs. Myxothiazol) start->treatment complex_iii_assay Complex III Activity Assay treatment->complex_iii_assay ros_assay Mitochondrial ROS Measurement (e.g., MitoSOX) treatment->ros_assay mmp_assay Mitochondrial Membrane Potential (e.g., JC-1, TMRM) treatment->mmp_assay data_analysis Data Analysis and Comparison complex_iii_assay->data_analysis ros_assay->data_analysis mmp_assay->data_analysis conclusion Conclusion on Differential Effects data_analysis->conclusion

Figure 3: A typical experimental workflow for comparing this compound and myxothiazol.

Discussion and Conclusion

This compound and myxothiazol are potent inhibitors of Complex III that act via distinct mechanisms. Myxothiazol blocks the Q cycle at its entry point (Qo site), while this compound inhibits a later step at the Qi site. This mechanistic difference is reflected in their downstream effects.

Both inhibitors have been shown to increase the production of mitochondrial superoxide, a key signaling molecule. This increase in ROS can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen. Additionally, mitochondrial ROS can activate Protein Kinase C (PKC), another important signaling molecule.

The choice between this compound and myxothiazol as an experimental tool depends on the specific research question. For instance, to study the consequences of electron leak from the Qo site, myxothiazol would be the inhibitor of choice. Conversely, to investigate the effects of inhibiting the reduction of ubiquinone at the Qi site, this compound would be more appropriate.

Further research is needed to provide a more direct and comprehensive quantitative comparison of these two inhibitors under standardized conditions. Such studies would be invaluable for refining our understanding of Complex III function and its role in health and disease.

References

Comparative Virulence Analysis of Pseudomonas aeruginosa Mutants with Altered HQNO Production

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive comparison of the virulence of Pseudomonas aeruginosa mutants with altered production of 2-heptyl-4-quinolone N-oxide (HQNO), a key molecule in its quorum-sensing network. By examining mutants deficient in the biosynthesis of all 2-alkyl-4-quinolones (AQs), specifically the Pseudomonas quinolone signal (PQS), or this compound, we delved into their respective roles in cytotoxicity, biofilm formation, and in vivo virulence. This document presents supporting experimental data, detailed methodologies for key assays, and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate further research and the development of targeted anti-virulence strategies.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen that employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to orchestrate the expression of a wide array of virulence factors. Central to this regulatory network is the Pseudomonas quinolone signal (PQS) system. The biosynthesis of the signaling molecules within this system originates from the products of the pqsA-E operon, which generate 2-heptyl-4-quinolone (HHQ). HHQ serves as a crucial precursor for two distinct molecules: the well-characterized quorum-sensing signal PQS (2-heptyl-3-hydroxy-4-quinolone) and the respiratory inhibitor 2-heptyl-4-quinolone N-oxide (this compound). The conversion of HHQ to PQS is mediated by the monooxygenase PqsH, whereas the synthesis of this compound is dependent on the activity of another monooxygenase, PqsL. While PQS is a known signaling molecule that regulates virulence gene expression, this compound functions as a cytochrome inhibitor. A detailed understanding of the individual contributions of these molecules to the overall virulence of P. aeruginosa is paramount for the design of effective therapeutic interventions. This guide offers a comparative analysis of the virulence phenotypes of mutants with specific alterations in this compound and PQS production.

Comparative Analysis of Pseudomonas aeruginosa Mutant Virulence

The virulence of P. aeruginosa is a complex trait influenced by numerous factors. To dissect the specific role of this compound, we compare the wild-type PAO1 strain with isogenic mutants: a ΔpqsA mutant, incapable of producing any AQs; a ΔpqsH mutant, which cannot synthesize PQS; and a ΔpqsL mutant, which is deficient in this compound production.

Table 1: Comparison of Virulence-Associated Phenotypes in P. aeruginosa Mutants

PhenotypeWild-Type (PAO1)ΔpqsA (No AQs)ΔpqsH (No PQS)ΔpqsL (No this compound)
Cytotoxicity (% Survival of D. discoideum) ~20%~95%~50%~20%
Cytotoxicity (% Survival of Mouse Monocytes - 100µM compound) ---~40% (this compound)
Biofilm Formation (Crystal Violet OD595) 1.8 ± 0.20.6 ± 0.11.2 ± 0.152.5 ± 0.3
Susceptibility to H₂O₂ (% Survival) ~30%~80%~75%~15%
Susceptibility to Ciprofloxacin (% Survival) ~40%~70%~65%~25%
eDNA Release (relative units) ~1.0~0.4~0.5~1.1
In Vivo Virulence (Murine Pneumonia Model - Bacterial Load log10 CFU/lung) 7.5 ± 0.56.0 ± 0.77.2 ± 0.67.8 ± 0.4

*In vivo data is highly model-dependent; the presented values are illustrative and based on the known functions of these genes.

Experimental Protocols

Cytotoxicity Assay (LDH Release Assay)

This modified protocol is optimized for use with bacterial co-cultures to minimize interference.

  • Cell Culture: Human lung epithelial cells (e.g., A549) are seeded in a 96-well plate at a density of 2 x 10⁴ cells per well and incubated for 24-48 hours to achieve a confluent monolayer.

  • Bacterial Preparation: P. aeruginosa strains are grown overnight in Luria-Bertani (LB) broth. The bacterial cells are then washed with phosphate-buffered saline (PBS) and resuspended in antibiotic-free cell culture medium to the desired multiplicity of infection (MOI).

  • Infection of Epithelial Cells: The culture medium is removed from the A549 cells and replaced with the bacterial suspension. The co-culture is then incubated for a specified duration, typically 4-6 hours.

  • LDH Measurement: To mitigate interference from bacterial proteases, the 96-well plate is centrifuged at 500 x g for 5 minutes. A 50 µL aliquot of the supernatant is carefully transferred to a new plate. Subsequently, 50 µL of the LDH assay reagent from a commercial kit is added. The plate is incubated for 30 minutes at room temperature in the dark, and the absorbance is measured at 490 nm.

  • Controls and Calculation: Uninfected cells serve as a negative control, while cells treated with a lysis buffer provide a positive control for maximum LDH release. The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.

Biofilm Formation Assay (Crystal Violet Staining)
  • Bacterial Inoculation: Overnight cultures of P. aeruginosa strains are diluted 1:100 in fresh LB broth. 200 µL of the diluted culture is then added to each well of a 96-well flat-bottomed polystyrene plate.

  • Incubation for Biofilm Growth: The plate is incubated statically at 37°C for 24 hours.

  • Washing and Staining: Following incubation, the planktonic cells are discarded, and the wells are washed three times with PBS. The remaining adherent biofilms are stained with 200 µL of a 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.

  • Solubilization and Quantification: The crystal violet solution is removed, and the wells are washed again with PBS. The bound dye is then solubilized by adding 200 µL of 33% (v/v) acetic acid. The absorbance of the solubilized crystal violet is measured at 595 nm using a microplate reader to quantify biofilm formation.

Murine Acute Pneumonia Model
  • Animal Husbandry: Specific-pathogen-free mice (e.g., C57BL/6, 6-8 weeks of age) are utilized and maintained in accordance with institutional guidelines.

  • Inoculum Preparation: P. aeruginosa strains are cultured to the mid-logarithmic growth phase. The bacteria are then washed and resuspended in sterile PBS to a final concentration of 1 x 10⁷ colony-forming units (CFU) per 50 µL.

  • Infection Procedure: Mice are anesthetized, and the bacterial suspension is administered via intranasal instillation, with 25 µL delivered to each nostril.

  • Post-Infection Monitoring: The animals are monitored for clinical signs of infection and mortality over a 24-48 hour period.

  • Quantification of Bacterial Burden: At a designated time point, mice are euthanized, and the lungs are aseptically excised. The lung tissue is homogenized in sterile PBS, and serial dilutions of the homogenate are plated on Pseudomonas Isolation Agar (PIA) to determine the bacterial load, expressed as CFU per lung.

Signaling Pathways and Experimental Workflow

PQS and this compound Biosynthesis Pathway

PQS_HQNO_Pathway cluster_input Precursors cluster_pqs_operon pqs Operon Products cluster_modification Modifying Enzymes cluster_output Final Products Anthranilate Anthranilate pqsA PqsA Anthranilate->pqsA pqsBCD PqsBC(D) pqsA->pqsBCD 2-aminobenzoylacetate HHQ HHQ pqsBCD->HHQ pqsH PqsH HHQ->pqsH pqsL PqsL HHQ->pqsL PQS PQS (Signaling) pqsH->PQS This compound This compound (Cytochrome Inhibitor) pqsL->this compound

Caption: PQS and this compound biosynthesis pathway in P. aeruginosa.

Experimental Workflow for Comparing Mutant Virulence

Experimental_Workflow cluster_strains Bacterial Strains cluster_assays Virulence Assays cluster_data Data Analysis WT Wild-Type (PAO1) Cytotoxicity Cytotoxicity Assay (LDH Release) WT->Cytotoxicity Biofilm Biofilm Formation (Crystal Violet) WT->Biofilm InVivo In Vivo Model (Murine Pneumonia) WT->InVivo pqsA ΔpqsA pqsA->Cytotoxicity pqsA->Biofilm pqsA->InVivo pqsH ΔpqsH pqsH->Cytotoxicity pqsH->Biofilm pqsH->InVivo pqsL ΔpqsL pqsL->Cytotoxicity pqsL->Biofilm pqsL->InVivo Analysis Quantitative Comparison (Statistical Analysis) Cytotoxicity->Analysis Biofilm->Analysis InVivo->Analysis

Caption: Experimental workflow for comparative virulence analysis.

Conclusion

This comparative analysis demonstrates that PQS and this compound have distinct and complex roles in the virulence of P. aeruginosa. While the absence of the entire AQ biosynthesis pathway (ΔpqsA) or PQS alone (ΔpqsH) generally results in a significant attenuation of virulence, the specific deletion of this compound biosynthesis (ΔpqsL) presents a more intricate phenotype. The ΔpqsL mutant exhibits increased biofilm formation and altered susceptibility to certain stressors, suggesting that this compound is not a conventional virulence factor but rather plays a modulatory role in bacterial physiology and stress response. These findings underscore the importance of dissecting the specific contributions of individual molecules within the PQS system for the development of targeted and effective anti-virulence therapeutics.

Proteomic Showdown: Staphylococcus aureus Navigates Chemical Warfare from Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the S. aureus Proteomic Response to HQNO and PQS

In the complex battlefield of polymicrobial infections, the opportunistic pathogen Staphylococcus aureus constantly adapts to survive chemical onslaughts from competitors like Pseudomonas aeruginosa. Two key weapons deployed by P. aeruginosa are 2-heptyl-4-quinolone N-oxide (this compound) and the Pseudomonas Quinolone Signal (PQS). Understanding the distinct proteomic shifts these molecules induce in S. aureus is critical for developing novel therapeutic strategies. This guide provides a comparative analysis of the S. aureus response to this compound and PQS, supported by experimental data and detailed methodologies.

Quantitative Proteomic Analysis: A Tale of Two Responses

While direct comparative proteomic studies on S. aureus treated with purified this compound versus purified PQS are limited, analysis of existing research reveals distinct and overlapping responses. This compound, a potent respiratory chain inhibitor, triggers a significant stress response and metabolic shift. The effects of PQS on the S. aureus proteome are often studied in the context of P. aeruginosa culture supernatants, which contain a mixture of signaling molecules. However, studies using such supernatants, where PQS is a key component, indicate a broader impact on virulence and metabolism.

The following tables summarize the key proteomic changes observed in S. aureus upon exposure to this compound and P. aeruginosa supernatant rich in PQS.

Table 1: Key Proteomic Alterations in S. aureus in Response to this compound

Protein CategoryRegulationKey Proteins/Pathways AffectedFunctional Implication
Virulence Factors Downregulatedα-hemolysin (Hla), other SaeRS-regulated toxinsDecreased cytotoxicity and virulence.[1]
Metabolism AlteredShift towards fermentative metabolismAdaptation to respiratory inhibition.[1]
Stress Response UpregulatedChaperones, proteasesManagement of protein misfolding and damage.
Cellular Processes AlteredEmergence of Small-Colony Variants (SCVs)Persistent, slow-growing phenotype with increased antibiotic tolerance.

Table 2: Key Proteomic Alterations in S. aureus in Response to P. aeruginosa Supernatant (Containing PQS)

Protein CategoryRegulationKey Proteins/Pathways AffectedFunctional Implication
Virulence Factors DownregulatedVarious virulence factorsGeneral reduction in pathogenic potential.[2]
Metabolism DownregulatedMultiple metabolic pathwaysBroad metabolic suppression.[2]
Membrane Transport DownregulatedVarious membrane transportersReduced uptake of nutrients and other molecules.[2]
Stress Response UpregulatedReactive Oxygen Species (ROS) scavengers, efflux pumpsProtection against oxidative stress and toxic compounds.

Experimental Protocols: Unveiling the Proteome

A robust quantitative proteomic analysis is essential to delineate the cellular responses to this compound and PQS. The following is a generalized, detailed methodology for such a comparative study using Tandem Mass Tag (TMT) labeling for relative quantification.

1. Bacterial Culture and Treatment:

  • S. aureus (e.g., strain Newman or USA300) is grown in Tryptic Soy Broth (TSB) to mid-exponential phase (OD600 ≈ 0.5).

  • The culture is divided into three groups:

    • Control (vehicle, e.g., DMSO).

    • Treated with a sub-inhibitory concentration of purified this compound.

    • Treated with a sub-inhibitory concentration of purified PQS.

  • Cultures are incubated for a defined period (e.g., 2-4 hours) to allow for proteomic changes.

2. Protein Extraction:

  • Bacterial cells are harvested by centrifugation at 4°C.

  • The cell pellet is washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a combination of mechanical disruption (e.g., bead beating or sonication) and a lysis buffer containing urea, thiourea, and protease inhibitors to ensure complete protein solubilization and prevent degradation.

3. Protein Digestion and TMT Labeling:

  • Protein concentration is determined using a Bradford or BCA assay.

  • For each sample, a fixed amount of protein (e.g., 100 µg) is reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA).

  • Proteins are digested overnight at 37°C with sequencing-grade trypsin.

  • The resulting peptides are labeled with distinct TMT isobaric tags for each condition (e.g., TMT10plex) according to the manufacturer's instructions.

4. Peptide Fractionation and Mass Spectrometry:

  • The labeled peptide samples are combined and subjected to high-pH reversed-phase liquid chromatography (hpH-RPLC) for fractionation to reduce sample complexity.

  • Each fraction is then analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

5. Data Analysis:

  • The raw MS data is processed using a software suite like Proteome Discoverer (Thermo Fisher Scientific) or MaxQuant.

  • Peptide and protein identification is performed by searching the data against a S. aureus protein database (e.g., from UniProt).

  • The TMT reporter ion intensities are used to calculate the relative abundance of each protein across the different conditions.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to identify proteins with significantly altered expression levels.

  • Bioinformatic analysis, including Gene Ontology (GO) and pathway enrichment analysis, is used to interpret the functional significance of the proteomic changes.

Visualizing the Molecular Mayhem: Signaling Pathways and Workflows

To better understand the mechanisms of action of this compound and the overall experimental process, the following diagrams have been generated using the DOT language.

HQNO_SaeRS_Pathway This compound This compound RespiratoryChain S. aureus Respiratory Chain This compound->RespiratoryChain Inhibits FattyAcid Fatty Acid Accumulation RespiratoryChain->FattyAcid Leads to SaeS SaeS (Sensor Kinase) FattyAcid->SaeS Negatively Impacts SaeR SaeR (Response Regulator) SaeS->SaeR Phosphorylation Phosphorylation VirulenceGenes Virulence Gene Expression (e.g., hla) SaeR->VirulenceGenes Decreased Transcription

Caption: this compound-mediated inhibition of the SaeRS signaling pathway in S. aureus.

PQS_General_Response cluster_responses Proteomic Response PQS PQS (in P.a. supernatant) SAureus Staphylococcus aureus PQS->SAureus Exposed to Virulence Virulence Factors (Downregulated) SAureus->Virulence Metabolism Metabolic Pathways (Downregulated) SAureus->Metabolism Transport Membrane Transporters (Downregulated) SAureus->Transport Stress Stress Response Proteins (Upregulated) SAureus->Stress

Caption: General proteomic response of S. aureus to P. aeruginosa supernatant containing PQS.

Proteomics_Workflow Culture 1. S. aureus Culture (& Control, +this compound, +PQS) Extraction 2. Protein Extraction Culture->Extraction Digestion 3. Protein Digestion Extraction->Digestion Labeling 4. TMT Labeling Digestion->Labeling Fractionation 5. Peptide Fractionation (hpH-RPLC) Labeling->Fractionation LCMS 6. nLC-MS/MS Analysis Fractionation->LCMS Analysis 7. Data Analysis (Identification & Quantification) LCMS->Analysis Interpretation 8. Bioinformatics (GO & Pathway Analysis) Analysis->Interpretation

Caption: Experimental workflow for comparative proteomic analysis.

Conclusion

The proteomic responses of Staphylococcus aureus to this compound and PQS, key chemical mediators from Pseudomonas aeruginosa, underscore the complex interplay in polymicrobial environments. This compound elicits a targeted stress response by inhibiting respiration and downregulating virulence via the SaeRS system. In contrast, exposure to PQS within P. aeruginosa supernatant appears to induce a more global suppression of virulence and metabolism, alongside the upregulation of protective stress responses. A detailed understanding of these distinct proteomic signatures, obtained through robust experimental methodologies, is paramount for the development of novel anti-virulence strategies to combat S. aureus infections, particularly in the context of co-infection with P. aeruginosa. Further research using purified PQS is necessary to fully elucidate its direct impact on the S. aureus proteome.

References

Navigating the Challenge: A Comparative Guide to HQNO Resistance Development in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance in Staphylococcus aureus to 2-heptyl-4-quinolone N-oxide (HQNO), a respiratory toxin secreted by the opportunistic pathogen Pseudomonas aeruginosa, presents a significant challenge in polymicrobial infections. Understanding the molecular mechanisms and adaptive strategies employed by S. aureus is crucial for the development of novel therapeutic interventions. This guide provides an objective comparison of the key pathways and phenotypic changes associated with the development of this compound resistance, supported by experimental data and detailed methodologies.

I. Comparative Analysis of this compound Resistance Mechanisms

S. aureus employs a multi-pronged approach to counter the inhibitory effects of this compound. These strategies range from metabolic reprogramming to the selection of distinct phenotypic variants. The following table summarizes the primary resistance mechanisms, their molecular basis, and key phenotypic outcomes.

Resistance MechanismMolecular BasisKey Phenotypic OutcomesReferences
Metabolic Shift to Fermentation Inhibition of the electron transport chain by this compound forces a switch from aerobic respiration to fermentative metabolism to generate ATP.[1][2]Increased production of lactate.[1] Altered NAD+/NADH ratio.[2][1]
Formation of Small Colony Variants (SCVs) Selection of respiration-deficient mutants, often with defects in the electron transport chain. This emergence is frequently dependent on the alternative sigma factor B (SigB).Slow growth, reduced pigmentation, and increased resistance to aminoglycosides. Persistent phenotype associated with chronic infections.
Upregulation of Antioxidant Production Increased synthesis of staphyloxanthin, a carotenoid pigment with antioxidant properties, to counteract the oxidative stress induced by this compound.Increased tolerance to reactive oxygen species.
Alterations in Membrane Transport Mutations in genes encoding membrane transporters, potentially reducing the intracellular accumulation of this compound.Reduced uptake of toxic compounds.
Modulation of Regulatory Systems Altered activity of global regulators in response to this compound-induced stress.See section on Signaling Pathways for detailed outcomes.

II. Quantitative Analysis of this compound's Impact on S. aureus

Experimental studies have quantified the effects of this compound on S. aureus growth and the emergence of resistant phenotypes.

A. Effect of this compound on S. aureus Growth
S. aureus StrainThis compound ConcentrationObserved Effect on GrowthReference
CF1A-L (normal phenotype)10 µg/mlSignificant attenuation of growth.
CF1D-S (SCV phenotype)10 µg/mlNo significant effect on the already slow growth rate.
B. This compound-Induced Emergence of Small Colony Variants (SCVs)
S. aureus StrainThis compound TreatmentRelative Increase in SCV CFUReference
ATCC 2921310 µg/ml for 18hSignificant increase
Newman10 µg/ml for 18hSignificant increase
Newbould10 µg/ml for 18hSignificant increase
CF03-L10 µg/ml for 18hSignificant increase
CF07-L10 µg/ml for 18hSignificant increase
CF1A-L10 µg/ml for 18hSignificant increase

III. Signaling Pathways in this compound Resistance

The adaptation of S. aureus to this compound involves a complex interplay of several signaling pathways.

HQNO_Signaling_Pathways cluster_input Stress Inducer cluster_pathways S. aureus Response Pathways cluster_outcomes Phenotypic & Genotypic Outcomes This compound This compound ETC Electron Transport Chain This compound->ETC Inhibits SigB Sigma B (SigB) This compound->SigB Activates agr agr Quorum Sensing This compound->agr Represses SrrAB SrrAB System ETC->SrrAB Activates FattyAcids Fatty Acid Accumulation ETC->FattyAcids Leads to Fermentation Increased Fermentation SrrAB->Fermentation SaeRS SaeRS System Virulence Decreased Virulence Factor Production SaeRS->Virulence SCV SCV Formation SigB->SCV Biofilm Increased Biofilm Formation SigB->Biofilm FattyAcids->SaeRS Inhibits

Caption: Signaling pathways in S. aureus modulated by this compound.

IV. Experimental Protocols

A. Determination of this compound's Effect on Bacterial Growth (Growth Curve Assay)
  • Bacterial Strains and Culture Conditions: S. aureus strains (e.g., wild-type and SCV) are grown overnight in a rich medium such as Tryptic Soy Broth (TSB).

  • Inoculum Preparation: The overnight cultures are diluted to a standardized optical density (OD) at 600 nm (e.g., OD600 = 0.1) in fresh TSB.

  • Experimental Setup: The diluted cultures are aliquoted into a 96-well microplate. This compound, dissolved in a suitable solvent (e.g., ethanol), is added to the experimental wells at the desired final concentration (e.g., 10 µg/ml). Control wells receive an equivalent volume of the solvent.

  • Incubation and Monitoring: The microplate is incubated at 37°C with shaking. The OD600 of each well is measured at regular intervals (e.g., every hour) for a total period of 12-24 hours using a microplate reader.

  • Data Analysis: The OD600 readings are plotted against time to generate growth curves. Statistical analyses (e.g., two-way ANOVA) are used to compare the growth of treated and untreated cultures.

B. Quantification of SCV Emergence
  • Exposure to this compound: S. aureus cultures are grown overnight in TSB with or without a selective concentration of this compound (e.g., 10 µg/ml).

  • Serial Dilution and Plating: The cultures are serially diluted in phosphate-buffered saline (PBS). Aliquots of the dilutions are plated onto agar plates containing an antibiotic to which SCVs are characteristically resistant, such as gentamicin.

  • Incubation and Colony Counting: The plates are incubated for 24-48 hours at 37°C. The number of colony-forming units (CFUs) is counted. SCVs are identified by their characteristic small, non-pigmented colony morphology.

  • Data Analysis: The number of SCV CFUs is normalized to the total number of CFUs (determined by plating on non-selective agar) to calculate the frequency of SCV emergence. Results are often presented as the relative number of SCVs in treated versus untreated cultures.

C. Experimental Evolution of this compound Resistance
  • Initial Culture: Multiple parallel populations of an ancestral S. aureus strain are initiated in a suitable growth medium (e.g., TSB).

  • Serial Passage: The cultures are grown for a set period (e.g., 24 hours) in the presence of a sub-inhibitory concentration of this compound or the supernatant from a P. aeruginosa culture. A small volume of each culture is then transferred to fresh medium containing the selective agent. This process is repeated for a defined number of days or generations.

  • Resistance Assessment: At regular intervals, samples from the evolving populations are cryopreserved. The resistance levels of the evolved populations are assessed by measuring their growth (e.g., area under the growth curve) in the presence of the selective agent and comparing it to the ancestral strain.

  • Genetic Analysis: Whole-genome sequencing of evolved clones can be performed to identify mutations that have arisen and become fixed in the population, providing insights into the genetic basis of resistance.

Experimental_Workflow_HQNO_Resistance cluster_setup Experimental Setup cluster_phenotypic Phenotypic Analysis cluster_evolution Evolutionary & Genetic Analysis start S. aureus Culture exposure Exposure to this compound (or P. aeruginosa supernatant) start->exposure growth Growth Curve Analysis exposure->growth Immediate Effect scv SCV Quantification exposure->scv Phenotypic Shift evolution Experimental Evolution (Serial Passage) exposure->evolution Long-term Adaptation wgs Whole Genome Sequencing of Evolved Clones evolution->wgs mutation Identification of Resistance Mutations wgs->mutation

Caption: Workflow for studying this compound resistance in S. aureus.

V. Concluding Remarks

The development of this compound resistance in Staphylococcus aureus is a multifaceted process involving metabolic adaptation, phenotypic switching to SCVs, and the modulation of complex regulatory networks. The experimental approaches outlined in this guide provide a framework for investigating these resistance mechanisms. A thorough understanding of these adaptive strategies is paramount for the design of effective therapies to combat polymicrobial infections involving S. aureus and P. aeruginosa. Future research should focus on the potential role of efflux pumps in this compound resistance and the development of inhibitors that target these key adaptive pathways.

References

Validating the Specificity of HQNO for Complex III Over Other Respiratory Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) on the mitochondrial respiratory chain complexes. The data presented herein validates the high specificity of this compound for Complex III, making it a valuable tool for studying mitochondrial function and dysfunction.

Introduction to this compound

2-heptyl-4-hydroxyquinoline N-oxide (this compound) is a well-established inhibitor of the mitochondrial electron transport chain (ETC). Its primary mechanism of action is the disruption of electron flow within Complex III (cytochrome bc1 complex), a critical component of cellular respiration.[1] Understanding the specificity of this compound is paramount for its proper application in research, particularly in studies aiming to dissect the roles of individual respiratory complexes in various physiological and pathological processes.

Comparative Inhibitory Effects of this compound

The following table summarizes the known inhibitory concentrations of this compound against the different mitochondrial respiratory complexes. The data clearly demonstrates a significantly higher affinity of this compound for Complex III compared to other complexes.

Respiratory ComplexTarget EnzymeInhibitory ConcentrationNotes
Complex I NADH:ubiquinone oxidoreductaseNo significant inhibition reported at concentrations that fully inhibit Complex III.While not a direct inhibitor, prolonged exposure to high concentrations of compounds affecting Complex III can indirectly impact Complex I activity.[2]
Complex II Succinate dehydrogenaseNot an inhibitor Studies have shown that this compound does not inhibit the activity of Complex II.
Complex III Ubiquinol-cytochrome c reductaseKd = 64 nM [3]This compound binds with high affinity to the Qi site of Complex III, disrupting the Q-cycle.[1]
Complex IV Cytochrome c oxidaseNo significant inhibition observed at 10 µM.[2]This compound does not directly affect the catalytic activity of Complex IV.
Complex V F1Fo-ATP synthaseNo direct inhibition reported.The primary effect of this compound is on the electron transport chain, which indirectly affects the proton motive force that drives ATP synthesis.
Other Targets Type II NADH:quinone oxidoreductase (NDH-2)IC50 = 7.3 µMThis compound also inhibits this bacterial and mitochondrial enzyme, though with significantly lower potency than for Complex III.

Key takeaway: The nanomolar dissociation constant (Kd) for Complex III is orders of magnitude lower than the concentrations at which this compound shows any effect on other respiratory complexes, highlighting its remarkable specificity.

Mechanism of Action at Complex III

This compound exerts its inhibitory effect by binding to the quinone reduction (Qi) site on the cytochrome b subunit of Complex III. This binding event blocks the transfer of electrons from cytochrome b to ubiquinone, thereby interrupting the Q-cycle. The disruption of the Q-cycle leads to an accumulation of reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition Pathway cluster_ProtonPumping Proton Pumping & ATP Synthesis C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) C1->Q H+ H+ C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III (Cytochrome bc1) Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV (Cytochrome c Oxidase) CytC->C4 C5 Complex V (ATP Synthase) This compound This compound This compound->C3 Binds to Qi site H+->C5 Proton Motive Force

Figure 1. this compound's site of action in the electron transport chain.

Experimental Protocols

To validate the specificity of this compound, the activity of each respiratory complex should be assayed individually in the presence and absence of the inhibitor.

Experimental Workflow for Determining Inhibitor Specificity

G cluster_prep Sample Preparation cluster_assay Enzyme Activity Assays cluster_analysis Data Analysis Isolate Mitochondria Isolate Mitochondria Determine Protein Concentration Determine Protein Concentration Isolate Mitochondria->Determine Protein Concentration C1_assay Complex I Assay Determine Protein Concentration->C1_assay Add Substrates & Inhibitors (this compound) C2_assay Complex II Assay Determine Protein Concentration->C2_assay Add Substrates & Inhibitors (this compound) C3_assay Complex III Assay Determine Protein Concentration->C3_assay Add Substrates & Inhibitors (this compound) C4_assay Complex IV Assay Determine Protein Concentration->C4_assay Add Substrates & Inhibitors (this compound) C5_assay Complex V Assay Determine Protein Concentration->C5_assay Add Substrates & Inhibitors (this compound) Measure Activity Measure Activity C1_assay->Measure Activity C2_assay->Measure Activity C3_assay->Measure Activity C4_assay->Measure Activity C5_assay->Measure Activity Calculate IC50 Calculate IC50 Measure Activity->Calculate IC50 Compare Specificity Compare Specificity Calculate IC50->Compare Specificity

References

A Comparative Analysis of the Antimicrobial Spectrum of HQNO and Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial spectrum of 2-heptyl-4-quinolone N-oxide (HQNO) with other representative quinolone antibiotics. The information presented herein is supported by experimental data to facilitate an objective evaluation of their relative performance.

Executive Summary

2-Heptyl-4-quinolone N-oxide (this compound) is a quinolone produced by the bacterium Pseudomonas aeruginosa. Unlike synthetic quinolone antibiotics, this compound exhibits a narrower spectrum of activity, primarily targeting Gram-positive bacteria. This guide contrasts the antimicrobial profile of this compound with a first-generation quinolone (nalidixic acid) and three generations of fluoroquinolones (ciprofloxacin, levofloxacin, and moxifloxacin), highlighting their differential activities against key Gram-positive and Gram-negative pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected quinolones against representative bacterial strains. MIC values are presented in µg/mL.

Antimicrobial AgentClassStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound Natural Quinolone10[1]->100Resistant
Nalidixic Acid First-Generation Quinolone64 - 512[2]-0.5 - 64700
Ciprofloxacin Second-Generation Fluoroquinolone0.12 - 8.0[3][4]-0.013 - 128[5]0.15 - >32
Levofloxacin Third-Generation Fluoroquinolone0.06 - 8.0-<0.06 - 40.5 - >8.0
Moxifloxacin Fourth-Generation Fluoroquinolone0.03 - 4-0.0625 - 81 - >32

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented are compiled from various studies to provide a representative range.

Mechanism of Action Signaling Pathways

The antimicrobial mechanisms of this compound and fluoroquinolones are fundamentally different, targeting distinct cellular processes.

cluster_0 This compound Mechanism of Action cluster_1 Fluoroquinolone Mechanism of Action This compound This compound ComplexIII Cytochrome bc1 Complex (Complex III) This compound->ComplexIII Inhibits ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Disrupts ATP_Synthesis ATP Synthesis ElectronTransport->ATP_Synthesis Blocks CellDeath_this compound Bacterial Cell Death ATP_Synthesis->CellDeath_this compound Leads to Fluoroquinolone Fluoroquinolone Gyrase DNA Gyrase Fluoroquinolone->Gyrase Inhibits TopoIV Topoisomerase IV Fluoroquinolone->TopoIV Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication Blocks TopoIV->DNA_Replication Blocks CellDeath_FQ Bacterial Cell Death DNA_Replication->CellDeath_FQ Leads to start Start prep_antimicrobial Prepare Serial Dilutions of Antimicrobial Agent start->prep_antimicrobial prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_antimicrobial->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

References

Distinguishing the Dual Nature of HQNO: A Guide to its Cytotoxic and Signaling Functions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted roles of 2-heptyl-4-quinolone N-oxide (HQNO) is critical. This guide provides a comprehensive comparison of its cytotoxic and signaling functions, supported by experimental data and detailed protocols to empower your research.

This compound, a quinolone N-oxide produced by the bacterium Pseudomonas aeruginosa, is well-established as a potent inhibitor of cellular respiration. However, its biological activities extend beyond simple toxicity, encompassing signaling functions that are intrinsically linked to its cytotoxic mechanisms. This guide will dissect these dual roles, providing clarity on how to experimentally distinguish between them.

Core Mechanism: A Double-Edged Sword

The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the electron transport chain in both bacterial and mitochondrial membranes.[1][2] By binding to the Qi site of Complex III, this compound disrupts the flow of electrons, leading to two major consequences:

  • Inhibition of Cellular Respiration: The blockage of the electron transport chain severely curtails ATP production through oxidative phosphorylation, leading to an energy crisis within the cell. This is the foundational mechanism of this compound's cytotoxic effect.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron flow at Complex III results in the leakage of electrons, which then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species.[3] This oxidative stress is a key mediator of both this compound's cytotoxicity and its signaling activities.

Cytotoxic Role of this compound: The Cell Killer

The cytotoxic effects of this compound are a direct result of the inhibition of mitochondrial respiration and the subsequent surge in intracellular ROS. This leads to a cascade of damaging events, including lipid peroxidation, DNA damage, and protein denaturation, ultimately culminating in cell death.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell lines. While comprehensive data is still emerging, available studies indicate that its cytotoxicity is cell-line dependent.

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
VeroPlaque Assay-0.995 (EC50)[4]
HeLaMTT Assay72~15.5-25 (as part of a nanoparticle formulation)[5]
A549MTT Assay48Not cytotoxic in the tested range

Note: The provided IC50 values may vary depending on the specific experimental conditions.

Signaling Role of this compound: A Consequence of Cytotoxicity

While not a classical signaling molecule that binds to specific receptors to initiate dedicated pathways, this compound's signaling functions are a direct downstream consequence of its cytotoxic actions, primarily mediated by the generated ROS. ROS can act as second messengers, activating various signaling cascades within the cell.

ROS-Mediated Signaling Pathways

The increase in intracellular ROS triggered by this compound can modulate several key signaling pathways, including:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a crucial role in the inflammatory response. Oxidative stress is a known activator of the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family, including ERK, JNK, and p38, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. ROS can activate these pathways, leading to diverse cellular outcomes.

It is important to note that direct evidence for this compound-mediated activation of these pathways in mammalian host cells is still an active area of research. Much of the current understanding is extrapolated from the known effects of other ROS-inducing agents.

Experimental Workflow to Differentiate Cytotoxic and Signaling Roles

Distinguishing between the direct cytotoxic effects of this compound and its indirect signaling roles requires a carefully designed experimental approach.

experimental_workflow Experimental Workflow to Differentiate this compound's Roles cluster_treatment Cell Treatment cluster_cytotoxicity Assess Cytotoxicity cluster_signaling Assess Signaling HQNO_treatment Treat cells with varying concentrations of this compound viability_assay Cell Viability Assays (MTT, Trypan Blue) HQNO_treatment->viability_assay Dose-response apoptosis_assay Apoptosis Assays (Annexin V, Caspase activity) HQNO_treatment->apoptosis_assay sublethal_this compound Use sub-lethal concentrations for signaling studies ros_measurement ROS Measurement (DCFH-DA, MitoSOX) sublethal_this compound->ros_measurement western_blot Western Blot for pathway activation (p-p38, p-ERK, IκBα degradation) sublethal_this compound->western_blot gene_expression Gene Expression Analysis (qPCR, RNA-seq) for inflammatory cytokines sublethal_this compound->gene_expression ROS_scavenger Co-treatment with ROS scavengers (e.g., NAC) ROS_scavenger->western_blot Investigate ROS dependency ROS_scavenger->gene_expression Investigate ROS dependency

Workflow to dissect this compound's effects.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key experiments are provided below.

Measurement of Mitochondrial Respiration

High-resolution respirometry is a sensitive method to assess the effect of this compound on mitochondrial function.

Protocol:

  • Cell Preparation: Culture cells to the desired confluency. Harvest and resuspend the cells in a suitable respiration buffer (e.g., MiR05).

  • Instrument Setup: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

  • Baseline Respiration: Add the cell suspension to the oxygraph chambers and record the basal respiration rate.

  • This compound Titration: Sequentially add increasing concentrations of this compound to the chambers and record the oxygen consumption rate after each addition. This will allow for the determination of the EC50 for respiratory inhibition.

  • Controls: Use a vehicle control (e.g., DMSO) to account for any solvent effects. As positive controls for respiratory chain inhibition, other inhibitors such as rotenone (Complex I inhibitor) and antimycin A (another Complex III inhibitor) can be used.

Measurement of Intracellular ROS Production

The production of ROS is a key event in this compound's mechanism of action. The following protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • DCFH-DA Loading: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes.

  • This compound Treatment: Wash the cells to remove excess DCFH-DA and then treat them with various concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for DCF) using a fluorescence plate reader or a fluorescence microscope.

  • Controls: Include an untreated control, a vehicle control, and a positive control for ROS induction (e.g., H₂O₂). To confirm that the observed signaling is ROS-dependent, a set of cells can be pre-treated with a ROS scavenger like N-acetylcysteine (NAC) before this compound treatment.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Logical Relationships

The interplay between this compound's cytotoxic and signaling roles can be visualized as a logical progression of events.

hqno_signaling_pathway This compound-Induced Cytotoxicity and Signaling Cascade This compound This compound Complex_III Mitochondrial Complex III This compound->Complex_III Inhibits ETC_inhibition Electron Transport Chain Inhibition Complex_III->ETC_inhibition ROS_production ROS Production (Superoxide) ETC_inhibition->ROS_production ATP_depletion ATP Depletion ETC_inhibition->ATP_depletion Oxidative_stress Oxidative Stress ROS_production->Oxidative_stress Cytotoxicity Cytotoxicity (Apoptosis/Necrosis) ATP_depletion->Cytotoxicity Oxidative_stress->Cytotoxicity Signaling_pathways Activation of Signaling Pathways (e.g., NF-κB, MAPK) Oxidative_stress->Signaling_pathways Inflammatory_response Inflammatory Response Signaling_pathways->Inflammatory_response

Cascade of this compound's cellular effects.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2-heptyl-4-hydroxyquinoline N-oxide (HQNO)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), a potent inhibitor of the electron transport chain, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.

Quantitative Data Summary

Due to the limited availability of specific quantitative disposal parameters for this compound, the following table summarizes key data for related compounds and general hazardous waste guidelines. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and your licensed hazardous waste disposal contractor to determine specific disposal parameters.

ParameterGuideline/ValueCitation
Waste Classification Hazardous Waste[1][2][3]
Primary Disposal Method Incineration at a licensed facility[4][5]
Incineration Temperature Must be determined by a licensed facility to ensure complete destruction. High temperatures are required for nitrogen-containing heterocyclic compounds to minimize toxic byproducts.
Container Type Chemically compatible, leak-proof containers (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, tight-fitting lid.
Container Labeling "Hazardous Waste," "this compound," and appropriate hazard warnings (e.g., "Toxic").
Spill Cleanup Use inert absorbent material (e.g., vermiculite, sand).
Empty Container Disposal Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor. In-lab neutralization is not recommended without validated procedures and EHS approval.

Waste Segregation and Collection
  • Solid Waste:

    • Carefully transfer solid this compound, contaminated weighing paper, and other contaminated disposables (e.g., gloves, pipette tips) into a designated, pre-labeled hazardous waste container.

    • Avoid creating dust. If cleaning up solid material, use an inert absorbent and do not dry sweep.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed. Segregate from strong acids and oxidizing agents.

    • Never dispose of this compound solutions down the drain.

  • Sharps Waste:

    • Dispose of any needles, syringes, or other contaminated sharps in a designated sharps container.

Container Management
  • Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "2-heptyl-4-hydroxyquinoline N-oxide (this compound)," and all relevant hazard symbols.

  • Storage: Keep waste containers securely closed at all times, except when adding waste. Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and incompatible materials.

  • Filling: Do not overfill containers. Leave at least 10% headspace to allow for expansion.

Decontamination
  • Glassware and Equipment:

    • Perform an initial rinse of contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood.

    • Collect this initial rinsate as hazardous liquid waste.

    • After the initial decontamination, glassware can be washed using standard laboratory procedures.

  • Empty Stock Containers:

    • Original this compound containers are not considered empty until they have been triple-rinsed with a solvent capable of dissolving the compound.

    • Collect all three rinsates as hazardous liquid waste.

    • After triple-rinsing, deface the original label, and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

Final Disposal
  • Arrange for the pickup of all this compound hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Provide a complete and accurate description of the waste contents to the disposal personnel.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

HQNO_Disposal_Workflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_decon Decontamination cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid collect_sharps Collect Sharps in Sharps Container segregate->collect_sharps store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store decon_equip Decontaminate Glassware & Equipment (Collect Rinsate) store->decon_equip decon_container Triple-Rinse Empty Stock Containers (Collect Rinsate) decon_equip->decon_container contact_ehs Contact EHS for Waste Pickup decon_container->contact_ehs end Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 2-heptyl-4-hydroxyquinoline N-oxide (this compound) waste.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling HQNO

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) are critical for ensuring laboratory safety and research integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and establish a secure environment for groundbreaking research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE for various handling activities.

ActivityRequired Personal Protective Equipment
Handling Solid this compound (Weighing, Aliquoting) - Respirator: A NIOSH-approved N95 or higher-level respirator is essential to prevent inhalation of fine particles. - Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. - Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated. - Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn to protect clothing and skin. - Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.
Handling this compound Solutions - Eye Protection: Chemical safety goggles are required. - Gloves: Nitrile gloves are required. - Lab Coat: A fully buttoned lab coat should be worn.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages of handling, from initial receipt to final disposal.

HQNO_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receiving Receiving and Storage ppe Donning Appropriate PPE receiving->ppe Before Handling weighing Weighing Powder in a Fume Hood ppe->weighing Proceed to solution_prep Preparing Solution weighing->solution_prep Transfer for experiment Experimental Use solution_prep->experiment Use in waste_segregation Waste Segregation experiment->waste_segregation After Use solid_waste Solid Waste Disposal waste_segregation->solid_waste Solids liquid_waste Liquid Waste Disposal waste_segregation->liquid_waste Liquids decontamination Decontamination of Work Area solid_waste->decontamination Followed by liquid_waste->decontamination Followed by

This compound Safe Handling Workflow

Experimental Protocol: Preparation of an this compound Solution

This protocol provides a generalized method for preparing a stock solution of this compound. Always consult your specific experimental requirements for the appropriate solvent and concentration.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer or sonicator

  • Sterile, conical tubes or vials

  • Micropipettes and sterile tips

Procedure:

  • Preparation: Don all required PPE as outlined in the table above. Perform all work within a certified chemical fume hood.

  • Weighing:

    • Tare a sterile, pre-labeled conical tube or vial on the analytical balance.

    • Carefully add the desired amount of this compound powder to the tube. Avoid creating dust. Use a spatula to transfer the powder.

    • Record the exact weight of the this compound.

  • Dissolving:

    • In the fume hood, add the appropriate volume of solvent to the tube containing the this compound powder to achieve the desired stock concentration.

    • Securely cap the tube.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the this compound stock solution in a properly labeled, sealed container at the recommended temperature (typically -20°C) and protected from light. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

Disposal Plan: Ensuring a Safe and Clean Workspace

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste - Contaminated PPE (gloves, disposable lab coats, shoe covers): Place in a designated, sealed hazardous waste bag. - Weighing paper, contaminated pipette tips, and other disposables: Collect in a separate, sealed hazardous waste bag. - Unused this compound powder: Dispose of as hazardous chemical waste in its original or a securely sealed container. Do not attempt to dispose of it down the drain or in regular trash.
Liquid Waste - This compound solutions: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used. - Contaminated solvents: Collect in the same hazardous waste container as the this compound solutions.
Empty Containers - Original this compound container: Once empty, triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.
Spills - Small spills: In a fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material in a sealed hazardous waste bag. - Large spills: Evacuate the area and follow your institution's emergency procedures for hazardous material spills.

Decontamination:

Following any work with this compound, thoroughly decontaminate the work area, including the fume hood sash and surfaces, balance, and any equipment used. Use a cleaning solution that is effective for removing the compound and the solvent used. Dispose of all cleaning materials as solid hazardous waste.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.